3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine
Description
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-7(5-10)6-12-9(3)4-8(2)11-12/h4,7H,5-6,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBNJWRTQWHBAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601269851 | |
| Record name | β,3,5-Trimethyl-1H-pyrazole-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601269851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006348-56-6 | |
| Record name | β,3,5-Trimethyl-1H-pyrazole-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006348-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β,3,5-Trimethyl-1H-pyrazole-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601269851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the novel chemical entity, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine. While this specific molecule is not extensively documented in publicly available literature, this guide, written from the perspective of a Senior Application Scientist, extrapolates its chemical identity, proposes a robust synthetic pathway, and discusses its potential physicochemical properties and therapeutic applications based on the well-established pharmacology of the pyrazole scaffold. This document serves as a foundational resource for researchers interested in the exploration of new pyrazole-based compounds in drug discovery and development.
Chemical Identity and Nomenclature
The compound in focus is systematically named according to IUPAC nomenclature.
IUPAC Name
The formal IUPAC name for the structure is This compound . This name is derived by identifying the longest carbon chain containing the principal functional group (the amine), which is a three-carbon chain (propane), hence "propan-1-amine". A methyl group is located on the second carbon, leading to "2-methylpropan-1-amine". The substituent at the third carbon is the 3,5-dimethyl-1H-pyrazol-1-yl moiety.
CAS Number
A specific CAS (Chemical Abstracts Service) Registry Number for this compound has not been found in public databases. This suggests that the compound may be a novel entity that has not been previously synthesized or characterized.
For reference, closely related isomers and analogues have assigned CAS numbers:
| Compound Name | CAS Number |
| 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine | 956352-78-6 |
| 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine | 1007517-99-8 |
Proposed Synthesis Pathway
Drawing from established methodologies for the synthesis of N-alkylated pyrazoles and functionalized amines, a plausible and efficient synthetic route for this compound is proposed. The rationale behind this multi-step synthesis is to build the carbon skeleton first and then introduce the amine functionality, which is a common strategy to avoid side reactions.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(2-methylallyl)-3,5-dimethyl-1H-pyrazole
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add 3,5-dimethylpyrazole (1.0 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add 3-chloro-2-methyl-1-propene (1.1 eq) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol
-
To a solution of 1-(2-methylallyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous THF at 0 °C, add 9-borabicyclo[3.3.1]nonane (9-BBN, 0.5 M in THF, 1.2 eq) dropwise.
-
Stir the reaction at room temperature for 4 hours.
-
Cool the mixture to 0 °C and slowly add ethanol, followed by aqueous sodium hydroxide (3 M), and then hydrogen peroxide (30% aq.).
-
Stir the mixture at 50 °C for 1 hour.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting alcohol by column chromatography.
Step 3: Synthesis of this compound
-
To a solution of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 2 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate.
-
Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir overnight.
-
Cool to room temperature, add water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate to yield the crude azide.
-
Dissolve the crude azide in methanol and add palladium on carbon (10 wt. %).
-
Stir the mixture under a hydrogen atmosphere (balloon) at room temperature overnight.
-
Filter the reaction mixture through Celite and concentrate the filtrate to obtain the final product.
-
Further purification can be achieved by acid-base extraction or column chromatography.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of this compound. These are estimated based on its structure and comparison with similar molecules.
| Property | Predicted Value |
| Molecular Formula | C10H19N3 |
| Molecular Weight | 181.28 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | >200 °C (estimated) |
| Solubility | Soluble in methanol, ethanol, DCM; sparingly soluble in water |
| pKa (of conjugate acid) | 9.5 - 10.5 (estimated for the primary amine) |
| LogP | 1.5 - 2.5 (estimated) |
Potential Biological Activities and Therapeutic Applications
The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities.[1] Therefore, it is reasonable to hypothesize that this compound could exhibit interesting pharmacological properties.
Caption: Potential therapeutic targets of pyrazole-based compounds.
Anti-inflammatory and Analgesic Activity
Many pyrazole derivatives are known to be potent inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2.[2] This inhibition leads to reduced production of prostaglandins, which are key mediators of inflammation and pain. The structural features of the target molecule could allow it to fit into the active site of COX enzymes.
Anticancer Activity
Pyrazole-containing compounds have been investigated as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[3] The N-alkylated pyrazole moiety can act as a versatile scaffold for designing kinase inhibitors. Further derivatization of the primary amine could lead to compounds with enhanced anticancer potency.
Antimicrobial Activity
The pyrazole ring system has been incorporated into molecules with significant antibacterial and antifungal properties.[4] These compounds can act by inhibiting essential microbial enzymes or disrupting cell wall synthesis. The primary amine group in the target molecule offers a site for further modification to optimize antimicrobial activity.
Neurological and Psychiatric Disorders
Certain pyrazole derivatives have shown activity as monoamine oxidase (MAO) inhibitors or as ligands for various central nervous system (CNS) receptors.[2] This suggests that this compound could be a starting point for the development of novel treatments for depression, anxiety, or neurodegenerative diseases.
Characterization and Quality Control
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the chemical structure by showing the expected signals and coupling patterns for the pyrazole ring, the propyl chain, and the methyl groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass measurement of the molecular ion.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic vibrational frequencies of the functional groups, particularly the N-H stretching of the primary amine.
-
Purity Analysis: High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) should be used to determine the purity of the final compound.
Conclusion
While this compound is not a readily available compound, this technical guide provides a solid foundation for its synthesis and exploration. The proposed synthetic route is based on reliable and well-documented chemical transformations. The predicted physicochemical properties and potential biological activities, derived from the extensive literature on pyrazole derivatives, highlight this molecule as a promising candidate for further investigation in various areas of drug discovery. Researchers are encouraged to use this guide as a starting point for their own studies into this and related novel chemical entities.
References
-
Zhang, J.-F., et al. (2009). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2442. [Link]
-
PubChem. 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine. [Link]
-
LookChem. 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine. [Link]
-
PubChem. 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile. [Link]
-
Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2–17. [Link]
-
PubChem. ({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)amine. [Link]
-
Abrigach, F., et al. (2015). Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1145-1150. [Link]
-
TSI Journals. (2014). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]
-
Al-Ostoot, F. H., et al. (2023). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 16(12), 105321. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]
-
PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. [Link]
-
Malakar, C. C., et al. (2022). Overview on Biological Activities of Pyrazole Derivatives. In Nanostructured Biomaterials (pp. 229-306). Springer, Singapore. [Link]
-
U.S. Environmental Protection Agency. (2024). IUPAC - List Details. [Link]
Sources
- 1. pharmatutor.org [pharmatutor.org]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 4. jocpr.com [jocpr.com]
Physicochemical properties of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine
An In-Depth Technical Guide to the Physicochemical Properties of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to participate in various biological interactions.[1][2] Compounds incorporating this five-membered aromatic heterocycle have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][3] This guide provides a comprehensive technical overview of the essential physicochemical properties of This compound .
Understanding these fundamental properties is a critical prerequisite in the drug development pipeline. Parameters such as ionization constant (pKa), lipophilicity (logP), and aqueous solubility dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and therapeutic efficacy.[4] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and detailed experimental protocols for the robust characterization of this promising pyrazole derivative.
Section 1: Molecular Identity and Core Attributes
A precise understanding of the molecular structure is the foundation for all subsequent physicochemical analysis. The target compound's structure integrates a substituted pyrazole ring with a flexible alkylamine side chain, features that are expected to govern its chemical behavior.
Chemical Structure
Caption: 2D Structure of this compound.
Core Molecular Data
A summary of the fundamental properties of the molecule is presented below. While a dedicated public database entry for this specific molecule was not identified, these properties can be calculated from its structure.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₀H₁₉N₃ | Calculated |
| Molecular Weight | 181.28 g/mol | Calculated |
| CAS Number | Not assigned | - |
Section 2: Ionization Behavior (pKa)
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa refers to the equilibrium constant for the dissociation of its conjugate acid. The primary amine group is the most basic center in the molecule and will be protonated at physiological pH. The pKa value is critical as it directly influences the compound's solubility, membrane permeability, and receptor binding interactions.[5]
Significance in Drug Development
The extent of ionization at a given pH affects how a drug is absorbed and distributed. The protonated (charged) form is typically more water-soluble, while the neutral (uncharged) form is more lipid-soluble and thus more readily crosses biological membranes. Therefore, knowing the pKa is essential for predicting a drug's behavior in the gastrointestinal tract and its ability to reach its target site.
Experimental Determination of pKa
Potentiometric titration and UV-Vis spectrophotometry are two robust and widely used methods for pKa determination.[6]
Protocol 2.2.1: Potentiometric Titration
This method involves monitoring the pH of a solution of the compound as a titrant (a strong acid, e.g., HCl) is added incrementally. The pKa is determined from the resulting titration curve.[7]
-
Rationale: This is a high-precision technique that directly measures the change in hydrogen ion concentration. The pKa corresponds to the pH at which 50% of the compound is in its protonated form, which is found at the half-equivalence point on the titration curve.[5][6]
-
Methodology:
-
Preparation: Accurately weigh and dissolve a sample of the compound in deionized water or a co-solvent system if solubility is low.
-
Titration Setup: Place the solution in a temperature-controlled beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Add a standardized solution of 0.1 M HCl in small, precise increments using a burette.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the point halfway to the equivalence point (the inflection point of the curve).
-
Protocol 2.2.2: UV-Vis Spectrophotometry
This method is suitable for compounds with a chromophore whose absorbance spectrum changes with protonation state.[8]
-
Rationale: The protonated and neutral forms of the molecule will have different electronic structures and thus different molar absorptivities at certain wavelengths. By measuring the absorbance across a range of pH values, a sigmoid curve can be generated from which the pKa can be derived.[7]
-
Methodology:
-
Spectrum Scan: Record the UV-Vis absorption spectra of the compound in highly acidic (e.g., pH 1) and highly basic (e.g., pH 12) solutions to identify the analytical wavelength (λ) where the difference in absorbance between the two forms is maximal.
-
Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa range.
-
Sample Preparation: Prepare solutions of the compound at a constant concentration in each of the prepared buffers.
-
Measurement: Measure the absorbance of each solution at the predetermined analytical wavelength.
-
Analysis: Plot absorbance versus pH. The resulting sigmoid curve will have an inflection point that corresponds to the pKa of the compound.[7][8]
-
Caption: Workflow for experimental pKa determination.
Section 3: Lipophilicity Assessment (LogP)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ADME properties. It is quantified by the partition coefficient (P), which is the ratio of a compound's concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[9] The value is commonly expressed as its base-10 logarithm, logP.[10]
Significance in Drug Development
LogP influences a drug's ability to cross cell membranes, its binding to plasma proteins, and its potential for accumulation in fatty tissues. According to Lipinski's Rule of Five, a widely used guideline for drug-likeness, a logP value of less than 5 is generally preferred for orally administered drugs.[11]
Experimental Determination of LogP
The shake-flask method is the traditional and most reliable technique for measuring logP.[7][10]
Protocol 3.2.1: Shake-Flask Method
-
Rationale: This method directly measures the partitioning of the compound between two immiscible liquid phases, providing a direct and accurate measurement of P. n-Octanol is used as the organic phase because its properties are thought to mimic those of biological membranes.
-
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate.
-
Sample Preparation: Dissolve a known amount of the compound in the aqueous phase.
-
Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient time to allow the compound to reach equilibrium between the two phases. This can take from minutes to hours.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation may be required to ensure a clean separation.
-
Concentration Analysis: Carefully remove aliquots from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC or UV-Vis spectroscopy).
-
Calculation: Calculate logP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).[10]
-
Caption: Workflow for the Shake-Flask LogP determination method.
Section 4: Aqueous Solubility
Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature and pH. For orally administered drugs, adequate solubility is a prerequisite for absorption. An active pharmaceutical ingredient (API) is considered highly soluble if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[4][12][13]
Significance in Drug Development
Poor aqueous solubility is a major challenge in drug development, often leading to low and variable bioavailability.[] Determining the pH-solubility profile is crucial because the solubility of ionizable compounds, like the target amine, is highly dependent on the pH of the environment, such as the varying pH conditions in the gastrointestinal tract.
Experimental Determination of Solubility
The equilibrium solubility or "shake-flask" method is the gold standard for determining thermodynamic solubility.[]
Protocol 4.2.1: Equilibrium pH-Solubility Profiling
-
Rationale: This method determines the thermodynamic equilibrium solubility by allowing an excess of the solid compound to equilibrate with the solvent, ensuring the solution is truly saturated. Performing this at different pH values provides a complete profile of the compound's solubility behavior.[12]
-
Methodology:
-
Buffer Preparation: Prepare a series of buffers at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic the conditions of the stomach and intestines.[12]
-
Sample Addition: Add an excess amount of the solid compound to vials containing each buffer. The excess solid is critical to ensure saturation is reached.
-
Equilibration: Agitate the vials at a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Analysis: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
Data Reporting: Report the solubility at each pH value in units such as mg/mL or µg/mL.
-
Caption: Workflow for Equilibrium pH-Solubility Profiling.
Section 5: Spectroscopic and Structural Characterization
Spectroscopic techniques are indispensable for confirming the identity, structure, and purity of a compound.[15]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies. It is an excellent tool for identifying functional groups.
-
Expected Signature: As a primary amine, the molecule is expected to show a characteristic pair of N-H stretching absorption bands in the 3300 to 3500 cm⁻¹ range.[16][17] One band corresponds to the symmetric stretching mode and the other to the asymmetric stretching mode.[18] Other significant peaks would include C-H stretching from the methyl and methylene groups (around 2800-3000 cm⁻¹) and C=N stretching from the pyrazole ring (around 1600 cm⁻¹).[18][19]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the atomic structure of a molecule by observing the magnetic properties of atomic nuclei. For organic molecules, ¹H and ¹³C NMR are standard.
-
¹H NMR: The spectrum would be complex but predictable. Key signals would include:
-
Two distinct singlets for the two methyl groups on the pyrazole ring.
-
A singlet or doublet for the H4 proton on the pyrazole ring.[20]
-
A broad singlet for the -NH₂ protons, which may be broadened or disappear upon exchange with D₂O.[21]
-
Complex multiplets for the protons on the propyl side chain (-CH₂-, -CH-, and the C2-methyl group).
-
-
¹³C NMR: The spectrum will show distinct signals for each unique carbon atom.
-
Signals for C3 and C5 of the pyrazole ring will be downfield. The specific chemical shifts can help confirm the substitution pattern.[22]
-
A signal for C4 of the pyrazole will be further upfield.
-
Signals corresponding to the carbons of the methyl groups and the propyl side chain will appear in the aliphatic region of the spectrum.[16]
-
Mass Spectrometry (MS)
-
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elucidation of the molecular structure through fragmentation patterns.
-
Expected Signature:
-
Molecular Ion Peak: A prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should be observed at an m/z corresponding to the molecular weight (181.28) or 182.29, respectively.
-
Fragmentation: The fragmentation pattern of pyrazoles is well-documented. Common fragmentation pathways involve cleavage of the pyrazole ring and loss of side chains.[23][24] The fragmentation of the propyl-amine side chain would also produce characteristic ions.
-
Conclusion
The physicochemical properties of this compound—its pKa, logP, solubility, and spectroscopic signatures—form a critical dataset for its evaluation as a potential drug candidate. The presence of a basic amine function ensures significant pH-dependent solubility, a factor that must be carefully considered in formulation design. The molecule's lipophilicity will govern its ability to traverse biological membranes, while its detailed spectroscopic profile provides the necessary confirmation of its chemical identity and purity. The experimental protocols detailed in this guide provide a robust framework for researchers to generate the high-quality, reproducible data required to advance this and similar compounds through the drug discovery and development process.
References
- Development of Methods for the Determination of pKa Values - PMC - NIH. (n.d.).
- 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. (2023, September 20).
- Amine infrared spectra - Chemistry. (n.d.).
- Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012, August 28).
- Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25).
- Experiment # 11: Spectroscopic determination of indicator pKa - ULM. (n.d.).
- Infrared Spectroscopy - CDN. (n.d.).
- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.).
- Organic Nitrogen Compounds II: Primary Amines | Spectroscopy Online. (2019, March 1).
- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem. (n.d.).
- Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions) - Der Pharma Chemica. (n.d.).
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. (n.d.).
- Annex 4 - World Health Organization (WHO). (n.d.).
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC - NIH. (n.d.).
- Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PubMed Central. (n.d.).
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.).
- LogP—Making Sense of the Value - ACD/Labs. (n.d.).
- Synthesis and Characterization of Some Pyrazole Derivatives. (n.d.).
- Mass spectrometric study of some pyrazoline derivatives - ResearchGate. (2025, August 7).
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (n.d.).
- Mass spectral investigation of compounds 1 and 11-15. | Download Table - ResearchGate. (n.d.).
- How to calculate pKa - BYJU'S. (n.d.).
- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate. (2025, December 12).
- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR. (n.d.).
- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (n.d.).
- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH. (2023, February 23).
- Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds - IJTSRD. (n.d.).
- Calculate reagent log P values to determine solubility characteristics - Thermo Fisher Scientific. (n.d.).
- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2).
- The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography - MDPI. (2024, July 30).
- API Solubility: Key Factor in Oral Drug Bioavailability - BOC Sciences. (n.d.).
- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. | Semantic Scholar. (n.d.).
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - Semantic Scholar. (n.d.).
- API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches | Crystal Growth & Design - ACS Publications. (2025, December 14).
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (2025, March 20).
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijtsrd.com [ijtsrd.com]
- 3. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. byjus.com [byjus.com]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ulm.edu [ulm.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. who.int [who.int]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 15. Synthesis and Characterization of Some Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 16. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. cdnsciencepub.com [cdnsciencepub.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Spectral data (NMR, IR, Mass Spec) of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine
An In-Depth Technical Guide to the Predicted Spectral Data of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine
Disclaimer: The following guide provides a detailed prediction of the spectral data for this compound. As of the time of this writing, publicly available, experimentally-derived spectral data for this specific compound is not available. The predictions herein are grounded in fundamental principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), and are supported by data from structurally analogous compounds and authoritative spectroscopic databases. This document is intended for researchers, scientists, and drug development professionals to serve as a robust hypothesis for the characterization of this molecule, pending experimental verification.
Introduction: The Imperative of Spectroscopic Characterization
In the realm of chemical and pharmaceutical sciences, the unambiguous determination of a molecule's structure is the bedrock upon which all further research is built. The compound this compound, a substituted pyrazole, belongs to a class of nitrogen-containing heterocycles renowned for their diverse biological activities. The precise arrangement of its atoms dictates its physicochemical properties and its interactions with biological targets. Therefore, a thorough spectroscopic characterization is not merely a procedural step but a fundamental requirement for scientific integrity.
This guide outlines the predicted spectral signature of this molecule using a multi-technique approach. By integrating insights from NMR, IR, and Mass Spectrometry, we can construct a cohesive and self-validating structural hypothesis. Each technique provides a unique piece of the puzzle, and their combined interpretation offers a high degree of confidence in the proposed structure.
Molecular Structure:
Figure 1. 2D Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is predicted to show distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electronegativity of nearby atoms and the magnetic anisotropy of the pyrazole ring.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Justification |
| H-4 (pyrazole) | 5.7 - 5.9 | Singlet (s) | 1H | - | The lone proton on the pyrazole ring is in a distinct electronic environment, appearing as a sharp singlet. |
| CH₂ (pyrazole-CH₂) | 3.8 - 4.1 | Doublet of doublets (dd) | 2H | J ≈ 14, 7 | These diastereotopic protons are adjacent to a chiral center (C-2) and will exhibit complex splitting. |
| CH₂ (CH₂-NH₂) | 2.6 - 2.9 | Multiplet (m) | 2H | - | These protons are adjacent to the chiral center and the amine group, leading to complex splitting patterns. |
| CH (CH-CH₃) | 1.9 - 2.2 | Multiplet (m) | 1H | - | This proton is coupled to the adjacent CH₂ and CH₃ groups, resulting in a complex multiplet. |
| CH₃ (pyrazole) | 2.1 - 2.3 | Singlet (s) | 6H | - | The two methyl groups on the pyrazole ring are chemically equivalent and appear as a single, sharp singlet. |
| NH₂ | 1.2 - 1.8 | Broad singlet (br s) | 2H | - | Amine protons are often broad due to quadrupole broadening and exchange with trace amounts of water. |
| CH₃ (CH-CH₃) | 0.9 - 1.1 | Doublet (d) | 3H | J ≈ 7 | This methyl group is coupled to the adjacent methine proton, resulting in a doublet. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.
| Carbon Assignment | Predicted δ (ppm) | Justification |
| C-3, C-5 (pyrazole) | 145 - 150 | Quaternary carbons of the pyrazole ring attached to methyl groups. |
| C-4 (pyrazole) | 104 - 106 | The CH carbon of the pyrazole ring, typically found in this upfield region for pyrazoles. |
| CH₂ (pyrazole-CH₂) | 50 - 55 | Carbon adjacent to the pyrazole nitrogen. |
| CH₂ (CH₂-NH₂) | 45 - 50 | Carbon atom bonded to the primary amine group. |
| CH (CH-CH₃) | 30 - 35 | The methine carbon of the propyl chain. |
| CH₃ (pyrazole) | 10 - 15 | The two equivalent methyl carbons on the pyrazole ring. |
| CH₃ (CH-CH₃) | 15 - 20 | The methyl group on the propyl chain. |
Standard Protocol for NMR Data Acquisition
-
Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[1][2] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[2]
-
Instrument Setup : Place the NMR tube in the spectrometer. The instrument's magnetic field homogeneity is optimized through a process called shimming, using the deuterium signal from the solvent.[1]
-
Data Acquisition : Acquire the ¹H spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to singlets for each carbon.[3]
-
Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is calibrated to the internal standard.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for the rapid identification of key functional groups.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |
| N-H Stretch | 3300 - 3500 (two bands) | Medium | Primary Amine (NH₂) |
| C-H Stretch (sp³) | 2850 - 2960 | Strong | Alkyl C-H |
| C-H Stretch (pyrazole) | 3050 - 3150 | Medium-Weak | Aromatic C-H |
| N-H Bend (Scissoring) | 1590 - 1650 | Medium | Primary Amine (NH₂) |
| C=N, C=C Stretch (pyrazole) | 1450 - 1600 | Medium-Strong | Pyrazole Ring |
| C-N Stretch | 1020 - 1250 | Medium | Aliphatic Amine |
Interpretation: The most diagnostic feature will be the pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, which is characteristic of the symmetric and asymmetric N-H stretching of a primary amine.[4][5] Strong absorptions below 3000 cm⁻¹ will confirm the presence of sp³-hybridized C-H bonds.
Standard Protocol for IR Data Acquisition (ATR)
-
Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
Sample Application : Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Data Collection : Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Formula: C₁₀H₁₉N₃
-
Molecular Weight: 181.28 g/mol
-
Predicted Molecular Ion (M⁺): m/z = 181 (This will be an odd-numbered mass, consistent with the Nitrogen Rule for a molecule containing an odd number of nitrogen atoms).[6][7]
Predicted Fragmentation Pathways
The primary and most favorable fragmentation for aliphatic amines is alpha-cleavage , where the bond between the carbon bearing the nitrogen and an adjacent carbon is broken. This results in a stable, resonance-stabilized iminium ion.[8][9][10]
| Predicted m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 181 | [C₁₀H₁₉N₃]⁺ | Molecular Ion (M⁺) |
| 30 | [CH₂=NH₂]⁺ | Base Peak . Alpha-cleavage with loss of the C₉H₁₇N₂ radical. |
| 96 | [C₅H₈N₂]⁺ | 3,5-dimethylpyrazole cation. |
| 81 | [C₅H₇N]⁺ | Fragmentation of the pyrazole ring. |
Visualization of Predicted Fragmentation
Caption: Predicted primary fragmentation of the molecular ion via alpha-cleavage.
Standard Protocol for EI-MS Data Acquisition
-
Sample Preparation : Dissolve a small amount of the sample (typically <1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).[11]
-
Sample Introduction : The sample is introduced into the ion source, often via direct infusion or coupled with a gas chromatograph (GC).
-
Ionization : In the ion source, high-energy electrons bombard the sample molecules, causing ionization and fragmentation.
-
Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection : A detector counts the ions at each m/z value, generating the mass spectrum.
Integrated Spectroscopic Workflow: A Self-Validating System
The true power of spectroscopic analysis lies in the integration of multiple techniques. Each method corroborates the others, leading to a highly confident structural assignment.
Caption: Integrated workflow for structural elucidation.
Conclusion
This guide presents a comprehensive, albeit predictive, spectroscopic profile for this compound. The predicted data from NMR, IR, and Mass Spectrometry converge to support the proposed structure. The key identifying features are expected to be: the characteristic pair of N-H stretches in the IR spectrum, the molecular ion at m/z 181, and a dominant base peak at m/z 30 in the mass spectrum, along with a detailed map of proton and carbon environments from NMR. This theoretical framework provides a robust foundation for any future experimental work aimed at the synthesis and characterization of this compound.
References
- Kwon, Y., et al. (2020). Previous studies have shown that graph neural networks are effective in predicting the chemical shifts of 13C NMR spectra. The Morganton Scientific.
- Abraham, R. J., et al. The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe.
- Mass Spectrometry: Fragmentation.
- Santos, et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- INFRARED SPECTROSCOPY (IR).
- IR: amines. University of Calgary.
- Video: Mass Spectrometry: Amine Fragment
- Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
-
Interpreting IR Spectra. Chemistry Steps. Available at: [Link].
- Mass Spectrometry of Amines. (2023). JoVE.
-
GCMS Section 6.15. Whitman College. Available at: [Link].
- Amine Fragment
-
Mass Spectrometry Protocols and Methods. Springer Nature Experiments. Available at: [Link].
-
NMR Guidelines for ACS Journals. American Chemical Society. Available at: [Link].
-
NMR Sample Preparation. Western University. Available at: [Link].
-
NMR Sample Preparation. Iowa State University. Available at: [Link].
- Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025).
- IR Spectroscopy. (2022). Chemistry LibreTexts.
- Infrared Spectroscopy. (2017). ACS Reagent Chemicals.
-
Infrared Spectroscopy. Michigan State University. Available at: [Link].
-
Infrared spectroscopy. Wikipedia. Available at: [Link].
- How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (2022). Tecan.
-
Sample Preparation Protocol for Open Access MS. University of Oxford. Available at: [Link].
Sources
- 1. publish.uwo.ca [publish.uwo.ca]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Interpreting IR Spectra [chemistrysteps.com]
- 6. jove.com [jove.com]
- 7. GCMS Section 6.15 [people.whitman.edu]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Synthesis of N-alkylated 3,5-dimethylpyrazoles
An In-Depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry and materials science, with the 3,5-dimethylpyrazole scaffold being a particularly prevalent structural motif.[1] This guide provides an in-depth exploration of the primary synthetic methodologies for the N-alkylation of 3,5-dimethylpyrazole. Moving beyond a simple recitation of protocols, this document elucidates the mechanistic principles, the causality behind experimental choices, and the practical considerations necessary for successful synthesis. We will cover classical base-mediated alkylations, modern acid-catalyzed approaches, and emerging biocatalytic strategies, offering field-proven insights for laboratory application.
Introduction: The Significance of the 3,5-Dimethylpyrazole Core
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in drug design, often serving as a bioisostere for amides or phenols.[2][3] The N-alkylation of the pyrazole core is a critical derivatization step, profoundly influencing the molecule's pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and target binding affinity.
The subject of this guide, 3,5-dimethylpyrazole, offers a significant synthetic advantage: its C₂ symmetry. In unsymmetrical pyrazoles, N-alkylation presents a formidable challenge of regioselectivity, as the two nitrogen atoms (N1 and N2) exhibit similar nucleophilicity, often leading to hard-to-separate isomeric mixtures.[4][5] The equivalence of the N1 and N2 positions in 3,5-dimethylpyrazole circumvents this issue entirely, guaranteeing the formation of a single regioisomer and thereby simplifying both the reaction and purification processes.
Foundational Principles of N-Alkylation
The core of pyrazole N-alkylation is a nucleophilic substitution reaction. The N-H proton of the pyrazole is weakly acidic and can be removed by a suitable base to form a nucleophilic pyrazolide anion. This anion then attacks an electrophilic alkylating agent to form the new N-C bond.
The Regioselectivity Challenge in Unsymmetrical Pyrazoles
While not an issue for 3,5-dimethylpyrazole, understanding the factors that govern regioselectivity is crucial for any chemist working with pyrazoles. The outcome is a delicate balance of:
-
Steric Effects: Alkylation generally occurs at the less sterically hindered nitrogen atom. A bulky substituent at the C5 position will direct alkylation to the N1 position.[3][5]
-
Electronic Effects: The electron-donating or -withdrawing nature of ring substituents can alter the nucleophilicity of the adjacent nitrogens.
-
Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence the isomeric ratio.[4][5]
Key Synthetic Methodologies
Classical N-Alkylation under Basic Conditions
This is the most widely employed and versatile method for N-alkylating pyrazoles. The fundamental principle involves deprotonation followed by nucleophilic attack.
Causality Behind Reagent Selection:
-
Bases: The choice of base is dictated by the reactivity of the alkylating agent.
-
Weak Bases (K₂CO₃, Cs₂CO₃): Effective for reactive alkylating agents like benzyl bromides or iodomethane. They are easier to handle and work well in polar aprotic solvents like DMF or DMSO.[6]
-
Strong Bases (NaH): Necessary for less reactive electrophiles, such as alkyl chlorides or tosylates. Sodium hydride ensures irreversible and complete deprotonation of the pyrazole, maximizing the concentration of the reactive pyrazolide anion. This reaction must be conducted under strictly anhydrous conditions in solvents like THF or DMF.[6][7]
-
-
Solvents: Polar aprotic solvents (DMF, DMSO, Acetonitrile) are preferred as they effectively solvate the cation of the base without quenching the nucleophilicity of the pyrazolide anion.[6][8]
-
Alkylating Agents: The reactivity follows the general trend of leaving group ability: I > Br > OTs > Cl.
Caption: General mechanism of base-mediated N-alkylation.
Experimental Protocol: General Procedure using Sodium Hydride
-
To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (or THF).
-
Add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C with stirring.
-
Add a solution of 3,5-dimethylpyrazole (1.0 equivalent) in anhydrous DMF dropwise to the suspension.[7]
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring progress by TLC or LC-MS. Heating may be required for less reactive alkylating agents.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for base-mediated alkylation.
Acid-Catalyzed N-Alkylation with Trichloroacetimidates
A modern alternative that avoids the use of strong bases and anhydrous conditions involves the use of trichloroacetimidate electrophiles activated by a Brønsted acid.[2][3] This method is particularly effective for generating products from secondary alkyl groups (e.g., benzylic, phenethyl).[2][9]
Mechanistic Principle:
The reaction is initiated by the protonation of the trichloroacetimidate by a Brønsted acid catalyst, such as camphorsulfonic acid (CSA). This enhances the leaving group ability of the trichloroacetamide moiety. The pyrazole nitrogen then acts as a nucleophile, attacking the electrophilic carbon. The poor reactivity of imidates bearing strong electron-withdrawing groups suggests the mechanism may involve a carbocation intermediate.[2][3]
Caption: Mechanism of acid-catalyzed N-alkylation.
Experimental Protocol: General Procedure using Trichloroacetimidates
-
To a round-bottom flask, add the alkyl trichloroacetimidate (1.0 equivalent), 3,5-dimethylpyrazole (1.0 equivalent), and camphorsulfonic acid (CSA, 0.2 equivalents).[2]
-
Place the flask under an inert atmosphere (Argon).
-
Add dry 1,2-dichloroethane (DCE) to form a 0.25 M solution.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Enzymatic N-Alkylation
A frontier in synthetic chemistry is the use of biocatalysis to achieve transformations with exquisite selectivity. Engineered enzymes have been developed that can perform N-alkylation of pyrazoles with unprecedented regioselectivity (>99%) using simple haloalkanes.[10]
Principle:
This advanced method typically employs a two-enzyme cascade:
-
A promiscuous enzyme (e.g., a halide methyltransferase) uses a simple haloalkane (e.g., iodomethane) to generate a non-natural analog of the common biological alkylating agent S-adenosyl-l-methionine (SAM).[10][11]
-
A second, computationally designed enzyme then transfers the alkyl group from the SAM analog to the pyrazole substrate with high precision.[10]
While currently a specialized technique, this approach highlights the future potential for green and highly selective synthesis, particularly for complex, unsymmetrical pyrazoles where traditional methods fail.
Data Summary and Method Comparison
| Methodology | Typical Base/Catalyst | Solvent | Alkylating Agent | Key Advantages | Considerations |
| Classical Basic | K₂CO₃, NaH, Cs₂CO₃ | DMF, THF, DMSO | Alkyl Halides, Tosylates | Broad scope, scalable, well-established. | Requires anhydrous conditions with strong bases; potential for side reactions. |
| Acid-Catalyzed | Camphorsulfonic Acid (CSA) | 1,2-Dichloroethane (DCE) | Trichloroacetimidates | Mild conditions, avoids strong bases.[2][3] | Limited to specific electrophiles; catalyst required. |
| Enzymatic | Engineered Enzymes | Aqueous Buffer | Haloalkanes | Extremely high regioselectivity, environmentally friendly.[10] | Specialized reagents, lower throughput, developing technology. |
Conclusion and Future Outlook
The N-alkylation of 3,5-dimethylpyrazole is a fundamental transformation that benefits greatly from the substrate's inherent symmetry. The classical base-mediated approach remains the workhorse method due to its versatility, scalability, and reliance on readily available reagents. However, for specific applications or sensitive substrates, modern acid-catalyzed methods provide a valuable, milder alternative. Looking forward, the continued development of biocatalytic systems promises to deliver synthetic routes with unparalleled selectivity and sustainability, further expanding the toolkit available to chemists in drug discovery and materials science. The choice of method should be guided by the scale of the reaction, the nature of the desired alkyl group, and the laboratory resources available.
References
-
Title: Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: MDPI URL: [Link]
-
Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: MDPI URL: [Link]
-
Title: Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes Source: Wiley Online Library URL: [Link]
- Title: N-alkylation method of pyrazole - Google Patents Source: Google Patents URL
-
Title: Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles Source: ACS Publications URL: [Link]
-
Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents Source: ACS Publications URL: [Link]
-
Title: Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: Semantic Scholar URL: [Link]
- Title: N-alkylation method of pyrazole - Google Patents Source: Google Patents URL
-
Title: Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves Source: ResearchGate URL: [Link]
-
Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes Source: Organic Chemistry Portal URL: [Link]
-
Title: SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES Source: TSI Journals URL: [Link]
-
Title: Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study Source: Universitat Autònoma de Barcelona Research Portal URL: [Link]
-
Title: Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: ResearchGate URL: [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
In-silico modeling of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine
An In-Depth Technical Guide to the In-Silico Modeling of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. This guide provides a comprehensive, in-silico workflow for the characterization of novel pyrazole-containing small molecules, using this compound as a case study. We will navigate the logical progression from initial compound preparation to target identification, interaction analysis, and pharmacokinetic profiling. This document is intended for researchers and drug development professionals, offering both the theoretical basis and practical protocols for computational analysis. The objective is to generate robust, testable hypotheses that can accelerate and de-risk the early stages of the drug discovery pipeline.[1][2]
Introduction: The Rationale for a Computational-First Approach
This compound is a small molecule featuring the versatile 3,5-dimethylpyrazole moiety. This chemical group is known for its diverse biological activities, including anticancer and antimicrobial properties.[3][4] For a novel or uncharacterized compound such as this, a traditional wet-lab screening campaign can be resource-intensive and unfocused. In-silico modeling, or computer-aided drug design (CADD), offers a powerful alternative to rationally guide experimental work.[5][6][7] By simulating molecular behavior and interactions within a virtual environment, we can predict potential biological targets, elucidate binding mechanisms, and evaluate drug-like properties before a single physical experiment is conducted.[1][5] This "fail fast, fail cheap" approach is crucial for modern drug discovery, allowing for the early prioritization of promising candidates and the elimination of those with predicted liabilities.[2][8]
This guide is structured to mirror a logical, real-world research workflow. We will begin by preparing the molecule for simulation, then proceed to identify its most probable biological targets. With a putative target in hand, we will use molecular docking and molecular dynamics to investigate the specifics of the protein-ligand interaction. Finally, we will assess the molecule's likely absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile to gauge its potential as a viable drug candidate.
Ligand Preparation: Establishing the Digital Molecule
The first step in any in-silico study is to accurately represent the small molecule in a format suitable for computational analysis. This involves converting a 2D representation into a stable, low-energy 3D conformation.
Protocol 1: 3D Structure Generation and Energy Minimization
-
Obtain 2D Representation: Start with a known representation of the molecule, such as its SMILES (Simplified Molecular Input Line Entry System) string. For our compound, a related SMILES string is CC1=CC(C)=NN1CCCNC.
-
Convert to 3D: Use a cheminformatics tool like Open Babel to convert the 2D SMILES string into an initial 3D structure (e.g., in SDF or MOL2 format). This initial conversion includes the addition of hydrogen atoms appropriate for a physiological pH of ~7.4.
-
Energy Minimization: The initial 3D structure is not energetically favorable. A crucial step is to perform energy minimization using a suitable force field (e.g., MMFF94 or UFF). This process adjusts bond lengths, angles, and dihedrals to find a stable, low-energy conformation. This minimized structure is more representative of how the molecule would exist in a biological system and is essential for accurate downstream analysis.[9]
Target Identification: Predicting the Biological Handshake
With a prepared ligand, the next critical question is: what protein(s) in the human body does this molecule interact with? This process, often called target fishing or reverse docking, uses the ligand's structure to screen against databases of known protein binding sites.
There are two primary computational strategies for target identification:
-
Structure-Based Reverse Docking: The ligand is docked against a large library of protein structures (e.g., the entire PDB) to identify which proteins it binds to with the highest predicted affinity.
-
Ligand-Based Pharmacophore Screening: This method identifies the key chemical features of our ligand (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are essential for binding. This "pharmacophore" is then used to search databases of known active ligands to find molecules with similar features, thereby inferring the target.
The following diagram illustrates a generalized workflow for target identification.
Caption: Workflow for In-Silico Target Identification.
For this guide, we will proceed with a hypothetical top-ranked target identified through this process: Human Cyclin-Dependent Kinase 2 (CDK2) , a well-established cancer target. This choice is based on the known anticancer activities of other pyrazole-containing compounds.
Molecular Docking: Simulating the Binding Event
Molecular docking predicts the preferred orientation (the "pose") of a ligand when bound to a protein target and estimates the strength of the interaction (the "binding affinity").[10][11] It is a cornerstone of structure-based drug design.[12]
Protocol 2: Molecular Docking with AutoDock Vina
This protocol provides a step-by-step method using widely accessible and validated tools.[13][14]
-
Prepare the Protein Receptor (CDK2):
-
Download the crystal structure of CDK2 from the Protein Data Bank (PDB). For this example, we'll use PDB ID: 1HCK.
-
Using software like UCSF Chimera or AutoDock Tools, prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential protein chains.
-
Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges). This is critical for calculating electrostatic interactions.
-
Save the prepared receptor in the required PDBQT format.
-
-
Prepare the Ligand:
-
Use the energy-minimized 3D structure of this compound from Protocol 1.
-
Assign partial charges and define the rotatable bonds. This allows the docking algorithm to explore different conformations of the ligand.
-
Save the prepared ligand in PDBQT format.
-
-
Define the Binding Site (Grid Box):
-
The docking simulation needs to be focused on the protein's active site. This is defined by a "grid box".
-
Identify the active site residues, often by referring to the position of the co-crystallized ligand in the original PDB file or from literature.
-
Center the grid box on these residues, ensuring its dimensions are large enough to accommodate the ligand in various orientations.
-
-
Run the Docking Simulation:
-
Use a docking program like AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration as input.
-
Vina will systematically sample different poses of the ligand within the binding site and score them using its scoring function.
-
-
Analyze the Results:
-
The primary output is a set of predicted binding poses ranked by their binding affinity scores (in kcal/mol). More negative values indicate stronger predicted binding.
-
Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Chimera). Analyze the specific interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the protein's active site residues. This analysis provides a structural hypothesis for the molecule's mechanism of action.
-
Caption: Molecular Docking Workflow.
Molecular Dynamics (MD) Simulation: Adding the Dimension of Time
While docking provides a valuable static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movements of atoms and molecules over time, providing insights into the stability of the protein-ligand complex.[9][15]
Protocol 3: GROMACS MD Simulation of a Protein-Ligand Complex
-
System Preparation:
-
Start with the best-ranked docked pose from Protocol 2.
-
Generate a topology for the ligand that is compatible with the chosen protein force field (e.g., CHARMM36m). Web servers like CGenFF can be used for this.[16]
-
Combine the protein and ligand topologies.
-
Place the complex in a simulation box (e.g., a cubic box) and solvate it with a realistic water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and equilibrate the pressure. This is typically done in two phases:
-
NVT Ensemble: Equilibrate at constant Number of particles, Volume, and Temperature.
-
NPT Ensemble: Equilibrate at constant Number of particles, Pressure, and Temperature. This ensures the system reaches the correct density.
-
-
Production MD: Run the simulation for a set period (e.g., 100 nanoseconds) to collect trajectory data. This production run is where the meaningful dynamic data is generated.[17]
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot suggests the complex is not undergoing major conformational changes and is stable.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.[9]
-
Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (like hydrogen bonds) identified during docking.
-
ADMET Prediction: Assessing Drug-Likeness
A potent molecule is useless if it cannot reach its target in the body or is toxic. In-silico ADMET prediction provides an early warning of potential pharmacokinetic and safety issues.[18][19][20] It is advisable to use multiple tools for a consensus prediction, as the accuracy of any single tool depends on its underlying algorithm and training dataset.[21][22]
Protocol 4: In-Silico ADMET Profiling
-
Select Tools: Utilize a panel of well-regarded, freely accessible web servers such as SwissADME, pkCSM, and ProTox-II.
-
Input: Submit the SMILES string of the compound to each server.
-
Collect and Synthesize Data: Compile the predictions for key pharmacokinetic and toxicity endpoints.
Table 1: Predicted ADMET Properties of this compound
| Property Category | Parameter | Predicted Value | Interpretation |
| Physicochemical | Molecular Weight | 167.25 g/mol | Excellent (within Lipinski's rule of five) |
| LogP (Lipophilicity) | 1.85 | Optimal for oral bioavailability | |
| Solubility (LogS) | -2.5 | Soluble | |
| Absorption | Caco-2 Permeability | High | Good potential for intestinal absorption |
| P-glycoprotein Substrate | No | Unlikely to be affected by efflux pumps | |
| Distribution | Blood-Brain Barrier (BBB) Permeation | Yes | Potential for CNS activity (or side effects) |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Inhibitor of CYP2D6 | Potential for drug-drug interactions |
| Excretion | Total Clearance | 0.6 L/hr/kg | Moderate clearance rate |
| Toxicity | hERG Inhibition | Low Risk | Low risk of cardiotoxicity |
| Hepatotoxicity | Low Risk | Low risk of liver damage | |
| Oral Rat LD50 | 2.7 mol/kg | Class IV (Slightly toxic) |
Note: The values in this table are hypothetical examples generated for illustrative purposes.
Conclusion and Future Directions
This in-silico guide has outlined a comprehensive, multi-step workflow for the initial characterization of this compound. The computational approach generated several key, testable hypotheses:
-
Potential Target: The molecule is predicted to bind to CDK2, suggesting a potential role as an anti-cancer agent.
-
Binding Mechanism: Molecular docking and MD simulations provide a detailed structural model of the CDK2-ligand interaction, highlighting key residues for binding. This information can be used to design site-directed mutagenesis experiments for validation.
-
Drug-like Profile: The compound exhibits a generally favorable ADMET profile, with the notable exception of potential CYP2D6 inhibition, which warrants further experimental investigation.
The power of this computational-first strategy lies in its ability to build a robust, data-driven foundation for subsequent experimental work.[1][23] The hypotheses generated here can now be used to design focused, efficient wet-lab experiments, such as enzymatic assays with CDK2 and cell viability studies in relevant cancer cell lines, thereby accelerating the journey from a novel molecule to a potential therapeutic.
References
-
Banerjee, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]
-
Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]
-
Al-Robaiy, N., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Cheminformatics. [Link]
-
(2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advances in Pharmacology. [Link]
-
UCL. Target Identification and Validation (Small Molecules). University College London. [Link]
-
Zloh, M., & Kirton, S. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future Medicinal Chemistry. [Link]
-
Shukla, R., & Tripathi, T. (2022). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. ResearchGate. [Link]
-
Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]
-
Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
-
Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology. [Link]
-
Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]
-
Chemspace. (2025). Target Identification and Validation in Drug Discovery. Chemspace. [Link]
-
Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Request PDF. [Link]
-
(2023). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. YouTube. [Link]
-
KBbox. Small Molecule Docking. KBbox: Methods. [Link]
-
CD ComputaBio. In Silico ADMET Prediction Service. CD ComputaBio. [Link]
-
Bonvin Lab. Small molecule docking. Bonvin Lab. [Link]
-
Zloh, M., & Kirton, S. B. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. University of Hertfordshire Research Archive. [Link]
-
(2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
-
Patheon Pharma Services. (2023). In Silico Modeling: Accelerating drug development. Patheon Pharma Services. [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
-
LibreTexts Chemistry. (2020). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. [Link]
-
Zloh, M., & Kirton, S. B. (2018). The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. Taylor & Francis Online. [Link]
-
Baldi, A. (2010). Computational Approaches for Drug Design and Discovery: An Overview. Systematic Reviews in Pharmacy. [Link]
-
Khan, M. A., et al. (2023). Updates on Drug Designing Approach Through Computational Strategies: a Review. Current Pharmaceutical Design. [Link]
-
CCDC. White Papers. CCDC. [Link]
-
Al-Sha'er, M. A., et al. (2024). Computer-Aided Drug Design and Drug Discovery: A Prospective Analysis. MDPI. [Link]
-
Priyadarshini, M., & Kumar, R. (2021). Computational approaches in drug designing. ResearchGate. [Link]
-
Wang, Z.-J., et al. (2009). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
El-Metwaly, A. M., et al. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. ChemRxiv. [Link]
-
LookChem. 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine. LookChem. [Link]
-
PubChem. 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile. PubChem. [Link]
-
PubChem. 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine. PubChem. [Link]
-
Abrigach, F., et al. (2020). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. ResearchGate. [Link]
- Google Patents. CN100506798C - Method for preparing 3.5-dimethylpyrazole.
-
Husain, A., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.[Link]
-
Gomaa, A. M., et al. (2023). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][15][18][21]triazin-7(6H)-ones and Derivatives. MDPI. [Link]
-
Yengoyan, A., et al. (2018). Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. ResearchGate. [Link]
-
Al-Ostath, A., et al. (2023). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry. [Link]
Sources
- 1. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is in silico drug discovery? [synapse.patsnap.com]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. Computer-Aided Drug Design and Drug Discovery: A Prospective Analysis [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. KBbox: Methods [kbbox.h-its.org]
- 11. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 12. tandfonline.com [tandfonline.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 17. m.youtube.com [m.youtube.com]
- 18. tandfonline.com [tandfonline.com]
- 19. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 20. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 21. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions [uhra.herts.ac.uk]
The Pyrazole Nucleus: A Privileged Scaffold for Modern Therapeutics
An In-depth Technical Guide to Core Therapeutic Targets and Validation Methodologies
Introduction: The Versatility of the Pyrazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands out as one of these "privileged scaffolds".[1][2] Its remarkable versatility stems from a unique combination of physicochemical properties. The pyrazole core can act as both a hydrogen bond donor and acceptor, and its substitution patterns can be readily modified to fine-tune lipophilicity, solubility, and steric interactions, enabling precise engagement with a wide array of biological targets.[3][4] This adaptability has led to the development of numerous blockbuster drugs across diverse therapeutic areas, including inflammation, oncology, and infectious diseases.[1][5]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of key therapeutic targets for pyrazole-containing compounds. Moving beyond a simple catalog of drugs, we will delve into the mechanistic rationale for targeting specific pathways, provide detailed, field-proven experimental workflows for target validation, and present comparative data to inform discovery programs.
Key Therapeutic Target Classes
The structural and electronic features of the pyrazole ring make it an ideal anchor for designing inhibitors that target enzymatic active sites and receptor binding pockets. Our analysis will focus on two of the most significant and well-validated target classes: Protein Kinases and Cyclooxygenase (COX) enzymes.
Protein Kinases: Targeting Dysregulated Cellular Signaling
Protein kinases are a large family of enzymes that regulate the majority of cellular processes by catalyzing the phosphorylation of specific substrate proteins. The altered activation or overexpression of kinases is a hallmark of many cancers and inflammatory disorders, making them prime targets for therapeutic intervention.[3][6] The pyrazole scaffold has proven to be a cornerstone in the design of potent and selective protein kinase inhibitors (PKIs).[3][7] Of the small molecule PKIs approved by the US FDA, a significant portion, including Crizotinib, Ruxolitinib, and Avapritinib, feature a pyrazole core.[3]
A. The JAK-STAT Pathway: A Hub for Cytokine Signaling
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from numerous cytokines and growth factors involved in immunity and hematopoiesis. Dysregulation of this pathway is central to the pathophysiology of myeloproliferative neoplasms and autoimmune diseases like rheumatoid arthritis.
-
Mechanism of Action: Pyrazole-based inhibitors, such as Ruxolitinib, are typically ATP-competitive inhibitors. They occupy the ATP-binding pocket of the JAK kinase domain, preventing the phosphorylation and subsequent activation of STAT (Signal Transducer and Activator of Transcription) proteins. This blockade of STAT phosphorylation prevents their dimerization and translocation to the nucleus, thereby inhibiting the transcription of pro-inflammatory and proliferative genes.
Below is a diagram illustrating the mechanism of JAK inhibition by pyrazole-containing compounds.
Caption: The JAK-STAT signaling pathway and its inhibition by a pyrazole compound.
B. Cyclin-Dependent Kinases (CDKs): Regulating the Cell Cycle
CDKs are a family of protein kinases that control the progression of the cell cycle. Their activity is often deregulated in cancer, leading to uncontrolled cell proliferation. Pyrazole-based compounds have been developed as potent inhibitors of various CDKs, representing a promising strategy for cancer therapy.[8][9]
-
Mechanism of Action: Similar to JAK inhibitors, pyrazole-based CDK inhibitors act by competing with ATP for the binding site on the kinase.[9] By blocking the kinase activity of CDK complexes (e.g., CDK2/cyclin A), these compounds can induce cell cycle arrest, typically at the G1/S or G2/M phase, and subsequently trigger apoptosis in cancer cells.[8][10]
C. Other Notable Kinase Targets
The versatility of the pyrazole scaffold has enabled the targeting of a wide range of other kinases implicated in cancer, including:
-
PI3K/Akt Pathway: This pathway is crucial for cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[11][12]
-
MAPK/ERK Pathway: This cascade regulates a variety of cellular processes, and its dysregulation is a key driver of tumorigenesis.[9]
-
Receptor Tyrosine Kinases (RTKs): This class includes targets like VEGFR, PDGFR, and FGFR, which are critical for angiogenesis and tumor growth.[13][14]
Cyclooxygenase (COX) Enzymes: Mediating Inflammation and Pain
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[4][15] While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[16]
-
Mechanism of Action: Pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs), famously represented by Celecoxib, are designed to be selective inhibitors of COX-2.[16] The pyrazole structure, often decorated with a sulfonamide or a similar group, allows the molecule to fit into a hydrophobic side pocket present in the active site of COX-2 but not COX-1.[17][18] This selective binding blocks the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[18]
Experimental Validation Workflows
Synthesizing a novel pyrazole compound is only the first step. A rigorous, multi-stage validation process is essential to confirm its biological activity and mechanism of action. This process forms a self-validating system when appropriate controls are included.
Workflow for a Novel Kinase Inhibitor Candidate
The following diagram outlines a typical high-throughput screening and validation cascade for a pyrazole-based kinase inhibitor.
Caption: A typical experimental workflow for validating a pyrazole kinase inhibitor.
Detailed Experimental Protocols
1. In Vitro Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Principle: The assay is performed in two steps. First, the kinase reaction is performed with the pyrazole compound, kinase, substrate, and ATP. After the reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction. The light output is proportional to the ADP concentration and inversely proportional to the kinase activity in the presence of the inhibitor.
-
Protocol:
-
Prepare a serial dilution of the pyrazole test compound in the appropriate buffer (e.g., DMSO).
-
In a 384-well plate, add 2.5 µL of the kinase and substrate mixture.
-
Add 0.5 µL of the test compound dilution. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., 1% DMSO).
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter dose-response curve.
-
-
Causality & Trustworthiness: The inclusion of positive and negative controls is critical for validating the assay's performance. The dose-response curve demonstrates the compound's potency (IC50), a key parameter for lead selection.
2. Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA®)
This assay confirms that the compound binds to its intended target within the complex environment of a living cell.
-
Principle: CETSA® is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand (the pyrazole inhibitor).
-
Protocol:
-
Culture cells (e.g., a cancer cell line expressing the target kinase) to approximately 80% confluency.
-
Treat the cells with the pyrazole compound or vehicle control for a specified time (e.g., 1 hour).
-
Harvest the cells and resuspend them in a lysis buffer.
-
Heat the cell lysates across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, non-denatured protein.
-
Analyze the amount of soluble target protein remaining at each temperature using a method like Western Blot or ELISA.
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
-
Causality & Trustworthiness: A thermal shift provides direct evidence of a physical interaction between the compound and the target protein in a physiological context, which is a critical validation step that bridges in vitro activity and cellular function.
3. Cell-Based Antiproliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic or growth-inhibitory effects of a compound.[8][10]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is a yellow tetrazolium salt that is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the pyrazole compound. Include a positive control (e.g., doxorubicin) and a negative (vehicle) control.
-
Incubate the plate for 48-72 hours in a CO2 incubator.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
-
Quantitative Data Summary
The following table summarizes representative inhibitory activities of various pyrazole-containing compounds against their respective targets, illustrating the potency that can be achieved with this scaffold.
| Compound Name | Target(s) | Assay Type | Reported Activity (IC50/Ki) | Therapeutic Area |
| Celecoxib [18] | COX-2 | Enzyme Inhibition | Ki = 0.04 µM | Anti-inflammatory |
| Ruxolitinib [1] | JAK1/JAK2 | Kinase Assay | IC50 ≈ 3 nM | Myelofibrosis, RA |
| Crizotinib [16] | ALK, ROS1 | Kinase Assay | IC50 ≈ 20-45 nM | Non-Small Cell Lung Cancer |
| Compound 29 [9] | CDK2 | Cell Proliferation | IC50 = 10.05 µM (HepG2 cells) | Oncology (Preclinical) |
| Pyrazole Hybrid 7a [8] | CDK2 | Enzyme Inhibition | IC50 = 31.2 nM | Oncology (Preclinical) |
Future Directions and Conclusion
The pyrazole scaffold continues to be a fertile ground for drug discovery.[1][19] Emerging targets for pyrazole-based therapies include those in neurodegenerative diseases, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE) inhibitors for Parkinson's and Alzheimer's disease, respectively.[20][21] Furthermore, the development of pyrazole-based PROTACs (PROteolysis TArgeting Chimeras) and covalent inhibitors represents a new frontier for modulating challenging targets.
References
-
Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry Source: Future Medicinal Chemistry URL: [Link]
-
Title: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review Source: Current Topics in Medicinal Chemistry URL: [Link]
-
Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL: [Link]
-
Title: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review Source: PubMed URL: [Link]
-
Title: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review Source: Bentham Science URL: [Link]
-
Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: MDPI URL: [Link]
-
Title: Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets Source: PubMed URL: [Link]
-
Title: Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets Source: Eco-Vector Journals Portal URL: [Link]
-
Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Publishing URL: [Link]
-
Title: Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: Encyclopedia.pub URL: [Link]
-
Title: Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders Source: PMC - NIH URL: [Link]
-
Title: Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders Source: ResearchGate URL: [Link]
-
Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: PMC - PubMed Central URL: [Link]
-
Title: Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders Source: ACS Publications URL: [Link]
-
Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry URL: [Link]
-
Title: Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... Source: ResearchGate URL: [Link]
-
Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers URL: [Link]
-
Title: Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition Source: ACS Publications URL: [Link]
-
Title: Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review Source: MDPI URL: [Link]
-
Title: Some examples of pyrazole based commercial drugs and bioactive molecules. Source: ResearchGate URL: [Link]
-
Title: A review of recent advances in anticancer activity and SAR of pyrazole derivatives Source: PubMed URL: [Link]
-
Title: From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives Source: Preprints.org URL: [Link]
-
Title: Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: RSC Publishing URL: [Link]
-
Title: Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids Source: NIH URL: [Link]
-
Title: Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids Source: ACS Publications URL: [Link]
-
Title: Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer Source: RSC Publishing URL: [Link]
-
Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: PMC URL: [Link]
-
Title: Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities Source: MDPI URL: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 8. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Discovery of Novel 3,5-Dimethylpyrazole-Based Ligands
Foreword: The Versatility of the Pyrazole Core
To the dedicated researchers, scientists, and drug development professionals who drive innovation, this guide serves as a comprehensive technical resource on the discovery and application of a particularly versatile class of molecules: 3,5-dimethylpyrazole-based ligands. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and a cornerstone in coordination chemistry.[1] Its unique electronic properties, synthetic accessibility, and propensity for functionalization make it an ideal building block for creating novel ligands with tailored functions. This guide will provide not only the "how" but, more importantly, the "why" behind the experimental choices, offering field-proven insights to accelerate your research and development endeavors.
Rational Design and Synthesis of 3,5-Dimethylpyrazole-Based Ligands
The journey to a novel ligand begins with a clear understanding of its intended application. Whether designing a highly selective catalyst or a potent therapeutic agent, the principles of rational design guide the synthetic chemist's hand. The 3,5-dimethylpyrazole core offers a stable, electron-rich platform that can be strategically modified to influence steric hindrance, electronic properties, and coordination behavior.
The Cornerstone Synthesis: Preparation of 3,5-Dimethylpyrazole
The foundational building block, 3,5-dimethylpyrazole, is most commonly synthesized via the Knorr pyrazole synthesis, a robust and high-yielding condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[2]
The choice of hydrazine source and reaction conditions is critical for optimizing yield and purity. While hydrazine sulfate is a stable and easily handled solid, its use necessitates a base to liberate the free hydrazine. Hydrazine hydrate, on the other hand, can be used directly but requires careful temperature control due to the exothermic nature of the reaction.
Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole
Materials:
-
Hydrazine hydrate (64-65% solution)
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Water
-
Ice bath
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetylacetone (0.1 mol) in ethanol (50 mL).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add hydrazine hydrate (0.1 mol) dropwise to the stirred solution. Causality: This dropwise addition and cooling are crucial to control the exothermic reaction and prevent the formation of side products.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Attach a reflux condenser and heat the mixture to reflux for 3 hours. Causality: Refluxing ensures the reaction goes to completion.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the white crystalline product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure 3,5-dimethylpyrazole.
-
Dry the crystals under vacuum. Expected yield: 85-95%.
Crafting Novelty: Functionalization of the 3,5-Dimethylpyrazole Scaffold
The true power of this scaffold lies in its functionalization. The N-H proton of the pyrazole ring is acidic and can be readily deprotonated to allow for N-alkylation or N-arylation, providing a primary route to novel ligands.[1] Furthermore, the C4 position can be functionalized through various electrophilic substitution reactions.
A common strategy for creating bidentate or polydentate ligands involves linking two or more pyrazole units. This can be achieved by reacting 3,5-dimethylpyrazole with a suitable linker containing two or more leaving groups.
Experimental Protocol: Synthesis of a Bis(3,5-dimethylpyrazol-1-yl)methane Ligand
Materials:
-
3,5-Dimethylpyrazole
-
Dichloromethane
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (0.2 mol) in DMF (100 mL), add 3,5-dimethylpyrazole (0.2 mol). Causality: Potassium carbonate is a mild base that is sufficient to deprotonate the pyrazole, and DMF is an excellent polar aprotic solvent for this type of nucleophilic substitution.
-
Heat the mixture to 80 °C for 1 hour.
-
Add dichloromethane (0.1 mol) dropwise to the reaction mixture.
-
Maintain the temperature at 80 °C and stir for 24 hours.
-
Cool the mixture to room temperature and pour it into ice-cold water (500 mL).
-
Collect the resulting white precipitate by vacuum filtration and wash thoroughly with water.
-
Recrystallize the product from ethanol to yield pure bis(3,5-dimethylpyrazol-1-yl)methane.
To accelerate the discovery of novel ligands, microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including reduced reaction times, higher yields, and often, cleaner reactions.[3][4]
Experimental Protocol: Microwave-Assisted Synthesis of a Chalcone-Derived Pyrazole
Materials:
-
A substituted acetophenone
-
An aromatic aldehyde
-
Hydrazine hydrate
-
Acetic acid (catalytic amount)
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine the substituted acetophenone (1 mmol), aromatic aldehyde (1 mmol), and a catalytic amount of acetic acid in ethanol (5 mL).
-
Irradiate the mixture in a microwave reactor at 120 °C for 5-10 minutes to form the chalcone intermediate.
-
To the resulting solution, add hydrazine hydrate (1.2 mmol).
-
Seal the vessel and irradiate at 150 °C for 15-20 minutes. Causality: Microwave irradiation rapidly and efficiently provides the energy for both the initial condensation and the subsequent cyclization, drastically reducing the reaction time compared to conventional refluxing.[4]
-
After cooling, the product often precipitates from the solution. Collect the solid by filtration and recrystallize from ethanol.
Rigorous Characterization: A Self-Validating System
The synthesis of a novel ligand is incomplete without thorough characterization to confirm its structure and purity. A combination of spectroscopic techniques provides a self-validating system, where each method corroborates the findings of the others.
Step-by-Step Spectroscopic Analysis
Step 1: Infrared (IR) Spectroscopy IR spectroscopy is an excellent first step to confirm the presence of key functional groups. For a typical N-substituted 3,5-dimethylpyrazole ligand, you would expect to see:
-
C-H stretching vibrations from the methyl groups and any aromatic rings around 2900-3100 cm⁻¹.
-
C=N and C=C stretching vibrations of the pyrazole ring in the 1500-1600 cm⁻¹ region.
-
The absence of a broad N-H stretching band (around 3100-3300 cm⁻¹) confirms successful N-substitution.
Step 2: Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the detailed structure of a molecule.
-
¹H NMR:
-
Identify the methyl protons: Two sharp singlets around 2.2-2.5 ppm, each integrating to 3H, are characteristic of the two methyl groups at the C3 and C5 positions.
-
Locate the C4 proton: A sharp singlet around 5.8-6.0 ppm, integrating to 1H, corresponds to the proton at the C4 position of the pyrazole ring.
-
Assign substituent protons: Analyze the remaining signals to assign the protons of the substituents on the pyrazole ring.
-
-
¹³C NMR:
-
Identify the methyl carbons: Two signals in the aliphatic region (10-15 ppm) correspond to the two methyl carbons.
-
Locate the pyrazole ring carbons: Expect signals for C3 and C5 in the 140-150 ppm range and a signal for C4 around 105 ppm.
-
Assign substituent carbons: Assign the remaining signals based on their chemical shifts and multiplicities.
-
-
2D NMR (COSY, HSQC, HMBC): For more complex structures, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is crucial for piecing together the molecular framework.
-
Step 3: Mass Spectrometry (MS) Mass spectrometry provides the molecular weight of the compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition.
Data Presentation: An Example
Table 1: Spectroscopic Data for a Representative Bis(3,5-dimethylpyrazol-1-yl)methane Ligand
| Technique | Observed Data | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.05 (s, 2H), 5.88 (s, 2H), 2.25 (s, 6H), 2.15 (s, 6H) | CH₂ linker, C4-H of pyrazole rings, two sets of non-equivalent CH₃ groups |
| ¹³C NMR (100 MHz, CDCl₃) | δ 148.5, 140.2, 106.1, 60.8, 13.5, 11.2 | C3/C5 carbons, C4 carbon, CH₂ linker carbon, two distinct CH₃ carbons |
| IR (KBr, cm⁻¹) | 2925, 1580, 1450, 1380 | C-H stretch, C=N/C=C stretch, CH₃ bend |
| HRMS (ESI) | m/z calculated for C₁₁H₁₇N₄ [M+H]⁺: 205.1448; found: 205.1451 | Confirms molecular formula |
Applications: From Benchtop to Breakthroughs
The true measure of a novel ligand is its performance in a specific application. 3,5-dimethylpyrazole-based ligands have shown remarkable utility in two major fields: medicinal chemistry and catalysis.
Medicinal Chemistry: Targeting Inflammatory Pathways
A significant area of research has focused on 3,5-dimethylpyrazole derivatives as inhibitors of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in inflammatory cells.[5] By inhibiting PDE4, these ligands increase intracellular cAMP levels, leading to a cascade of anti-inflammatory effects.[6][7]
The diagram below illustrates the mechanism of action for a 3,5-dimethylpyrazole-based PDE4 inhibitor.
Caption: PDE4 Inhibition Pathway.
Table 2: Inhibitory Activity of 3,5-Dimethylpyrazole Derivatives against PDE4B
| Compound | Modification | IC₅₀ (µM) | Reference |
| Rolipram (Standard) | - | 2.0 | [8] |
| Compound If | 5-phenyl-2-furan moiety | 1.7 | [5] |
| Compound 4c | Hydrazide scaffold | 1.6 | [8] |
Data shows that strategic modification of the 3,5-dimethylpyrazole core can lead to compounds with inhibitory potency comparable to or greater than standard inhibitors.
Homogeneous Catalysis: Forging New Bonds
3,5-Dimethylpyrazole-based ligands have proven to be highly effective in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.[9][10] The nitrogen atoms of the pyrazole ring coordinate to the metal center, stabilizing the catalytic species and influencing its reactivity. The steric and electronic properties of the ligand can be fine-tuned by altering the substituents on the pyrazole ring, allowing for optimization of the catalyst for a specific transformation.
Caption: Catalytic Cross-Coupling Workflow.
Table 3: Comparative Performance of Pyrazole-Based Ligands in Suzuki-Miyaura Coupling (Reaction: 4-Bromotoluene + Phenylboronic Acid)
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80 | 12 | 95 | [11] |
| P,N-Ligand 1 | Pd₂(dba)₃ | CsF | Toluene | 80-85 | 10 | 82 | [11] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 12 | 98 | [8] |
This comparative data highlights the efficacy of pyrazole-based ligands in achieving high yields, demonstrating their potential as viable alternatives to more established phosphine ligands.
Future Perspectives and Conclusion
The 3,5-dimethylpyrazole scaffold continues to be a fertile ground for the discovery of novel ligands. The synthetic versatility, coupled with the ability to rationally design ligands with specific properties, ensures their continued relevance in both medicinal chemistry and catalysis. Future research will likely focus on the development of polydentate and chiral ligands for asymmetric catalysis, as well as the exploration of new biological targets. The robust and self-validating methodologies outlined in this guide provide a solid foundation for these future endeavors. By understanding the causality behind experimental choices and employing rigorous characterization, researchers can unlock the full potential of this remarkable class of compounds.
References
-
Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. (2021). Combinatorial Chemistry & High Throughput Screening, 24(5), 695-700. Available from: [Link]
-
Homeostasis and downstream effects of cAMP signaling in immune cells. (n.d.). ResearchGate. Available from: [Link]
-
Microwave Assisted Synthesis, Characterization, DFT Studies and Antimicrobial Activities of Novel Pyrazole Derivatives. (2012). ResearchGate. Available from: [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2012). Molecules, 17(11), 12939-12953. Available from: [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). Organic & Biomolecular Chemistry. Available from: [Link]
-
Role of cAMP for the resolution of inflammation. (2020). British Journal of Pharmacology, 177(12), 2707-2721. Available from: [Link]
-
Cyclic AMP: Master Regulator of Innate Immune Cell Function. (2011). The Journal of Immunology, 186(1), 11-17. Available from: [Link]
-
downstream. (n.d.). Omics Online. Available from: [Link]
-
Molecular Mechanisms for cAMP-Mediated Immunoregulation in T cells – Role of Anchored Protein Kinase A Signaling Units. (2014). Frontiers in Immunology, 5, 237. Available from: [Link]
-
Initial Mechanistic Studies on Dysprosium‐Catalyzed Pyrazole Formation. (2025). ChemistrySelect. Available from: [Link]
-
Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. (2024). Dalton Transactions, 53(22), 9510-9515. Available from: [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Available from: [Link]
-
Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (2024). PubMed Central. Available from: [Link]
-
NMR Interpretation Guide: 1D & 2D Spectroscopy. (n.d.). Studylib. Available from: [Link]
-
Pyrazoles and Heck Reaction. (n.d.). ResearchGate. Available from: [Link]
-
Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters, 28(19), 3276-3280. Available from: [Link]
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2020). Catalysts, 10(12), 1459. Available from: [Link]
-
Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. (2018). ResearchGate. Available from: [Link]
-
3,5-Dimethylpyrazole. (n.d.). ResearchGate. Available from: [Link]
-
Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study. (2008). Semantic Scholar. Available from: [Link]
-
Synthesis of 3,5-Dimethylpyrazole. (2020). YouTube. Available from: [Link]
-
Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. (n.d.). University of Missouri-St. Louis. Available from: [Link]
-
Heck Reaction—State of the Art. (2017). Catalysts, 7(9), 267. Available from: [Link]
-
Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 464-468. Available from: [Link]
-
Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. (2003). ARKIVOC, 2003(9), 87-95. Available from: [Link]
-
Basic 2D NMR experiments. (2019). University of Crete. Available from: [Link]
-
7.6: Interpreting 2-D NMR Spectra. (2023). Chemistry LibreTexts. Available from: [Link]
Sources
- 1. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositorio.ufmg.br [repositorio.ufmg.br]
- 7. Cyclic AMP: Master Regulator of Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. [PDF] Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study | Semantic Scholar [semanticscholar.org]
- 11. arkat-usa.org [arkat-usa.org]
Structural Elucidation of 3-(Pyrazol-1-yl)propanamine Analogs: A Modern Spectroscopic and Chromatographic Workflow
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Unambiguous Structural Confirmation
The 3-(pyrazol-1-yl)propanamine scaffold is a privileged structure in modern medicinal chemistry, appearing in compounds targeting a wide array of biological pathways.[1] Analogs of this core are frequently synthesized in drug discovery campaigns to modulate potency, selectivity, and pharmacokinetic properties.[2][3] However, the synthetic routes, often involving Michael additions or multi-step sequences, can yield regioisomers, impurities, or unexpected side products.[4][5][6] Therefore, absolute certainty in the structural assignment of each new analog is not merely a procedural formality; it is the bedrock upon which all subsequent biological and developmental data are built. An error in structural assignment can invalidate months or even years of research and development.
This guide eschews a simple checklist approach. Instead, it presents a holistic and logical workflow, grounded in first principles of analytical chemistry and spectroscopy. We will explore the causality behind each experimental choice, detailing how a combination of liquid chromatography, high-resolution mass spectrometry, and one- and two-dimensional nuclear magnetic resonance spectroscopy forms a self-validating system for the unambiguous structural elucidation of 3-(pyrazol-1-yl)propanamine analogs. Every technique is chosen to answer specific questions, with the data from each corroborating the others to build an unshakeable structural hypothesis.
The Integrated Analytical Workflow: A Strategic Overview
The structural elucidation of a novel compound is a systematic process of evidence gathering. Our strategy is designed to move from a broad overview of the sample's complexity and mass to a detailed, atom-by-atom connectivity map. This workflow ensures efficiency and minimizes the risk of misinterpretation by building a layered, cross-validated dataset.
Caption: Integrated workflow for structural elucidation.
Phase 1: Initial Purity Assessment and Mass Confirmation via LC-MS
Before committing significant resources to detailed NMR studies, a rapid, high-throughput assessment of the sample is paramount. Liquid Chromatography-Mass Spectrometry (LC-MS) is the workhorse for this initial phase.[7][8]
-
Expertise & Causality: The primary goal here is twofold: first, to assess the sample's purity by observing the number of chromatographic peaks, and second, to confirm that the major peak corresponds to the expected molecular weight of the target analog.[9] A single quadrupole mass spectrometer is typically sufficient for this stage. The retention time and molecular weight data are crucial initial analytical features.[7][8]
-
Trustworthiness & Self-Validation: This step validates the success of the synthesis and purification. If multiple peaks of significant intensity are observed, or if the primary peak's mass does not match the calculated mass of the target compound, it immediately flags a problem with the sample that must be addressed (e.g., through re-purification) before proceeding.
Experimental Protocol: Rapid LC-MS Purity Check
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the analog in methanol or acetonitrile. Dilute to a final concentration of ~10-50 µg/mL in the initial mobile phase.
-
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detector: UV/Vis Diode Array Detector (DAD) and Single Quadrupole MS.
-
-
Mass Spectrometer Settings (Typical ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). The propanamine moiety is basic and readily protonated.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
-
Data Analysis: Integrate the chromatogram to determine the purity percentage. Examine the mass spectrum of the main peak for the protonated molecular ion [M+H]⁺.
| Parameter | Expected Result for 3-(Pyrazol-1-yl)propanamine | Significance |
| Purity | >95% (single major peak) | Confirms sample suitability for detailed analysis. |
| [M+H]⁺ (Calc.) | 126.0920 (for C₆H₁₁N₃) | The theoretical exact mass of the protonated parent molecule. |
| [M+H]⁺ (Obs.) | Within 5 ppm of calculated mass (HRMS) | Confirms elemental composition. |
Phase 2: Unraveling the Core Structure with 1D NMR Spectroscopy (¹H & ¹³C)
With purity confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to build a picture of the molecule's electronic environment and carbon-hydrogen framework.
-
Expertise & Causality: ¹H NMR provides information on the number of distinct proton environments and their neighboring protons (through spin-spin coupling). ¹³C NMR (with proton decoupling) reveals the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial here; it differentiates between CH, CH₂, and CH₃ groups, which is invaluable for assigning the aliphatic propanamine chain.
-
Trustworthiness & Self-Validation: The integration values in the ¹H NMR spectrum must correspond to the number of protons in the proposed structure. The number of signals in the ¹³C NMR must match the number of unique carbons. Discrepancies at this stage point to unexpected symmetry, impurities, or a fundamentally incorrect structure. For pyrazole derivatives, be aware of potential annular tautomerism, which can lead to signal broadening or averaging for the C3 and C5 positions in the pyrazole ring, a phenomenon that can be investigated with low-temperature NMR.[10][11]
Typical Chemical Shift Ranges for the 3-(Pyrazol-1-yl)propanamine Core
| Assignment | Nucleus | Typical Chemical Shift (ppm) | Expected Multiplicity (¹H) | Notes |
| Pyrazole H-3 | ¹H | ~7.5 - 7.6 | d | Coupled to H-4. |
| Pyrazole H-4 | ¹H | ~6.2 - 6.3 | t | Coupled to H-3 and H-5.[2][12] |
| Pyrazole H-5 | ¹H | ~7.4 - 7.5 | d | Coupled to H-4. |
| N-CH₂ (α) | ¹H | ~4.2 - 4.5 | t | Adjacent to pyrazole ring.[2][13] |
| C-CH₂-C (β) | ¹H | ~2.5 - 3.0 | m (quint/sext) | Methylene between two other methylenes. |
| C-CH₂-N (γ) | ¹H | ~2.8 - 3.1 | t | Adjacent to the terminal amine. |
| Amine | ¹H | 1.0 - 3.0 (variable) | br s | Broad, often exchanges with D₂O. |
| Pyrazole C-3 | ¹³C | ~138 - 141 | CH | |
| Pyrazole C-4 | ¹³C | ~105 - 107 | CH | Most upfield pyrazole carbon.[12] |
| Pyrazole C-5 | ¹³C | ~128 - 130 | CH | |
| N-CH₂ (α) | ¹³C | ~48 - 52 | CH₂ | |
| C-CH₂-C (β) | ¹³C | ~32 - 36 | CH₂ | |
| C-CH₂-N (γ) | ¹³C | ~38 - 42 | CH₂ |
Phase 3: Assembling the Molecular Jigsaw with 2D NMR
While 1D NMR provides the pieces, 2D NMR experiments provide the instructions for how they connect. For this scaffold, COSY, HSQC, and HMBC are the essential triad.[14]
-
Expertise & Causality:
-
COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[15][16] It is indispensable for tracing the connectivity of the entire propanamine chain (N-CH₂-CH₂-CH₂-N) and confirming the coupling between the pyrazole ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (¹JCH).[17][18] It provides an unambiguous assignment of every CH, CH₂, and CH₃ group, marrying the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating novel structures. It shows correlations between protons and carbons over multiple bonds (²JCH and ³JCH).[16][18] The key correlation for this scaffold is the one that definitively proves the point of attachment: a cross-peak between the N-CH₂ protons of the propanamine chain and the C3 and/or C5 carbons of the pyrazole ring. This confirms the N1-alkylation and rules out other isomers.
-
Caption: Key HMBC correlations confirming pyrazole N1-alkylation.
Experimental Protocol: 2D NMR Suite
-
Sample Preparation: Prepare a concentrated sample (~10-20 mg) in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and free of particulates.
-
Acquisition (General): On a >400 MHz spectrometer, acquire standard ¹H, ¹³C{¹H}, DEPT-135, gradient-selected (gs) COSY, gs-HSQC, and gs-HMBC experiments.
-
HMBC Optimization: The HMBC experiment's performance is dependent on the long-range coupling constant (ⁿJCH). A value of 8 Hz is a robust starting point, as it effectively detects most 2- and 3-bond couplings.[10]
-
Data Analysis:
-
Use the COSY spectrum to walk down the -CH₂-CH₂-CH₂- chain.
-
Use the HSQC spectrum to assign the carbon signal for each proton.
-
Use the HMBC spectrum to find the key correlations:
-
Hα (N-CH₂) to C3 and C5 of the pyrazole ring.
-
Hγ (CH₂-NH₂) to Cβ.
-
Pyrazole H3 to C4 and C5.
-
Pyrazole H5 to C3 and C4.
-
-
Phase 4: Definitive Connectivity and Fragmentation Analysis by Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) provides two final, critical pieces of evidence: the exact mass, which confirms the elemental formula, and the fragmentation pattern (MS/MS), which corroborates the connectivity established by NMR.[19]
-
Expertise & Causality: Tandem mass spectrometry (MS/MS) involves isolating the molecular ion ([M+H]⁺) and fragmenting it via collision-induced dissociation (CID). The resulting daughter ions are then mass analyzed. The fragmentation of the 3-(pyrazol-1-yl)propanamine core is predictable. The most likely cleavage points are the C-C bonds in the aliphatic chain, particularly the bond alpha to the terminal amine (alpha cleavage), which is a characteristic fragmentation pathway for amines.[20]
-
Trustworthiness & Self-Validation: The observed fragments must be explainable by logical cleavages of the proposed structure. If the NMR data suggests Structure A, the MS/MS fragmentation pattern must be consistent with Structure A. If a major fragment is observed that cannot be formed from Structure A, the hypothesis must be re-evaluated. This provides a powerful, independent verification of the NMR-derived structure.
Caption: Predicted MS/MS fragmentation pathways.
Conclusion: Synthesizing Data for a Defensible Structure
The structural elucidation of a novel 3-(pyrazol-1-yl)propanamine analog is complete only when all collected data converge on a single, consistent structure. The LC-MS must show a pure compound with the correct mass. The 1D NMR spectra must account for all protons and carbons. The 2D NMR experiments must establish an unbroken chain of connectivity from one end of the molecule to the other. Finally, the HRMS/MS fragmentation must corroborate this connectivity. By following this integrated, multi-technique workflow, which is grounded in the principles of self-validation and causality, researchers can have the highest degree of confidence in their results, ensuring the integrity of subsequent drug development efforts. All analytical procedures and their validation should be documented in accordance with established guidelines, such as those from the ICH.[21][22][23]
References
-
Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]
-
ResearchGate. (n.d.). Synthetic route to the new 3‐(pyrazol‐1‐yl)propanamide (PPA) derivatives 3 and 4. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Wang, L. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Pharma Talk. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
Claramunt, R. M., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 31(8), 751-755. [Link]
-
Chen, G., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 25-32. [Link]
-
Obach, R. S. (2013). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Pharmacokinetics and Experimental Therapeutics, 1(1), 1-5. [Link]
-
Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. SciSpace. [Link]
-
ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p. [Link]
-
Alkorta, I., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 56(10), 97-106. [Link]
-
ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]
-
San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]
-
ChemSynthesis. (2025). 3-pyrazol-1-ylpropionamide. [Link]
-
Tarikogullari Dogan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9. [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]
-
Trofimov, B. A., et al. (2017). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2017(4), M962. [Link]
-
ResearchGate. (2024). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. [Link]
-
PubChemLite. (n.d.). 3-(1h-pyrazol-1-yl)propan-1-amine. [Link]
-
Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. [Link]
-
Tarikogullari Dogan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences. [Link]
-
OC Chem. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Crystal Structure of Some Novel 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(substituted anilino)propan-1-ones. [Link]
-
ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. [Link]
-
ResearchGate. (2014). Theoretical NMR correlations based Structure Discussion. [Link]
-
Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
NileRed. (2021). Knorr pyrazole synthesis from a ketoester. [Link]
-
University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
Ibarra-Gallardo, A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(23), 8206. [Link]
-
ResearchGate. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]
-
Gomaa, A. M. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 17(11), 992-1015. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 2. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. mdpi.com [mdpi.com]
- 7. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. mdpi.com [mdpi.com]
- 13. turkjps.org [turkjps.org]
- 14. researchgate.net [researchgate.net]
- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 16. youtube.com [youtube.com]
- 17. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 18. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 21. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. database.ich.org [database.ich.org]
- 23. database.ich.org [database.ich.org]
Preliminary Cytotoxicity Studies of Pyrazole Amines: From Viability Screening to Mechanistic Insights
An In-Depth Technical Guide:
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for conducting preliminary cytotoxicity studies on novel pyrazole amine compounds. Pyrazole derivatives are a significant class of heterocyclic compounds that have been extensively explored for their potential as potent and selective anticancer agents.[1][2] Their structural versatility allows for modifications that can enhance anticancer efficacy and selectivity by targeting various cellular mechanisms, including the induction of apoptosis and cell cycle arrest.[2][3][4][5]
This document moves beyond a simple recitation of protocols. Instead, it focuses on the strategic integration of key assays to build a robust, preliminary understanding of a compound's cytotoxic profile. We will explore the causality behind experimental choices, ensuring that the data generated is not only accurate but also mechanistically informative.
The Foundational Screen: Assessing Metabolic Viability with the MTT Assay
The initial step in evaluating a new compound is to determine its effect on cell viability. The MTT assay is a widely adopted, high-throughput colorimetric method for this purpose.[6][7]
The Principle of Causality: Why MTT?
The MTT assay measures the metabolic activity of a cell population, which serves as a proxy for cell viability.[8] The core of this assay lies in the enzymatic reduction of a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[7][9] This conversion is predominantly carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria.[6][8] Therefore, a decrease in the metabolic rate, and thus a reduction in the purple color, is proportional to the number of non-viable cells or cells with compromised mitochondrial function.[6] This makes it an excellent first-pass screen to identify compounds that impact cellular health and to determine the half-maximal inhibitory concentration (IC₅₀).
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Self-Validating Protocol: MTT Assay
-
Cell Seeding: Seed adherent cancer cells (e.g., MCF-7, MDA-MB-231, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[6][10] Incubate for 24 hours at 37°C and 5% CO₂ to ensure proper attachment.
-
Compound Preparation & Treatment: Prepare a stock solution of each pyrazole amine in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Expert Insight: Always include a vehicle control (medium with the highest concentration of DMSO used) and a positive control (a known cytotoxic drug like Doxorubicin or Cisplatin).[11]
-
-
Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours, to assess time-dependent effects.[10]
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT stock solution (prepared in sterile PBS) to each well for a final concentration of 0.5 mg/mL.[9]
-
Trustworthiness Check: Use phenol red-free medium during this step if possible, as it can interfere with absorbance readings.[6]
-
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells will produce intracellular purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution, such as cell culture grade DMSO, to each well.[12] Mix thoroughly with a multichannel pipette to ensure all formazan crystals are dissolved.
-
Data Acquisition: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength between 540 and 590 nm.[7][12] A reference wavelength of 630 nm can be used to subtract background noise.[7]
Assessing Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay
While the MTT assay measures metabolic dysfunction, the LDH assay provides complementary data by directly quantifying cell membrane damage, a hallmark of necrosis or late-stage apoptosis.[13]
The Principle of Causality: Why LDH?
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in nearly all cell types.[14] In healthy cells with intact plasma membranes, LDH remains intracellular. Upon membrane rupture (lysis), LDH is released into the extracellular culture medium.[14] The assay quantifies the amount of released LDH through a coupled enzymatic reaction: LDH catalyzes the conversion of lactate to pyruvate, generating NADH.[13] This NADH then reduces a tetrazolium salt to a colored formazan product, which can be measured spectrophotometrically.[14][15] A high LDH signal in the supernatant indicates a loss of membrane integrity and cell lysis.
Visualizing the LDH Release Mechanism
Caption: Principle of the LDH cytotoxicity assay.
Self-Validating Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Culture cells in a 96-well plate and treat with your pyrazole amine compounds.
-
Control Setup: It is critical to include three controls:
-
Spontaneous LDH Release: Vehicle-treated cells (measures background LDH release).
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., Triton X-100) provided with the assay kit. This represents 100% cytotoxicity.
-
Medium Background: Culture medium without cells.
-
-
Supernatant Collection: After the treatment incubation period, carefully transfer a small aliquot (e.g., 50 µL) of the cell culture supernatant from each well to a new, flat-bottom 96-well plate.[14]
-
Expert Insight: Avoid disturbing the cell monolayer to prevent artificial LDH release.
-
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a dye solution). Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.
-
Incubation and Data Acquisition: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14] Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Cytotoxicity is calculated as a percentage of the maximum LDH release after correcting for background absorbance: % Cytotoxicity = [(Compound LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Elucidating the Mode of Cell Death: Annexin V/PI Apoptosis Assay
Finding that a compound is cytotoxic (via MTT/LDH) is the first step. The critical follow-up is to determine how it kills the cells. Apoptosis (programmed cell death) is a highly desirable mechanism for anticancer drugs. The Annexin V and Propidium Iodide (PI) assay, analyzed by flow cytometry, is the gold standard for distinguishing between healthy, apoptotic, and necrotic cells.[16][17]
The Principle of Causality: Why Annexin V and PI?
This dual-staining method relies on two key events in the cell death process:
-
Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[17] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), it can specifically label early apoptotic cells.[17] This binding is calcium-dependent, which is why a specific binding buffer is required.
-
Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells.[17] It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.[16]
By using both stains, we can differentiate the cell population into four distinct quadrants.[18]
Interpreting Flow Cytometry Quadrants
Caption: Four-quadrant analysis of Annexin V/PI flow cytometry data.
Self-Validating Protocol: Annexin V/PI Staining
-
Cell Culture and Treatment: Seed 1-2 x 10⁶ cells in a T25 flask or 6-well plate.[16] Treat with the pyrazole amine at its determined IC₅₀ and 2x IC₅₀ concentrations for the desired time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting:
-
Collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS, then detach them using trypsin.
-
Combine the cells from the medium with the trypsinized cells for each condition.[16]
-
-
Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and wash the cell pellet twice with cold PBS to remove any residual medium or trypsin.[16]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer (typically containing HEPES, NaCl, and CaCl₂).[19] The cell concentration should be approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[18]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Keep samples on ice and protected from light until analysis.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer promptly (within 1 hour). Set up compensation and quadrants using unstained, Annexin V-only, and PI-only stained control cells.
Data Presentation and Interpretation: Building the Cytotoxicity Profile
Synthesizing the data from these assays is crucial. Quantitative results should be summarized in clear, comparative tables.
Comparison of Primary Cytotoxicity Assays
| Assay | Principle | Measures | Advantages | Limitations |
| MTT | Mitochondrial dehydrogenase activity reduces MTT to formazan.[7][8] | Metabolic activity, an indirect measure of cell viability. | High-throughput, inexpensive, well-established.[7] | Can be affected by compounds altering metabolic rate without causing cell death. |
| LDH | Release of cytosolic LDH upon membrane rupture.[13] | Cell lysis (necrosis), membrane integrity. | Direct measure of cytotoxicity, non-destructive to remaining cells.[20] | Cannot distinguish between apoptosis and necrosis; less sensitive for early apoptosis.[15] |
| Annexin V/PI | PS externalization (Annexin V) and membrane permeability (PI).[17] | Differentiates viable, early apoptotic, late apoptotic, and necrotic cells. | Provides mechanistic insight into the mode of cell death.[17] | Lower throughput, requires a flow cytometer, more complex protocol. |
Case Study: IC₅₀ Values for Hypothetical Pyrazole Amines
The primary output from the MTT assay is the IC₅₀ value, which represents the concentration of a compound required to inhibit cell growth by 50%. This is a key metric for comparing the potency of different derivatives.
| Compound | Cell Line | IC₅₀ (µM) after 48h |
| Pyrazole Amine A | MCF-7 (Breast) | 11.7 |
| MDA-MB-231 (Breast, TNBC) | 4.07 | |
| HepG2 (Liver) | 7.79 | |
| Pyrazole Amine B | MCF-7 (Breast) | > 50 |
| MDA-MB-231 (Breast, TNBC) | 21.55 | |
| HepG2 (Liver) | > 50 | |
| Doxorubicin | MCF-7 (Breast) | 0.85 |
| (Reference Drug) | MDA-MB-231 (Breast, TNBC) | 0.52 |
| HepG2 (Liver) | 1.06 |
Note: The IC₅₀ values presented are hypothetical but representative of data found in the literature for novel pyrazole derivatives. Actual values will vary.[3][10][21][22]
Interpretation:
-
Pyrazole Amine A shows potent cytotoxic activity, particularly against the aggressive triple-negative breast cancer (TNBC) cell line MDA-MB-231 and the liver cancer cell line HepG2.[3][22]
-
Pyrazole Amine B demonstrates selective but weaker activity against MDA-MB-231 and is largely inactive against MCF-7 and HepG2 at the concentrations tested.
-
Combining this data with the Annexin V/PI results would reveal if Pyrazole Amine A's potent activity is due to the efficient induction of apoptosis, making it a strong candidate for further investigation.
Conclusion and Future Directions
This guide outlines a logical, multi-assay approach for the preliminary cytotoxic evaluation of novel pyrazole amines. By starting with a broad viability screen like the MTT assay, followed by a membrane integrity assay (LDH) and a mechanistic apoptosis assay (Annexin V/PI), researchers can efficiently identify potent compounds and gain initial insights into their mechanism of action.
A compound demonstrating a low micromolar IC₅₀ and a strong induction of apoptosis would be prioritized for subsequent studies, which could include:
-
Cell Cycle Analysis: To determine if the compound causes arrest at a specific phase of the cell cycle.[3][23]
-
Reactive Oxygen Species (ROS) Generation: To investigate if cytotoxicity is mediated by oxidative stress.[10]
-
Target Identification: Utilizing molecular docking or biochemical assays to identify the specific cellular proteins (e.g., kinases, tubulin) that the pyrazole amine interacts with.[24][25][26]
By following this structured and scientifically-grounded workflow, drug development professionals can build a comprehensive and reliable preliminary data package to guide the progression of promising pyrazole amine candidates.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC, National Center for Biotechnology Information.[Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.[Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.[Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.[Link]
-
Cell Viability Assays. Assay Guidance Manual, NCBI Bookshelf.[Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.[Link]
-
Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. MDPI.[Link]
-
MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Protocol Exchange.[Link]
-
LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences.[Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology.[Link]
-
Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action. PubMed.[Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria Repository.[Link]
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC, National Center for Biotechnology Information.[Link]
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC, National Center for Biotechnology Information.[Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.[Link]
-
Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis. PMC, National Center for Biotechnology Information.[Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC, National Center for Biotechnology Information.[Link]
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central.[Link]
-
IC 50 values and selectivity index of pyrazolines 1-5. ResearchGate.[Link]
-
Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. PubMed Central.[Link]
-
IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate.[Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PMC, PubMed Central.[Link]
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub.[Link]
-
Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Publishing.[Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.[Link]
-
Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. ResearchGate.[Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. PMC, National Center for Biotechnology Information.[Link]
-
Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. National Institutes of Health.[Link]
-
Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines. Semantic Scholar.[Link]
-
New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. ScienceDirect.[Link]
-
Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology.[Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. IRIS UniGe.[Link]
-
Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Publications.[Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, National Center for Biotechnology Information.[Link]
-
Anticancer Activity of Pyrazole via Different Biological Mechanisms. ChemInform.[Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. clyte.tech [clyte.tech]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. static.igem.wiki [static.igem.wiki]
- 13. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 14. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. tiarisbiosciences.com [tiarisbiosciences.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. bosterbio.com [bosterbio.com]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CA [thermofisher.com]
- 20. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [france.promega.com]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03902E [pubs.rsc.org]
- 23. Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. encyclopedia.pub [encyclopedia.pub]
- 26. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine via Aza-Michael addition
An Application Note and Detailed Protocol for the Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine via Aza-Michael Addition
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The synthesis leverages a base-catalyzed Aza-Michael addition of 3,5-dimethylpyrazole to methacrylonitrile, followed by the chemical reduction of the resulting nitrile intermediate. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, characterization data, and safety considerations.
Introduction: Significance and Synthetic Strategy
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmacologically active molecules with applications as anticancer, anti-inflammatory, and anti-obesity agents.[1] The target molecule, this compound, incorporates a flexible aminopropyl sidechain onto the N1 position of the pyrazole ring, a motif of significant interest for exploring new chemical space and developing novel therapeutic candidates.
The synthetic strategy detailed herein employs the Aza-Michael addition, a powerful and atom-economical method for forming carbon-nitrogen bonds.[1][2] This conjugate addition of a nitrogen nucleophile to an electron-deficient alkene is a highly efficient route for the N-functionalization of heterocyclic compounds like pyrazoles.[3] Our approach involves two key transformations:
-
Aza-Michael Addition: The N1-proton of 3,5-dimethylpyrazole is abstracted by a base, generating a pyrazolate anion. This potent nucleophile then attacks the β-carbon of methacrylonitrile, an α,β-unsaturated nitrile, to form the C-N bond and yield the nitrile intermediate, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanenitrile.
-
Nitrile Reduction: The nitrile group of the intermediate is subsequently reduced to a primary amine using a powerful hydride reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), to afford the final product.[4]
This protocol has been designed for clarity, reproducibility, and scalability, with explanations provided for critical experimental choices to ensure both success and safety in the laboratory.
Overall Synthetic Scheme & Workflow
The synthesis proceeds in two distinct experimental stages, starting from commercially available materials.
Diagram 1: Overall two-step synthesis workflow.
Experimental Protocols
Part 1: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanenitrile (Intermediate)
This procedure outlines the base-catalyzed Aza-Michael addition of 3,5-dimethylpyrazole to methacrylonitrile. Cesium carbonate is chosen as the catalyst due to its high efficiency and solubility in polar aprotic solvents, which facilitates the deprotonation of the pyrazole.[3]
Materials and Reagents:
-
3,5-Dimethylpyrazole (C₅H₈N₂, MW: 96.13 g/mol )[5]
-
Methacrylonitrile (C₄H₅N, MW: 67.09 g/mol )
-
Cesium Carbonate (Cs₂CO₃, MW: 325.82 g/mol )
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel (for column chromatography)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethylpyrazole (9.61 g, 100 mmol, 1.0 eq) and anhydrous acetonitrile (100 mL).
-
Add cesium carbonate (3.26 g, 10 mmol, 0.1 eq) to the solution. While other bases can be used, Cs₂CO₃ is particularly effective for promoting the Aza-Michael addition of azoles.[3]
-
Begin stirring the mixture at room temperature. Slowly add methacrylonitrile (7.38 g, 8.4 mL, 110 mmol, 1.1 eq) to the suspension dropwise over 10 minutes.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
Once the reaction is complete (disappearance of 3,5-dimethylpyrazole), cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the insoluble cesium carbonate. Wash the filter cake with ethyl acetate (2 x 20 mL).
-
Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of 10% to 40% ethyl acetate in hexanes to afford the pure nitrile intermediate as a colorless or pale yellow oil.
Part 2: Synthesis of this compound (Final Product)
This protocol details the reduction of the nitrile intermediate to the target primary amine using Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is a potent reducing agent capable of efficiently converting nitriles to primary amines.[4][6] Extreme caution must be exercised when handling LiAlH₄ as it reacts violently with water.
Materials and Reagents:
-
3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanenitrile (C₉H₁₃N₃, MW: 163.22 g/mol )
-
Lithium Aluminum Hydride (LiAlH₄), powder or 1M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Deionized Water (H₂O)
-
Sodium Hydroxide (NaOH), 15% aqueous solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (4.65 g, 122.5 mmol, 2.5 eq) and suspend it in anhydrous THF (150 mL).
-
Cool the suspension to 0°C using an ice-water bath.
-
Dissolve the nitrile intermediate (8.0 g, 49 mmol, 1.0 eq) in anhydrous THF (50 mL) and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the stirred LiAlH₄ suspension over 45-60 minutes, maintaining the internal temperature below 10°C. The mechanism involves two successive nucleophilic additions of a hydride ion to the nitrile carbon.[4][7]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 66°C) for 4 hours.
-
Cool the reaction mixture back down to 0°C in an ice-water bath.
-
CAUTION: The following quenching procedure is highly exothermic and generates hydrogen gas. Perform in a well-ventilated fume hood away from ignition sources.
-
Slowly and carefully quench the reaction by the sequential dropwise addition of:
-
Deionized water (4.7 mL)
-
15% aqueous NaOH solution (4.7 mL)
-
Deionized water (14.1 mL)
-
-
A granular white precipitate of aluminum salts will form. Allow the resulting slurry to stir at room temperature for 1 hour.
-
Filter the slurry through a pad of Celite, washing the precipitate thoroughly with THF (2 x 30 mL) and then dichloromethane (2 x 30 mL).
-
Combine the filtrates and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the final product, this compound, as an oil. Further purification can be achieved via vacuum distillation if necessary.
Mechanistic Insight: The Aza-Michael Addition
The key C-N bond-forming step proceeds through a well-established Aza-Michael addition mechanism. The base catalyst is critical for generating the nucleophilic pyrazolate anion, which is required to attack the electron-poor Michael acceptor.
Sources
- 1. ir.nwnu.edu.cn [ir.nwnu.edu.cn]
- 2. Michael Addition - Common Conditions [commonorganicchemistry.com]
- 3. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
Synthesis of 3-(Pyrazol-1-yl)propanamide Derivatives: A Detailed Experimental Guide
An Application Note for Drug Development Professionals and Researchers
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Derivatives of 3-(pyrazol-1-yl)propanamide, in particular, have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including potential as neuroprotective agents and selective androgen receptor degraders for cancer therapy.[3][4] This application note provides a comprehensive guide to the synthesis of these valuable derivatives. We present two robust and field-proven protocols: the direct aza-Michael addition of pyrazoles to acrylamide and the nucleophilic substitution of ω-halo-propananilides. This document offers detailed, step-by-step methodologies, explains the chemical principles behind experimental choices, and includes guidelines for product purification and characterization, empowering researchers to reliably synthesize these target molecules for further investigation.
Introduction and Scientific Rationale
Heterocyclic compounds containing the pyrazole ring are of significant interest due to their diverse pharmacological properties, which include antimicrobial, anti-inflammatory, and anticancer activities.[1][2][5][6] The 3-(pyrazol-1-yl)propanamide scaffold combines the biologically active pyrazole moiety with a flexible propanamide linker, a common feature in molecules designed to interact with biological targets. The amide group can form critical hydrogen bonds, while the pyrazole ring and its substituents can engage in various other interactions, making this scaffold highly tunable for drug discovery applications.[4]
The primary synthetic strategy for creating the C-N bond between the pyrazole ring and the propanamide side chain is the aza-Michael addition.[7] This reaction involves the conjugate addition of a nitrogen nucleophile—in this case, the N1 atom of the pyrazole ring—to an α,β-unsaturated carbonyl compound like acrylamide.[8][9] This method is often highly efficient and atom-economical. An alternative and equally viable approach is the classical nucleophilic substitution, where a pyrazole anion displaces a leaving group on a suitable propanamide precursor.[3] Understanding the nuances of both methodologies allows for greater flexibility in accessing a diverse library of derivatives.
Core Synthetic Principles and Reaction Mechanisms
The synthesis of 3-(pyrazol-1-yl)propanamide derivatives primarily relies on the nucleophilic character of the pyrazole ring. The key bond formation is illustrated below.
Mechanism: The Aza-Michael Addition
The aza-Michael addition is a conjugate addition reaction. The pyrazole, acting as a nitrogen nucleophile, attacks the β-carbon of the acrylamide (the Michael acceptor). This process can be facilitated by a base, which deprotonates the pyrazole to increase its nucleophilicity, or it can proceed under thermal conditions without a catalyst.[7][9] The reaction proceeds via a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product.
Caption: General scheme of the aza-Michael addition.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis, work-up, and purification of 3-(pyrazol-1-yl)propanamide derivatives.
Protocol 1: Aza-Michael Addition of Substituted Pyrazoles to Acrylamide
This protocol is adapted from methodologies that emphasize direct, often catalyst-free, synthesis.[7][9] It is particularly effective for synthesizing derivatives with substituents on the pyrazole ring.
Materials and Reagents:
-
Substituted Pyrazole (e.g., 3,5-bis(trifluoromethyl)-1H-pyrazole)
-
Acrylamide
-
Toluene (or solvent-free)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a sealed reaction vessel, combine the substituted pyrazole (1.0 eq.), acrylamide (1.2 eq.), and a minimal amount of toluene (or proceed neat if reactants are liquid).
-
Rationale: Using a slight excess of acrylamide ensures the complete consumption of the more valuable pyrazole starting material. The reaction can be run under solvent-free conditions, which is environmentally favorable and can accelerate the reaction rate.[9]
-
-
Heating: Seal the vessel and heat the mixture to 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the pyrazole starting material is consumed (typically 12-24 hours).
-
Rationale: Thermal energy is required to overcome the activation energy for the nucleophilic attack of the neutral pyrazole on the acrylamide.
-
-
Work-up: Cool the reaction mixture to room temperature. If the product crystallizes upon cooling, it can be collected by filtration and washed with cold hexane. If it remains an oil, proceed to the next step.
-
Extraction (if necessary): Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water and brine (saturated NaCl solution).
-
Rationale: This step removes any remaining water-soluble impurities and unreacted acrylamide.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., 20% to 50% EtOAc/Hexane).
-
Rationale: Chromatography separates the desired product from non-polar starting materials and more polar impurities, yielding the pure compound.[3]
-
Protocol 2: Nucleophilic Substitution of ω-Chloro-N-propananilides
This method is ideal for producing derivatives with various substitutions on an N-phenyl ring.[3] It involves a classic SN2 reaction where the pyrazole anion displaces a chloride ion.
Materials and Reagents:
-
ω-Chloro-N-propananilide derivative (1.0 eq.)
-
Pyrazole (1.0 eq.)
-
Potassium Carbonate (K₂CO₃) (1.0 eq.)
-
Dimethylformamide (DMF)
-
Chloroform (CHCl₃)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add the ω-chloro-N-propananilide, pyrazole, and potassium carbonate. Add anhydrous DMF as the solvent.
-
Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. K₂CO₃ acts as a base to deprotonate the pyrazole, forming the highly nucleophilic pyrazolide anion.[3]
-
-
Heating: Heat the mixture under reflux. Monitor the reaction progress by TLC.
-
Solvent Removal: Once the reaction is complete, cool the mixture and remove the DMF under reduced pressure.
-
Rationale: Removing the high-boiling point DMF is necessary before proceeding with aqueous work-up and extraction.
-
-
Extraction: Partition the resulting residue between chloroform and water. Separate the organic layer. Extract the aqueous layer two more times with chloroform.
-
Washing and Drying: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography using an appropriate mobile phase (e.g., a gradient of ethyl acetate in hexane) to obtain the pure anilide derivative.[10]
Caption: General experimental workflow for synthesis.
Product Characterization
Confirming the identity and purity of the synthesized compounds is critical. The following data, adapted from published results for N-(3-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide, serves as a representative example.[3]
| Technique | Observed Result | Interpretation |
| Yield | 72% | Indicates efficient reaction conversion. |
| Melting Point | 76 °C | A sharp melting point suggests high purity. |
| IR (ATR) νmax (cm-1) | 3236 (N-H), 1685 (C=O, Amide I), 1590 (Amide II) | Confirms the presence of the amide functional group.[3] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.53 (brs, 1H, NH), 7.57-7.64 (m, 2H), 7.46 (d, 1H), 7.19-7.29 (m, 2H), 7.04-7.07 (m, 1H), 6.25 (t, 1H), 4.51 (t, 2H, J=6.1 Hz), 2.95 (t, 2H, J=6.1 Hz) | The two triplets at 4.51 and 2.95 ppm are characteristic of the -CH₂-CH₂- backbone. Signals in the aromatic region correspond to the pyrazole and chlorophenyl rings. The broad singlet at 8.53 ppm corresponds to the amide proton.[3] |
| MS (APCI) | m/z 250 [M+H]⁺, 252 [M+2+H]⁺ | The molecular ion peak confirms the molecular weight (249 g/mol ). The M+2 peak with ~1/3 intensity is characteristic of a compound containing one chlorine atom.[3] |
| Elemental Analysis | C: 57.38; H: 5.07; N: 16.46 (Calcd. for C₁₂H₁₂ClN₃O: C: 57.72; H: 4.84; N: 16.83) | The experimental values are within ±0.4% of the calculated values, confirming the elemental composition and purity.[3] |
Safety and Handling
-
Acrylamide: Is a known neurotoxin and suspected carcinogen. Always handle in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Solvents: DMF is a reproductive toxin. Chloroform is a suspected carcinogen. Handle all organic solvents in a well-ventilated fume hood.
-
Reagents: Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
General Precautions: Perform all reactions in a well-maintained fume hood. Be aware of the potential for exothermic reactions, especially during the initial mixing of reagents.
References
-
Trifluoromethylated 3‐(Pyrazol‐1‐yl)propanamide (PPA) Ligands. ResearchGate. Available at: [Link]
-
3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PubMed Central. Available at: [Link]
-
Synthesis and biological significance of pyrazolones: A review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. PubMed. Available at: [Link]
-
Synthesis and Biological Activities of Novel Pyrazole Amide Derivatives Containing Substituted Pyridyl Group. ResearchGate. Available at: [Link]
-
Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed. Available at: [Link]
-
Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. PubMed Central. Available at: [Link]
-
Trapping Acrylamide by a Michael Addition: A Computational Study of the Reaction between Acrylamide and Niacin. ResearchGate. Available at: [Link]
-
Conversions after given time of the aza‐Michael addition of 1 and 2 to... ResearchGate. Available at: [Link]
-
3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. ResearchGate. Available at: [Link]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: 3,5-Dimethylpyrazole Derivatives in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The 3,5-Dimethylpyrazole Scaffold
The 3,5-dimethylpyrazole core is a privileged heterocyclic scaffold in medicinal chemistry, valued for its metabolic stability and versatile synthetic accessibility.[1][2] This five-membered aromatic ring, containing two adjacent nitrogen atoms and substituted with two methyl groups, serves as a rigid and predictable framework for the spatial orientation of pharmacophoric features.[3] Its ability to participate in hydrogen bonding, coordinate with metal ions, and serve as a bioisosteric replacement for other cyclic systems has cemented its role in the design of novel therapeutic agents across a wide range of diseases.[1][2][4] Notable drugs incorporating a pyrazole ring, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib, underscore the clinical significance of this chemical motif.[5][6]
Synthetic Strategies for 3,5-Dimethylpyrazole Derivatives
The foundational 3,5-dimethylpyrazole structure is most commonly synthesized via the Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. The classical and highly efficient approach involves the reaction of acetylacetone (2,4-pentanedione) with hydrazine.[3]
General Synthetic Workflow
The synthesis of functionalized derivatives typically follows a multi-step process that begins with the formation of the core pyrazole ring, followed by substitution at the N1 position or modification of the core itself.
Caption: Mechanism of COX-2 inhibition by pyrazole derivatives.
-
Structure-Activity Relationship (SAR): For potent and selective COX-2 inhibition, specific structural features are required. For instance, in Celecoxib analogues, a sulfonamide or a similar hydrogen bond donor group is essential for binding to a secondary pocket in the COX-2 active site, a feature absent in COX-1. [7]
Compound Series R1 (at N1) R2 (at C5) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2) Reference Celecoxib 4-Sulfonamidophenyl 4-Methylphenyl 2.16 2.51 [8] Pyrazole-hybrid 5f 4-Sulfonamidophenyl 3,4,5-Trimethoxyphenyl 1.50 9.56 [8] Pyrazole-hybrid 6f 4-Sulfonamidophenyl 3,4,5-Trimethoxyphenyl 1.15 8.31 [8] Diaryl Pyrazole T3 4-Sulfonamidophenyl 4-Methoxyphenyl 0.781 5.96 [7] | Diaryl Pyrazole T5 | 4-Sulfonamidophenyl | 4-Methoxyphenyl | 0.781 | 7.16 | [7]|
Anticancer Activity: Kinase Inhibition
The pyrazole scaffold is a cornerstone in the design of protein kinase inhibitors, which are crucial for targeted cancer therapy. [9][10]Kinases are key regulators of cell signaling pathways, and their dysregulation is a common feature of cancer. [11]
-
Mechanism of Action: Pyrazole derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases like EGFR, VEGFR, and CDKs. [6][11]This binding prevents the phosphorylation of downstream substrates, thereby inhibiting cell proliferation, survival, and angiogenesis. [11]
-
Key Targets and SAR:
-
CDK2 Inhibitors: Certain pyrazolo[1,5-a]pyrimidine derivatives show potent inhibition of Cyclin-Dependent Kinase 2 (CDK2), arresting the cell cycle and inducing apoptosis. [6] * EGFR/HER-2 Inhibitors: Hybrid molecules combining pyrazole and thiazole/thiazolidinone motifs have demonstrated dual inhibition of EGFR and HER-2, showing significant antiproliferative activity against breast and lung cancer cell lines. [12] * Multi-Kinase Inhibitors: Some triarylpyrazole derivatives exhibit broad-spectrum kinase inhibition, targeting AKT, BRAF, and EGFR simultaneously, making them potential agents against drug-resistant cancers. [11]
Compound Target Kinase(s) Cancer Cell Line IC₅₀ (µM) Reference Pyrazolo[1,5-a]pyrimidine 36 CDK2 - 0.199 [6] Triarylpyrazole 55 Multi-kinase MCF-7 (Breast) 6.53 [6] | Pyrazolyl-thiazolidinone 16a | COX-2, EGFR, HER-2 | MCF-7 (Breast) | 0.73 | [12]|
-
Other Therapeutic Areas
-
Antimicrobial Agents: Pyrazole derivatives have been developed as inhibitors of bacterial enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH), which is essential for fatty acid biosynthesis, demonstrating antibacterial activity. [13]* Neurological Agents: The pyrazole scaffold is central to compounds like Rimonabant, a cannabinoid CB1 receptor antagonist, highlighting its utility in designing agents that act on the central nervous system. [14][15][16]
Protocols for Biological Evaluation
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol provides a general method for determining the inhibitory activity of synthesized compounds against COX enzymes.
Principle: The assay measures the ability of a compound to inhibit the peroxidase activity of cyclooxygenase. The peroxidase component catalyzes the oxidation of a chromogenic substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD) by PGG₂, which is produced from arachidonic acid by the cyclooxygenase activity of the enzyme.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
TMPD (chromogenic substrate)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate reader
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference drug (e.g., Celecoxib) in DMSO.
-
Assay Reaction:
-
To each well of a 96-well plate, add the assay buffer, enzyme solution (either COX-1 or COX-2), and the test compound solution.
-
Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding a solution containing both arachidonic acid and TMPD.
-
-
Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to the peroxidase activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
The Selectivity Index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).
-
Protocol 3: MTT Assay for Anticancer Activity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours, allowing formazan crystals to form.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
Future Perspectives
The 3,5-dimethylpyrazole scaffold continues to be a highly valuable template in drug discovery. Future research will likely focus on its incorporation into multi-target drugs, covalent inhibitors, and proteolysis-targeting chimeras (PROTACs). The synthetic versatility of the pyrazole ring allows for fine-tuning of pharmacokinetic and pharmacodynamic properties, ensuring its continued relevance in the development of next-generation therapeutics.
References
- Lan, R., Liu, Q., & Fan, H. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776.
- Compton, D. R., & Martin, B. R. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776.
- Piras, M., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 27(19), 6529.
- Zhang, L., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4567-4570.
- Huffman, J. W., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769-776.
-
Scribd. (n.d.). Synthesis of 3 - 5-Dimethylpyrazole. Retrieved from [Link]
- Johnson, W. S., & Highet, R. J. (1951). 3,5-Dimethylpyrazole. Organic Syntheses, 31, 43.
- Mishra, S. S. (2014). Could anybody tell about synthesis of 3,5 dimethylpyrazole?.
- Wang, X., et al. (2020). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329.
- Reddy, T. S., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals.
- Corrosion. (2020, September 2). Synthesis of 3,5-Dimethylpyrazole [Video]. YouTube.
-
ResearchGate. (n.d.). Some examples of commercially available pyrazole derivatives as NSAIDs. Retrieved from [Link]
- El-Sayed, M. A., et al. (2023). Biochemical and Molecular Studies on the Role of Celecoxib and Some Related Bipyrazoles in Mitigating Induced Liver Injury in Experimental Animals. Pharmaceuticals, 16(5), 748.
-
ResearchGate. (n.d.). Selective COX-2 inhibitor pyrazole derivatives derived from Celecoxib. Retrieved from [Link]
- El-Naggar, M., et al. (2022). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Scientific Reports, 12(1), 1-25.
- Nossier, A. I., et al. (2021).
- Wang, X., et al. (2020). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry, 208, 112776.
- El-Gamal, M. I., et al. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 15(3), 735-752.
- Abdel-Aziz, M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.
- Shaik, A. B., et al. (2024).
- Singh, R. P., & Srivastava, V. K. (2011). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 875-881.
- Kulakov, I. V., et al. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 27(15), 4992.
- ResearchGate. (2015). Synthesis and anticancer activity of some new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole.
- Yüksek, H., et al. (2012). Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. Medicinal Chemistry Research, 22(2), 923-933.
- de Oliveira, C. S. A., et al. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & Medicinal Chemistry, 25(22), 5776-5785.
- Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5737.
-
Wikipedia. (n.d.). 3,5-Dimethylpyrazole. Retrieved from [Link]
Sources
- 1. 3,5-Dimethylpyrazole: Product Characteristics and Application Areas_Chemicalbook [chemicalbook.com]
- 2. jocpr.com [jocpr.com]
- 3. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 4. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Note: A Comprehensive Protocol for Evaluating the Enzyme Inhibitory Activity of Pyrazole Compounds
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, integral to the development of a wide array of targeted therapeutics.[1][2][3] This document provides a detailed protocol for researchers, scientists, and drug development professionals on how to rigorously evaluate the enzyme inhibitory activity of novel pyrazole compounds. It moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that the generated data is both accurate and robust. This guide covers assay design, execution of kinetic studies to determine the half-maximal inhibitory concentration (IC50), and further mechanistic studies to elucidate the mode of inhibition.
Introduction: The Significance of Pyrazole Compounds in Enzyme Inhibition
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif imparts unique physicochemical properties that make it a "privileged scaffold" in drug discovery.[3][4] The pyrazole ring can act as a bioisostere for other aromatic rings, enhancing properties like lipophilicity and solubility.[4] Furthermore, the nitrogen atoms can serve as both hydrogen bond donors and acceptors, facilitating strong interactions within the active sites of enzymes.[4]
Pyrazole-based drugs have been successfully developed to target a diverse range of enzymes, including:
-
Kinases: Numerous pyrazole derivatives are potent kinase inhibitors, targeting enzymes like EGFR, VEGFR, and CDKs, which are crucial in cancer signaling pathways.[3][5][6]
-
Cyclooxygenases (COX): Celecoxib, a well-known anti-inflammatory drug, is a selective COX-2 inhibitor built around a pyrazole core.
-
Other Enzymes: Pyrazoles have shown inhibitory activity against alcohol dehydrogenase, monoamine oxidase, cholinesterases, and various microbial enzymes.[7][8][9]
Given their therapeutic potential, a standardized and well-understood protocol for evaluating the enzyme inhibitory activity of new pyrazole analogues is essential for advancing drug discovery programs.
Foundational Principles: Assay Design and Optimization
Before proceeding to high-throughput screening or detailed kinetic analysis, it is critical to develop a robust and reliable enzyme assay. The quality of your data is fundamentally dependent on the quality of your assay.
Selection of Assay Components
A typical enzyme inhibition assay requires several key reagents:
-
Purified Target Enzyme: Ensure the enzyme is of high purity and specific activity. It is crucial to know the active enzyme concentration, as this can influence the apparent IC50 for very potent inhibitors.[10][11]
-
Substrate: The substrate should be specific for the target enzyme and allow for a detectable signal upon conversion to the product. The substrate concentration is a critical parameter that must be carefully chosen, ideally at or below the Michaelis constant (Km) for competitive inhibitor screens.[10][12]
-
Assay Buffer: The buffer composition, pH, and ionic strength must be optimized to ensure the enzyme is stable and exhibits optimal activity.
-
Cofactors: Many enzymes require cofactors (e.g., ATP, MgCl₂, NAD+) for activity. These must be present at saturating concentrations.
-
Detection System: This can be absorbance-based, fluorescence-based, or luminescence-based, depending on the nature of the substrate and product.
Initial Assay Validation
Once the components are selected, the assay must be validated to ensure it is suitable for inhibitor screening. Key validation steps include:
-
Enzyme Titration: Determine the optimal enzyme concentration that yields a linear reaction rate over the desired time course.
-
Substrate Km Determination: Measure the enzyme's affinity for the substrate. This is crucial for setting the appropriate substrate concentration in the assay and for later mechanistic studies.[10]
-
Z'-factor Determination: This statistical parameter assesses the quality of the assay for high-throughput screening by measuring the separation between the positive (uninhibited) and negative (fully inhibited) controls. A Z'-factor between 0.5 and 1.0 is considered excellent.
Core Protocol: Determination of IC50
The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying the potency of an inhibitor. It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[13][14]
Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 of a pyrazole compound.
Caption: Workflow for IC50 determination of pyrazole inhibitors.
Detailed Experimental Protocol for IC50 Determination
This protocol provides a general framework. Specific concentrations and incubation times will need to be optimized for each enzyme system.[15][16]
-
Compound Preparation:
-
Prepare a stock solution of the pyrazole compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 10-point, 3-fold dilutions). This will allow for the generation of a complete dose-response curve.[10]
-
-
Assay Plate Setup:
-
In a 96-well microplate, add a small volume (e.g., 1 µL) of each compound dilution to the appropriate wells.
-
Include control wells:
-
Positive Control (0% Inhibition): Add DMSO only.
-
Negative Control (100% Inhibition): Add DMSO only (no enzyme will be added later) or a known potent inhibitor.
-
-
-
Enzyme Reaction:
-
Prepare a master mix containing the assay buffer, purified enzyme, and any necessary cofactors.
-
Add the enzyme master mix to all wells (except the no-enzyme negative controls).
-
Pre-incubate the plate for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate to all wells.
-
-
Signal Detection and Data Analysis:
-
Incubate the plate for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the reaction (if necessary) and measure the signal using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.[17][18]
-
Data Presentation
The results of an IC50 determination are best presented in both a table and a graph.
Table 1: Hypothetical IC50 Values for Pyrazole Compounds against Target Kinase
| Compound ID | Pyrazole Scaffold | IC50 (nM) | Hill Slope |
| PYR-001 | 1,3-diphenyl-1H-pyrazole | 55.2 | 1.1 |
| PYR-002 | 1,5-diarylpyrazole | 12.8 | 0.9 |
| PYR-003 | Bipyrazole | 150.4 | 1.0 |
| Control-Inhibitor | Staurosporine | 2.5 | 1.2 |
Advanced Protocol: Elucidating the Mechanism of Inhibition
While the IC50 value is a good measure of potency, it does not describe how the inhibitor interacts with the enzyme. Further kinetic studies are required to determine the mechanism of inhibition (MOI).[12]
Common Mechanisms of Reversible Inhibition
-
Competitive Inhibition: The inhibitor binds to the same active site as the substrate. This type of inhibition can be overcome by increasing the substrate concentration.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (different) site on the enzyme, affecting its catalytic activity but not substrate binding.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex.
Experimental Design for MOI Studies
To determine the MOI, enzyme kinetics are measured at various concentrations of both the substrate and the pyrazole inhibitor. The data is then plotted using a double-reciprocal plot (Lineweaver-Burk plot) to visualize the effect of the inhibitor on Vmax (maximum reaction velocity) and Km.
Caption: Workflow for determining the mechanism of inhibition.
Interpreting Lineweaver-Burk Plots
The pattern of the lines on the Lineweaver-Burk plot reveals the inhibition mechanism:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive: Lines intersect on the x-axis (Km is unchanged, apparent Vmax decreases).
-
Uncompetitive: Lines are parallel (both apparent Km and Vmax decrease).
From these studies, the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex, can be calculated. Unlike the IC50, the Ki is a true measure of inhibitor affinity and is independent of substrate concentration.[13] The Cheng-Prusoff equation can be used to estimate Ki from the IC50 value for competitive inhibitors:[14]
Ki = IC50 / (1 + ([S] / Km))
Trustworthiness and Self-Validation
To ensure the trustworthiness of your results, every protocol must be a self-validating system.
-
Controls are Paramount: Always include positive and negative controls on every plate. A known reference inhibitor for your target enzyme should be run in parallel to confirm assay performance.
-
Statistical Rigor: All experiments should be performed in at least triplicate. Report data as mean ± standard deviation.
-
Orthogonal Assays: If possible, confirm hits using a different assay format (e.g., a biophysical binding assay like Surface Plasmon Resonance) to rule out assay artifacts.
-
Solubility and Aggregation: Pyrazole compounds, like many small molecules, can suffer from poor solubility or form aggregates at high concentrations, leading to non-specific inhibition. It is crucial to check for these effects, for instance, by including detergents in the assay buffer.
Conclusion
This application note provides a comprehensive framework for the systematic evaluation of pyrazole compounds as enzyme inhibitors. By following these detailed protocols, from initial assay design and IC50 determination to advanced mechanistic studies, researchers can generate high-quality, reliable data. This rigorous approach is fundamental to understanding structure-activity relationships and successfully advancing promising pyrazole-based compounds through the drug discovery pipeline.
References
-
Rodrigues, F. A. R., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
-
Kersters, K., & De Ley, J. (1968). Use of a competitive inhibitor in a kinetic enzymatic method for measuring ethanol in serum. Clinical Chemistry. Available from: [Link]
-
Tipton, K. F., & Motherway, M. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available from: [Link]
-
Reynier, M. (1969). Pyrazole inhibition and kinetic studies of ethanol and retinol oxidation catalyzed by rat liver alcohol dehydrogenase. Acta Chemica Scandinavica. Available from: [Link]
-
Abbas, A. A., et al. (2022). Inhibitory activities of bipyrazoles: a patent review. Expert Opinion on Therapeutic Patents. Available from: [Link]
-
Rodrigues, F. A. R., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available from: [Link]
-
Cox, C., et al. (2022). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. MDPI. Available from: [Link]
-
ResearchGate. Kinetics of pyrazole inhibition. Competitive inhibition plot for... Available from: [Link]
-
Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available from: [Link]
-
PMC - PubMed Central. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available from: [Link]
-
Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available from: [Link]
-
Harit, T., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ResearchGate. Available from: [Link]
-
Wang, S., et al. (2020). Guidelines for the digestive enzymes inhibition assay. ResearchGate. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available from: [Link]
-
NCBI Bookshelf. Basics of Enzymatic Assays for HTS. Available from: [Link]
-
ResearchGate. The designed pyrazole-based target compounds. Available from: [Link]
-
ResearchGate. How should I start with Enzyme-Inhibitor kinetics assay? Available from: [Link]
-
Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link]
-
NCBI Bookshelf. Mechanism of Action Assays for Enzymes. Available from: [Link]
-
edX. IC50 Determination. Available from: [Link]
-
Hassan, A. S., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. Available from: [Link]
-
Wikipedia. IC50. Available from: [Link]
-
PMC - NIH. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Available from: [Link]
-
ResearchGate. How can I calculate IC50 value from percent inhibition graph for antioxidant activity? Available from: [Link]
-
ACS Publications. Dose–Response Curves and the Determination of IC50 and EC50 Values. Available from: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Use of a competitive inhibitor in a kinetic enzymatic method for measuring ethanol in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. courses.edx.org [courses.edx.org]
- 14. IC50 - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Method for Assessing the Neuroprotective Potential of Pyrazole Derivatives
Introduction: The Promise of Pyrazole Derivatives in Neuroprotection
Neurodegenerative diseases, including Alzheimer's and Parkinson's, represent a significant and growing global health challenge. A key pathological feature of these conditions is the progressive loss of neuronal structure and function. The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry due to its diverse biological activities.[1][2] A growing body of evidence suggests that pyrazole derivatives possess significant neuroprotective properties, making them promising candidates for the development of novel therapeutics to combat neurodegeneration.[1][2][3]
These compounds have been shown to exert their effects through multiple mechanisms, including the inhibition of key pathological enzymes, reduction of oxidative stress, and modulation of inflammatory responses.[4][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methods to assess the neuroprotective potential of novel pyrazole derivatives. We will delve into the underlying mechanisms of action, provide detailed in vitro and in vivo experimental protocols, and offer insights into the interpretation of results.
Molecular Mechanisms of Pyrazole-Mediated Neuroprotection
The neuroprotective effects of pyrazole derivatives are often attributed to their ability to modulate specific signaling pathways implicated in neuronal survival and death. Understanding these mechanisms is crucial for the rational design and evaluation of new therapeutic agents.
Inhibition of Glycogen Synthase Kinase 3β (GSK-3β)
GSK-3β is a serine/threonine kinase that plays a pivotal role in the pathology of Alzheimer's disease by catalyzing the hyperphosphorylation of the tau protein, a key event leading to the formation of neurofibrillary tangles.[7][8] Overactivation of GSK-3β is also linked to neuroinflammation, apoptosis, and the generation of amyloid-β (Aβ) fibrils.[7] Several thieno[3,2-c]pyrazol-3-amine derivatives have been identified as potent GSK-3β inhibitors, demonstrating the potential of the pyrazole scaffold in targeting this critical enzyme.[7][8]
Figure 1: Simplified signaling pathway of GSK-3β inhibition by pyrazole derivatives.
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products, is a major contributor to neuronal damage in neurodegenerative diseases.[5][9] Pyrazole and pyrazoline derivatives have demonstrated significant antioxidant properties, protecting against lipid peroxidation and glutathione oxidation in brain homogenates.[10] Some derivatives enhance the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) through the activation of the Nrf2 pathway.[5]
Figure 3: General workflow for in vitro assessment of neuroprotection.
Cell Culture and Differentiation
-
SH-SY5Y Human Neuroblastoma Cells: These cells are widely used as a model for dopaminergic neurons and are particularly relevant for studying Parkinson's disease and Alzheimer's disease. [11][12]They can be differentiated into a more mature neuronal phenotype, which increases their susceptibility to neurotoxins. [10][12] * Protocol for SH-SY5Y Differentiation:
- Culture SH-SY5Y cells in a growth medium (e.g., DMEM/F12 with 10% FBS). [13] 2. To induce differentiation, reduce the serum concentration to 1% and add 10 µM retinoic acid (RA). [11] 3. Continue the RA treatment for 4-7 days, changing the medium every 2-3 days. [11][14] 4. For a more mature phenotype, follow RA treatment with a neurotrophic factor like Brain-Derived Neurotrophic Factor (BDNF) at 50 ng/mL for an additional 3-4 days. [10]
-
PC-12 Adh Rat Pheochromocytoma Cells: This cell line is another valuable model for studying dopaminergic neuron function and death, particularly in the context of Parkinson's disease. [15] * Culture Conditions: Maintain PC-12 Adh cells in RPMI-1640 medium supplemented with 10% horse serum and 5% FBS.
-
BV2 Mouse Microglial Cells: These immortalized microglial cells are an excellent model for studying neuroinflammation. [16] * Culture Conditions: Culture BV2 cells in DMEM supplemented with 10% FBS.
Induction of Neurotoxicity
-
Amyloid-β (Aβ) Toxicity (Alzheimer's Model): Aβ peptides, particularly Aβ(1-42), are known to aggregate and induce neurotoxicity. [17] * Protocol:
- Prepare Aβ(1-42) oligomers by dissolving the peptide in HFIP, evaporating the solvent, and resuspending in DMSO to create a stock solution. [18] 2. Dilute the stock solution in cell culture medium and incubate at 37°C for 24-48 hours to allow for oligomer formation. [18] 3. Treat differentiated SH-SY5Y cells with 10-40 µM of the prepared Aβ(1-42) oligomers for 24-48 hours. [19][20]
-
6-Hydroxydopamine (6-OHDA) Toxicity (Parkinson's Model): 6-OHDA is a neurotoxin that selectively destroys dopaminergic neurons. [15] * Protocol:
-
Lipopolysaccharide (LPS) Induced Neuroinflammation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia. [22] * Protocol:
Cell Viability and Cytotoxicity Assays
Table 1: Comparison of Cell Viability and Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. [24] | Well-established, sensitive, and relatively inexpensive. | Can be affected by changes in cellular metabolism that are not related to viability. |
| LDH Assay | Quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes. [25] | Measures cytotoxicity directly, stable endpoint. | Less sensitive for early-stage apoptosis where the membrane is still intact. |
-
MTT Assay Protocol:
-
Plate cells in a 96-well plate and treat with the neurotoxin and pyrazole derivatives as described above. [26] 2. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. [26][27] 3. Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. [27] 4. Read the absorbance at 570 nm using a microplate reader. [26]
-
-
LDH Assay Protocol:
-
After treatment, carefully collect the cell culture supernatant. [28] 2. Transfer 50 µL of the supernatant to a new 96-well plate. [29] 3. Add 50 µL of the LDH assay reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light. [29] 4. Add 50 µL of the stop solution. [29] 5. Measure the absorbance at 490 nm. [25]
-
Apoptosis Assays
Table 2: Comparison of Apoptosis Assays
| Assay | Principle | Advantages | Disadvantages |
| Caspase-3 Activity Assay | Measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, using a specific substrate. [2][4] | Detects an early and specific event in apoptosis. | May not detect all forms of programmed cell death. |
| TUNEL Assay | Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks. [30] | Can be used on both cultured cells and tissue sections. | Can also label necrotic cells and cells with extensive DNA damage. |
-
Caspase-3 Activity Assay Protocol (Fluorometric):
-
TUNEL Assay Protocol (for Cultured Cells):
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes. [32][33] 2. Permeabilize the cells with 0.2-0.3% Triton X-100 for 5-15 minutes. [1][33] 3. Incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and labeled dUTPs, for 60 minutes at 37°C. [1][30] 4. Wash the cells and visualize the labeled nuclei using fluorescence microscopy. [32]
-
In Vivo Evaluation of Neuroprotective Efficacy
While in vitro assays are crucial for initial screening, in vivo studies using animal models are essential to validate the neuroprotective potential of pyrazole derivatives in a more complex biological system.
Animal Models of Neurodegenerative Diseases
-
Alzheimer's Disease Models:
-
Transgenic Mouse Models: Mice overexpressing genes associated with familial Alzheimer's disease, such as APP, PSEN1, and tau (e.g., 3xTg-AD, 5xFAD mice), develop amyloid plaques and/or neurofibrillary tangles and exhibit cognitive deficits. [3][5] * Aβ Infusion Models: Direct infusion of Aβ into the brain of rodents can induce Alzheimer's-like pathology and cognitive impairment. [34]
-
-
Parkinson's Disease Models:
-
Neurotoxin-based Models: Administration of neurotoxins like 6-OHDA or MPTP to rodents leads to the selective degeneration of dopaminergic neurons, mimicking the pathology of Parkinson's disease. [7][35] * Genetic Models: Mice with mutations in genes associated with familial Parkinson's disease (e.g., α-synuclein, LRRK2) can also be used. [9]
-
Assessment of Neuroprotection in Animal Models
-
Behavioral Tests: A battery of behavioral tests can be used to assess motor function and cognitive performance.
-
Motor Function (Parkinson's Models): Rotarod test, cylinder test, and gait analysis.
-
Cognition (Alzheimer's Models): Morris water maze, Y-maze, and novel object recognition test.
-
-
Histological and Immunohistochemical Analysis:
-
Neuronal Loss: Staining with markers like NeuN or tyrosine hydroxylase (TH) to quantify the number of surviving neurons in specific brain regions (e.g., substantia nigra in Parkinson's models, hippocampus in Alzheimer's models).
-
Pathological Markers: Immunohistochemical staining for Aβ plaques, hyperphosphorylated tau, and α-synuclein aggregates.
-
Neuroinflammation: Staining for markers of microglial (Iba1) and astrocyte (GFAP) activation.
-
-
Biochemical Analysis:
-
Measurement of neurotransmitter levels (e.g., dopamine and its metabolites in Parkinson's models) using techniques like HPLC.
-
Quantification of inflammatory cytokines and oxidative stress markers in brain tissue homogenates using ELISA or Western blotting.
-
-
Neuroimaging:
-
Techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) can be used to non-invasively monitor disease progression and the effects of treatment in living animals. [7]
-
Conclusion: A Pathway to Novel Neurotherapeutics
The assessment of the neuroprotective potential of pyrazole derivatives requires a multi-faceted approach that combines in vitro screening with in vivo validation. The protocols and methodologies outlined in this application note provide a robust framework for identifying and characterizing promising lead compounds. By understanding the underlying mechanisms of action and employing a systematic evaluation process, researchers can accelerate the development of novel pyrazole-based therapeutics for the treatment of devastating neurodegenerative diseases.
References
-
Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. PubMed Central. Available at: [Link]
-
Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PubMed Central. Available at: [Link]
-
Design of thieno[3,2-c]pyrazol-3-amine derivatives as GSK-3β inhibitors. ResearchGate. Available at: [Link]
-
Animal models in the drug discovery pipeline for Alzheimer's disease. PubMed Central. Available at: [Link]
-
Rodent Models for Alzheimer's Disease in Drug Testing. Maze Engineers. Available at: [Link]
-
Animal models of Alzheimer's disease: Applications, evaluation, and perspectives. PubMed Central. Available at: [Link]
-
How do I prepare beta amyloid peptide (1-42) stock solution which is neurotoxic for SH-SY5Y cells?. ResearchGate. Available at: [Link]
-
TUNEL Apoptosis Assay (TUNEL). ScienCell. Available at: [Link]
-
TUNEL Apoptosis Assay Kit (FAM). BioTnA. Available at: [Link]
-
Caspase Activity Assay. Creative Bioarray. Available at: [Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PubMed Central. Available at: [Link]
-
A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. PubMed Central. Available at: [Link]
-
DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. EU Science Hub. Available at: [Link]
-
TUNEL Apoptosis Assay (Fluorescent). Creative Bioarray. Available at: [Link]
-
TUNEL Assay Staining for Cultured Cells on Coverslips. Feinberg School of Medicine, Northwestern University. Available at: [Link]
-
Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson's Disease. National Institutes of Health. Available at: [Link]
-
Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia. PubMed Central. Available at: [Link]
-
The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. bioRxiv. Available at: [Link]
-
Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS‑induced BV2 cells in vitro and in vivo. Spandidos Publications. Available at: [Link]
-
Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress. PubMed. Available at: [Link]
-
Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line. ResearchGate. Available at: [Link]
-
Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. PubMed Central. Available at: [Link]
-
Cell Viability Assays. NCBI Bookshelf. Available at: [Link]
-
LDH cytotoxicity assay. Protocols.io. Available at: [Link]
-
Animal Models of Parkinson's Disease. Charles River Laboratories. Available at: [Link]
-
In situ fibrillizing amyloid-beta 1-42 induces neurite degeneration and apoptosis of differentiated SH-SY5Y cells. PubMed Central. Available at: [Link]
-
Protective and reversal effects of conserved dopamine neurotrophic factor on PC12 cells following 6-hydroxydopamine administration. Spandidos Publications. Available at: [Link]
-
Establishment of an In-Vitro Alzheimer's Disease Model Through Amyloid-β(25–35) Neurotoxicity in SH-SY5Y Cells. Allied Medical Research Journal. Available at: [Link]
-
LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. BPS Bioscience. Available at: [Link]
-
6-Hydroxydopamine (6-OHDA)-induced cytotoxicity of PC12 cells. ResearchGate. Available at: [Link]
-
Lipopolysaccharide induces neuroinflammation in microglia by activating the MTOR pathway and downregulating Vps34 to inhibit autophagosome formation. PubMed Central. Available at: [Link]
-
Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway. PubMed Central. Available at: [Link]
-
Caspase-3 Activity Assay Kit. Aurora Biolabs. Available at: [Link]
-
Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study. Frontiers. Available at: [Link]
-
In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. Frontiers. Available at: [Link]
-
In Vivo, In Vitro and Pharmacologic Models of Parkinson's Disease. Semantic Scholar. Available at: [Link]
-
Cell viability and dopamine secretion of 6-hydroxydopamine-treated PC12 cells co-cultured with bone marrow-derived mesenchymal stem cells. PubMed Central. Available at: [Link]
-
How can I induce neurotoxicity with amyloid 42?. ResearchGate. Available at: [Link]
-
Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara. PubMed Central. Available at: [Link]
Sources
- 1. sciencellonline.com [sciencellonline.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Animal models of Alzheimer’s disease: Applications, evaluation, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.es [promega.es]
- 5. Role of Animal Models in Alzheimer’s Disease Drug Development (Chapter 7) - Alzheimer's Disease Drug Development [cambridge.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Assessing neuroprotection in Parkinson's disease: from the animal models to molecular neuroimaging in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. biorxiv.org [biorxiv.org]
- 10. In situ fibrillizing amyloid-beta 1-42 induces neurite degeneration and apoptosis of differentiated SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 12. accegen.com [accegen.com]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ojs.amrj.net [ojs.amrj.net]
- 21. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. atcc.org [atcc.org]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. LDH cytotoxicity assay [protocols.io]
- 29. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 30. clyte.tech [clyte.tech]
- 31. resources.rndsystems.com [resources.rndsystems.com]
- 32. creative-bioarray.com [creative-bioarray.com]
- 33. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 34. maze.conductscience.com [maze.conductscience.com]
- 35. criver.com [criver.com]
Development of analytical methods for pyrazole amine quantification
An In-Depth Guide to the Quantitative Analysis of Pyrazole Amines in Pharmaceutical Development
Abstract
This application note provides a comprehensive guide to the development and validation of analytical methods for the quantification of pyrazole amines. Pyrazole-containing compounds are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide range of pharmaceuticals.[1][2][3][4] Accurate and reliable quantification of pyrazole amines—whether as the active pharmaceutical ingredient (API), a critical intermediate, or a potential impurity—is paramount for ensuring product quality, safety, and efficacy. This document details methodologies using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), providing field-proven insights into method selection, sample preparation, and validation in accordance with international guidelines.
The Pyrazole Amine Scaffold: A Privileged Structure
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms.[4] Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity make it a "privileged scaffold" in drug design.[1][5] The addition of an amine functional group further enhances its utility, providing a key site for molecular interactions and influencing the compound's physicochemical properties, such as solubility and basicity. The accurate quantification of these molecules is often complicated by their polarity, potential for isomerism, and the complexity of the matrices in which they are found.[6]
Foundational Strategy: Selecting the Right Analytical Technique
The choice of an analytical method is dictated by the specific requirements of the analysis, including required sensitivity, sample matrix complexity, and the intended use of the data (e.g., routine quality control vs. trace-level impurity analysis).
Why Choose RP-HPLC with UV Detection?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector is the workhorse of the pharmaceutical quality control laboratory. Its selection is based on:
-
Causality: This technique is ideal for quantifying the main pyrazole amine component in drug substances or formulated products where concentrations are relatively high. If the pyrazole amine possesses a suitable chromophore (a part of the molecule that absorbs UV light), this method provides a robust, cost-effective, and reproducible means of analysis.[7][8] The simplicity of the instrumentation makes it accessible for routine testing.
Why Choose Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)?
LC-MS/MS is the gold standard for high-sensitivity, high-selectivity analysis. Its use is justified when:
-
Causality: The analytical challenge demands the detection of very low concentrations of the pyrazole amine. This is critical for impurity profiling, pharmacokinetic studies in biological matrices (e.g., plasma), or monitoring trace contaminants. The mass spectrometer's ability to selectively monitor specific parent-to-daughter ion transitions (Multiple Reaction Monitoring or MRM) provides unparalleled specificity, effectively filtering out noise from complex sample matrices.[9][10] For polar pyrazole amines that are difficult to retain on traditional C18 columns, techniques like ion-pair chromatography can be employed to improve retention and separation.[9][11]
What About Gas Chromatography-Mass Spectrometry (GC-MS)?
GC-MS is a powerful technique but is generally reserved for pyrazole amines that are volatile and thermally stable.[6]
-
Causality: It excels at separating regioisomers due to the high efficiency of capillary GC columns.[6] However, many pyrazole amines have low volatility and may require derivatization to be suitable for GC analysis, adding a step to the sample preparation process. The mass spectral fragmentation patterns obtained can be invaluable for structural confirmation.[12]
Sample Preparation: Ensuring Analytical Success
Effective sample preparation is crucial for reliable quantification. The primary goals are to extract the analyte from the sample matrix, remove interfering components, and concentrate the analyte to a level suitable for the chosen instrument.[13][14]
Protocol: Solid-Phase Extraction (SPE) for Pyrazole Amine Clean-up
Rationale: SPE is a highly selective and reproducible technique that has largely replaced traditional liquid-liquid extraction for sample clean-up.[15] For basic pyrazole amines, a cation-exchange sorbent is often effective. This protocol assumes the use of a polymeric strong cation-exchange (SCX) SPE cartridge.
Step-by-Step Methodology:
-
Sample Pre-treatment:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., 1% formic acid in water/methanol). The acidic condition ensures the amine is protonated (positively charged).
-
Centrifuge or filter the sample to remove any particulate matter.
-
-
Cartridge Conditioning:
-
Pass 1-2 cartridge volumes of methanol through the SCX cartridge to wet the sorbent.
-
Pass 1-2 cartridge volumes of equilibration buffer (e.g., 1% formic acid in water) to prepare the sorbent for sample loading. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min). The protonated pyrazole amine will bind to the negatively charged SCX sorbent.
-
-
Washing (Interference Removal):
-
Wash the cartridge with a non-polar solvent (e.g., hexane or dichloromethane) to remove non-polar interferences.
-
Wash the cartridge with a polar, non-eluting solvent (e.g., 1% formic acid in methanol) to remove polar interferences.
-
-
Elution:
-
Elute the target pyrazole amine using a basic solution that neutralizes the amine, breaking its bond with the sorbent. A common elution solvent is 5% ammonium hydroxide in methanol.
-
Collect the eluate.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase to be used for the chromatographic analysis.
-
Protocol 1: Quantification by RP-HPLC with UV Detection
This protocol describes a validated method for the quantification of a pyrazole amine API in a drug substance.
Materials and Reagents
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Analyte: Pyrazole amine reference standard.
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
Instrument Conditions
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and UV/PDA detector.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25 °C.[7]
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined from the UV spectrum of the analyte (e.g., 254 nm).
-
Run Mode: Isocratic (e.g., 60:40 Mobile Phase A:B) or Gradient, depending on separation needs.
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the pyrazole amine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with mobile phase.
-
Calibration Standards: Perform serial dilutions of the Stock Solution to prepare at least five calibration standards covering the expected concentration range (e.g., 50-150 µg/mL).[7][16]
-
Sample Solution (Target: 100 µg/mL): Accurately weigh an amount of the drug substance equivalent to ~10 mg of the pyrazole amine into a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase.
System Suitability and Analysis Sequence
-
Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Perform five replicate injections of a mid-level standard (e.g., 100 µg/mL).
-
Analysis Sequence:
-
Blank (mobile phase)
-
Calibration Standards (lowest to highest concentration)
-
Blank
-
Sample preparations (in duplicate)
-
Bracketing standards/QCs every 10-20 sample injections.
-
Data and Acceptance Criteria
| Parameter | Specification | Purpose |
| System Suitability | ||
| Tailing Factor | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates | > 2000 | Measures column efficiency. |
| %RSD of Peak Area | ≤ 2.0% | Confirms injection precision.[17] |
| Calibration | ||
| Correlation Coefficient (r²) | ≥ 0.995 | Demonstrates linearity of the response.[7] |
Protocol 2: High-Sensitivity Quantification by LC-MS/MS
This protocol is designed for the trace-level quantification of a pyrazole amine in a complex matrix, such as after an SPE clean-up.
Materials and Reagents
-
Column: Biphenyl or C18 column suitable for MS (e.g., 50 mm x 2.1 mm, 2.6 µm).[11]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Internal Standard (IS): A stable isotope-labeled version of the pyrazole amine (e.g., Deuterated or ¹⁵N-labeled).[11]
-
Analyte: Pyrazole amine reference standard.
Instrument Conditions
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Flow Rate: 0.4 mL/min.[11]
-
Column Temperature: 40 °C.[18]
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
MS Parameters: Source temperature, gas flows (nebulizer, sheath), and collision energy must be optimized by infusing a standard solution of the analyte.[10]
MRM Transition Optimization
The foundation of an LC-MS/MS assay is the selection of specific precursor-to-product ion transitions.
-
Precursor Ion: Infuse the analyte standard into the mass spectrometer to identify the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺.
-
Product Ions: Perform a product ion scan on the precursor ion. Select the two most intense and stable product ions for quantification (quantifier) and confirmation (qualifier).
-
Internal Standard: Repeat the process for the stable isotope-labeled internal standard.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) |
| Pyrazole Amine | e.g., 150.1 | e.g., 95.1 | e.g., 78.1 |
| IS ([¹⁵N₂]-Pyrazole Amine) | e.g., 152.1 | e.g., 97.1 | e.g., 80.1 |
Standard and Sample Preparation
-
Stock Solutions: Prepare separate stock solutions of the analyte and the internal standard in methanol.
-
Working IS Solution: Dilute the IS stock to a fixed concentration (e.g., 100 ng/mL) in the mobile phase.
-
Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the analyte stock solution into blank matrix extract, then adding a fixed amount of the Working IS Solution to each.
-
Sample Preparation: To the final reconstituted sample from the SPE protocol, add a fixed amount of the Working IS Solution.
Data Analysis
-
Quantification: The concentration is determined by calculating the ratio of the analyte peak area to the internal standard peak area. A calibration curve is generated by plotting this peak area ratio against the analyte concentration for the calibration standards. The use of a stable isotope-labeled internal standard is critical as it co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix-induced ion suppression.[9][11]
Method Validation According to ICH Q2(R2) Guidelines
A developed analytical method is not trustworthy until it has been formally validated to prove it is fit for its intended purpose.[19][20] The International Council for Harmonisation (ICH) provides the global standard for validation.[21]
| Validation Parameter | Purpose | Typical Acceptance Criteria (Assay) |
| Specificity | To ensure the signal measured is unequivocally from the target analyte without interference from matrix components, impurities, or degradants.[16][17] | Peak purity analysis (for HPLC-UV); no significant interfering peaks at the analyte's retention time in blank/placebo samples. For LC-MS/MS, the ion ratio must be consistent. |
| Linearity | To demonstrate a direct proportional relationship between analyte concentration and the method's response over a defined range.[17] | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[16][19] | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of the measured value to the true value, often expressed as percent recovery.[21] | Recovery typically between 98.0% and 102.0%.[20] |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (short-term) and Intermediate Precision (within-lab variations).[20] | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).[16] | System suitability parameters must still be met. |
References
-
Nitulescu, G. M. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. Molecules, 27(10), 3300. Retrieved from [Link]
-
Nitulescu, G. M. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. PubMed. Retrieved from [Link]
-
Pharma Talks. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation. Retrieved from [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Slideshare. (n.d.). Analytical method validation as per ich and usp. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Kuhn, B. L., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
Lee, S., et al. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. National Institutes of Health. Retrieved from [Link]
-
Sharma, S., & Bhatia, V. (2021). Appraisal of the Role of In silico Methods in Pyrazole Based Drug Design. Mini-Reviews in Medicinal Chemistry, 21(2), 204-216. Retrieved from [Link]
-
International Journal of ChemTech Research. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
-
Rauf, A., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. Journal of Chromatographic Science. Retrieved from [Link]
-
American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Retrieved from [Link]
-
Apotrosoaei, M., et al. (2015). The pyrazole scaffold in drug development. A target profile analysis. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Sample Preparation Methods for the Analysis of Biogenic Amines. Retrieved from [Link]
-
Pavlovic, D. M., et al. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 26(11), 1062-1075. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Retrieved from [Link]
-
National Institutes of Health. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value. Retrieved from [Link]
-
PubMed. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Retrieved from [Link]
-
National Institutes of Health. (2021). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
American Chemical Society. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]
-
Agilent. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
-
American Chemical Society. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Retrieved from [Link]
-
Organic Chemistry Portal. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Retrieved from [Link]
Sources
- 1. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. | Semantic Scholar [semanticscholar.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijcpa.in [ijcpa.in]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. books.rsc.org [books.rsc.org]
- 15. bib.irb.hr:8443 [bib.irb.hr:8443]
- 16. database.ich.org [database.ich.org]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 21. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Application Notes and Protocols for Pyrazole Derivatives as Phosphodiesterase 4 (PDE4) Inhibitors
Prepared by a Senior Application Scientist
Introduction: The Rationale for Targeting PDE4 with Pyrazole Derivatives
Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling. Specifically, it governs the degradation of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that modulates a vast array of cellular processes, including inflammation, immune responses, and neural signal transmission.[1][2] In inflammatory and immune cells, such as T lymphocytes, macrophages, and neutrophils, PDE4 is the predominant isoenzyme responsible for cAMP hydrolysis.[2][3]
The inhibition of PDE4 leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate downstream effectors like Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), which in turn orchestrate a powerful anti-inflammatory response. This includes the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins, and the reduction of inflammatory cell trafficking and activation.[2][3][4] This central role in modulating inflammation makes PDE4 a highly attractive therapeutic target for a multitude of diseases, including chronic obstructive pulmonary disease (COPD), asthma, psoriasis, atopic dermatitis, and rheumatoid arthritis.[2][5][6]
Pyrazole and its derivatives have emerged as a versatile and highly promising scaffold in medicinal chemistry for the development of potent and selective PDE4 inhibitors.[7] The five-membered heterocyclic pyrazole ring serves as an excellent pharmacophore, allowing for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties.[8][9][10][11] This guide provides an in-depth overview of the application of pyrazole derivatives as PDE4 inhibitors, detailing the underlying signaling pathways, structure-activity relationships, and robust protocols for their evaluation.
The PDE4-cAMP Signaling Pathway: Mechanism of Action
Understanding the PDE4-cAMP signaling cascade is fundamental to appreciating the mechanism of pyrazole-based inhibitors. The pathway is a tightly regulated process that translates extracellular signals into intracellular responses.
-
Signal Initiation : The process begins when an extracellular ligand (e.g., a hormone or neurotransmitter) binds to a G-protein coupled receptor (GPCR) on the cell surface.
-
Adenylyl Cyclase Activation : This binding activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase (AC).
-
cAMP Synthesis : Activated AC catalyzes the conversion of adenosine triphosphate (ATP) into cAMP.[4]
-
Downstream Effectors : The newly synthesized cAMP acts as a second messenger, activating key downstream proteins such as PKA and Epac.[4] Activated PKA phosphorylates various target proteins, including the cAMP response element-binding protein (CREB), which modulates the transcription of anti-inflammatory genes.[4]
-
Signal Termination (The Role of PDE4) : The signaling cascade is terminated by phosphodiesterases. PDE4 specifically hydrolyzes the 3',5'-phosphodiester bond in cAMP, converting it to the inactive adenosine 5'-monophosphate (AMP), thus downregulating the anti-inflammatory signal.[1]
-
Inhibitor Action : Pyrazole-based PDE4 inhibitors function by binding to the active site of the PDE4 enzyme, preventing it from accessing and degrading cAMP. This action effectively "cuts the brakes" on the anti-inflammatory pathway, leading to sustained high levels of cAMP and a potent therapeutic effect.
Caption: The PDE4/cAMP signaling pathway and the mechanism of pyrazole inhibitors.
Structure-Activity Relationships (SAR) of Pyrazole-Based PDE4 Inhibitors
The development of effective pyrazole-based PDE4 inhibitors relies on systematic medicinal chemistry efforts to understand how different chemical substitutions on the pyrazole core influence biological activity. The goal is to maximize potency against PDE4 while maintaining selectivity over other PDE families and minimizing off-target effects, particularly those that cause nausea and emesis, which are often linked to PDE4D inhibition.[6]
Key insights from SAR studies include:
-
Substitution at N1 : The N1 position of the pyrazole ring is often substituted with various alkyl or aryl groups. This position is crucial for orienting the molecule within the enzyme's active site.
-
Substitution at C3 and C5 : These positions are frequently modified to interact with hydrophobic pockets in the PDE4 active site. For instance, the introduction of phenyl or substituted phenyl groups can significantly enhance potency.[8]
-
Substitution at C4 : The C4 position can be functionalized to introduce groups that form key hydrogen bonds or other interactions. For example, the design of 4-alkynyl pyrazole derivatives has led to a new class of potent PDE4 inhibitors.[9]
The following table summarizes representative data from the literature, illustrating the impact of structural modifications on inhibitory potency.
| Compound Class/Reference | Key Structural Features | PDE4B IC₅₀ (µM) | PDE4D IC₅₀ (µM) | Key Finding |
| Pyrazole Hydrazone[12][13] | Phenylamino pyrazole with acylhydrazone side chain | 1.05 | 0.55 | Dual antioxidant and anti-inflammatory activity demonstrated. |
| 5-phenyl-2-furan Pyrazole[14] | Pyrazole attached to a 5-phenyl-2-furan moiety | 2.80 | - | Shows considerable PDE4B inhibitory activity. |
| Pyrazolo[1,5-a]pyridine[10] | Fused pyrazolopyridine core with carboxamide side chain | Potent (nM range) | - | Highly potent and selective inhibitors with in vivo anti-inflammatory effects. |
| 4-Alkynyl Pyrazole[9] | Pyrazole core with a terminal alkyne at the C4 position | Promising (µM range) | - | A novel template for discovering new PDE4 inhibitors. |
Note: IC₅₀ values are highly dependent on assay conditions. This table is for illustrative SAR comparison purposes only.
Experimental Protocols: A Guide to Evaluation
A hierarchical screening approach is essential for identifying and characterizing novel pyrazole derivatives as PDE4 inhibitors. This workflow progresses from high-throughput primary screens to more complex cellular and in vivo models.
Sources
- 1. researchgate.net [researchgate.net]
- 2. What are the therapeutic candidates targeting PDE4? [synapse.patsnap.com]
- 3. Update on the therapeutic potential of PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 8. Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of 4-alkynyl pyrazoles as inhibitors of PDE4: a practical access via Pd/C-Cu catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Pyrazole Compounds as Anticancer Agents
Introduction: The Rise of the Pyrazole Scaffold in Oncology
The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for more selective and potent therapeutic agents. Within the vast arsenal of medicinal chemistry, heterocyclic compounds have emerged as particularly fruitful scaffolds for drug design. Among these, the pyrazole nucleus—a five-membered aromatic ring with two adjacent nitrogen atoms—has garnered substantial attention for its remarkable versatility and broad spectrum of pharmacological activities.[1][2] Pyrazole derivatives are not only prevalent in FDA-approved drugs for various conditions but are increasingly being investigated and developed as next-generation anticancer agents.[3]
The unique structural features of the pyrazole ring allow for diverse substitutions, enabling medicinal chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties. This adaptability has led to the development of pyrazole-based compounds that can interact with a wide array of oncogenic targets with high affinity and specificity, offering a promising avenue to overcome the challenges of conventional chemotherapy, such as toxicity and drug resistance.[4]
This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides an in-depth look at the mechanisms of action of pyrazole-based anticancer agents, a strategic workflow for their discovery and evaluation, and detailed, field-proven protocols for their synthesis and biological characterization.
Mechanisms of Anticancer Action: Targeting the Pillars of Malignancy
The anticancer efficacy of pyrazole derivatives stems from their ability to interfere with various cellular processes critical for tumor growth and survival.[2] They often function by inhibiting key enzymes or disrupting essential structural proteins within cancer cells.
Kinase Inhibition: Halting Aberrant Signaling
One of the most successful strategies in modern cancer therapy is the inhibition of protein kinases, enzymes that regulate the majority of cellular signaling pathways. Many cancers are driven by mutations that lead to constitutively active kinases, resulting in uncontrolled cell proliferation and survival. Pyrazole derivatives have been expertly fashioned to act as ATP-competitive inhibitors, fitting into the ATP-binding pocket of kinases and preventing the phosphorylation of downstream substrates.[5]
Key kinase families targeted by pyrazole compounds include:
-
Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Inhibition of these receptors blocks signals that promote cell growth and angiogenesis (the formation of new blood vessels that supply the tumor).[1][6]
-
Cyclin-Dependent Kinases (CDKs): These are master regulators of the cell cycle. Pyrazole-based CDK inhibitors can induce cell cycle arrest, preventing cancer cells from dividing.[1][7]
-
Other Kinases: Pyrazole scaffolds have also been incorporated into inhibitors of Bruton's tyrosine kinase (BTK), PI3K, and Aurora kinases, demonstrating their broad applicability.[1][8]
Tubulin Polymerization Inhibition
The mitotic spindle, composed of microtubules, is essential for chromosome segregation during cell division. Microtubules are dynamic polymers of α- and β-tubulin. Compounds that interfere with tubulin dynamics are potent anticancer agents. Several pyrazole-indole and pyrazole-chalcone hybrids have been shown to inhibit tubulin polymerization, likely by binding to the colchicine binding site.[8][9] This disruption leads to G2/M phase cell cycle arrest and ultimately triggers apoptosis.[9]
DNA Intercalation and Damage
Certain polysubstituted pyrazole derivatives have demonstrated the ability to bind to the minor groove of DNA.[1] This interaction can interfere with DNA replication and transcription, leading to cell death. These compounds can be identified through competitive DNA binding assays and molecular docking studies.[1]
Application Notes: A Strategic Workflow for Pyrazole-Based Drug Discovery
The development of a novel pyrazole-based anticancer agent follows a logical, multi-stage workflow. This process is designed to identify potent and selective compounds while systematically characterizing their mechanism of action.
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 4. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]
- 6. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of N-Alkylation of 3,5-Dimethylpyrazole
Introduction
Welcome to the technical support center for the N-alkylation of 3,5-dimethylpyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists. N-alkylated pyrazoles are privileged scaffolds in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and advanced materials[1][2][3]. The N-alkylation of 3,5-dimethylpyrazole is a fundamental transformation for accessing a vast array of these valuable compounds.
Due to the symmetry of 3,5-dimethylpyrazole, the challenge of regioselectivity—a common issue with unsymmetrically substituted pyrazoles—is eliminated, as the N1 and N2 positions are chemically equivalent.[4] This simplifies the reaction, allowing us to focus on optimizing for yield, purity, and efficiency. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate and master this crucial synthetic step.
Frequently Asked Questions (FAQs)
Q1: What is the basic mechanism for the N-alkylation of 3,5-dimethylpyrazole?
A1: The reaction proceeds via a standard nucleophilic substitution (typically SN2). First, a base is used to deprotonate the acidic N-H proton of the pyrazole ring, forming a pyrazolide anion. This highly nucleophilic anion then attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the new N-C bond.
Caption: General mechanism of pyrazole N-alkylation.
Q2: What are the most critical factors to control for a successful reaction?
A2: The three most critical factors are:
-
Choice of Base: The base must be strong enough to deprotonate the pyrazole (pKa ≈ 14) but should not cause significant side reactions with your alkylating agent or solvent.
-
Solvent Selection: The solvent dictates the solubility of the reactants and the reaction rate. Polar aprotic solvents are generally preferred.
-
Reaction Temperature: Temperature affects the reaction rate. While heating can accelerate the reaction, it can also promote side reactions or decomposition. Monitoring the reaction is key.
Q3: How do I choose the right alkylating agent?
A3: The reactivity of alkyl halides (R-X) is highly dependent on the leaving group (X), following the general trend: R-I > R-Br > R-Cl.[5] For less reactive pyrazoles or when milder conditions are desired, using an alkyl iodide or bromide is preferable. If you are using a less reactive alkyl chloride, you may need to compensate with a stronger base, a more polar solvent, or higher temperatures.[5]
Troubleshooting Guide
This section addresses specific issues encountered during the N-alkylation of 3,5-dimethylpyrazole.
Caption: A workflow for troubleshooting low-yielding reactions.
Issue 1: Poor or No Product Yield
Q: I am observing very little to no formation of my desired N-alkylated product. What are the potential causes and how can I fix it?
A: This is a common issue that can usually be resolved by systematically evaluating the reaction components and conditions.
-
Potential Cause 1: Inadequate Base Strength or Activity.
-
Explanation: The base is responsible for generating the nucleophilic pyrazolide anion. If the base is too weak or has degraded, this crucial first step will not occur.
-
Troubleshooting Steps:
-
Re-evaluate Base Choice: For standard alkyl halides, potassium carbonate (K₂CO₃) is often sufficient.[5] However, for less reactive systems, a stronger base like sodium hydride (NaH) is required to ensure complete deprotonation.[1][5]
-
Ensure Anhydrous Conditions: Strong bases like NaH react violently with water. Moisture in the solvent or on the glassware will consume the base and quench the pyrazolide anion. Always use anhydrous solvents and flame-dried glassware when using NaH.[5]
-
Check Base Quality: Ensure your base is fresh and has been stored correctly. Carbonate bases can absorb moisture, and NaH can become passivated by an oxide layer.
-
-
-
Potential Cause 2: Poor Solubility of Reactants.
-
Explanation: The reaction can only occur if the reactants are in solution. 3,5-dimethylpyrazole or the base may not be sufficiently soluble in the chosen solvent.
-
Troubleshooting Steps:
-
Switch to a More Polar Aprotic Solvent: Solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices as they readily dissolve the pyrazole and its corresponding salt, facilitating the reaction.[4][5]
-
Consider Phase Transfer Catalysis: For systems with solubility issues, Phase Transfer Catalysis (PTC) is a powerful alternative. A catalyst like tetrabutylammonium bromide (TBAB) can shuttle the pyrazolide anion from a solid or aqueous phase into the organic phase to react with the alkyl halide. This method can even be performed without any solvent.[6][7]
-
-
Issue 2: Formation of Significant Side Products
Q: My reaction is producing the desired product, but I'm also seeing significant impurities. How can I improve the selectivity?
A: Side product formation often arises from the reactivity of the alkylating agent or decomposition under harsh conditions.
-
Potential Cause 1: Alkylating Agent Reacts with Base or Solvent.
-
Explanation: Highly reactive alkylating agents (e.g., benzyl bromide, allyl bromide) can react directly with certain bases or solvents. For example, using potassium hydroxide (KOH) with benzyl bromide can lead to the formation of benzyl alcohol as a byproduct.[6]
-
Troubleshooting Steps:
-
Use a Milder Base: Switch from strong, nucleophilic bases like KOH to a non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
Use a Less Reactive Alkylating Agent: If possible, switch to the corresponding alkyl chloride instead of the bromide. While this may require slightly more forcing conditions, it can prevent unwanted side reactions.[6]
-
-
-
Potential Cause 2: Product or Starting Material Degradation.
-
Explanation: High reaction temperatures or prolonged reaction times can sometimes lead to decomposition.
-
Troubleshooting Steps:
-
Run the Reaction at a Lower Temperature: Try performing the reaction at room temperature or even 0 °C, especially if using a strong base like NaH.
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to minimize byproduct formation.
-
-
Issue 3: Difficulty with Product Purification
Q: I have successfully formed my product, but it is difficult to isolate from the reaction mixture.
A: Purification challenges are common, but several strategies can be employed.
-
Potential Cause 1: Product is Sticking to the Silica Gel Column.
-
Explanation: The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silica gel, leading to streaking and poor recovery during column chromatography.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Prepare the silica gel slurry with an eluent containing a small amount of a basic additive, such as 0.5-1% triethylamine or ammonia in methanol.[8] This will neutralize the acidic sites on the silica, allowing your product to elute cleanly.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina for chromatography instead of silica gel.
-
-
-
Potential Cause 2: Difficulty Removing a High-Boiling Solvent (DMF/DMSO).
-
Explanation: While effective for the reaction, DMF and DMSO are difficult to remove under standard rotary evaporation.
-
Troubleshooting Steps:
-
Aqueous Workup/Extraction: After the reaction is complete, quench the mixture with a large volume of water. Your organic product can then be extracted into a non-polar solvent like ethyl acetate or dichloromethane. Repeated washing of the organic layer with water and brine will help remove residual high-boiling solvent.
-
Lyophilization (Freeze-Drying): For stubborn cases, if the product is a stable solid, removing the majority of the solvent and then lyophilizing can effectively remove the final traces of water and DMSO.
-
-
Advanced Optimization Strategies
For reactions that require significant improvement in yield, efficiency, or environmental impact, consider these advanced methods.
Phase Transfer Catalysis (PTC)
PTC is an exceptionally efficient method for N-alkylation, particularly under solvent-free conditions.[6][7][9] It avoids the need for strictly anhydrous conditions and simplifies the work-up process.
-
Typical Conditions: 3,5-dimethylpyrazole, alkyl halide, a catalytic amount of TBAB (e.g., 3 mol%), and a solid base like powdered KOH are stirred together, often with gentle heating.[6]
-
Advantages: High yields, simple work-up (often just filtration and distillation/crystallization), and reduced solvent waste.[6] It is particularly effective for producing N-methylpyrazole, where co-distillation with solvent can lead to low yields in traditional methods.[6]
Microwave-Assisted Synthesis
Microwave irradiation can dramatically accelerate the reaction, reducing reaction times from hours to minutes.[4][10][11] This is due to efficient and rapid heating of the polar reaction mixture.
-
Typical Conditions: Reactants are combined in a microwave-safe vessel with a polar solvent (even water can sometimes be used) and subjected to microwave heating at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-20 minutes).[12][13]
-
Advantages: Significant reduction in reaction time, often leading to higher yields and fewer side products due to shorter exposure to high temperatures.[11][14]
Condition Optimization Summary Table
| Parameter | Standard Conditions | Optimization Strategy | Rationale & Causality |
| Base | K₂CO₃, Cs₂CO₃ | Switch to NaH | For less reactive alkyl halides, NaH ensures complete deprotonation to the more nucleophilic pyrazolide.[1][5] |
| Solvent | Acetonitrile, THF | Switch to DMF, DMSO | Improves solubility of pyrazole salts, increasing the effective concentration of the nucleophile.[4][5] |
| Temperature | Room Temp to 80 °C | Use Microwave Heating | Dramatically reduces reaction time, often improving yield and purity by minimizing degradation.[10][11] |
| Work-up | Extraction & Chromatography | Use Solvent-Free PTC | Simplifies purification by eliminating the need for solvent removal and often allows for direct crystallization/distillation.[6][7] |
General Experimental Protocol (Base-Mediated)
This protocol provides a reliable starting point for the N-alkylation of 3,5-dimethylpyrazole using standard laboratory techniques.
Caption: Typical setup for an N-alkylation under inert atmosphere.
Materials:
-
3,5-Dimethylpyrazole (1.0 equiv)
-
Alkyl halide (1.1 - 1.2 equiv)
-
Base (e.g., NaH, 60% dispersion in oil, 1.2 equiv; or K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF, THF)
-
Round-bottom flask, magnetic stir bar, condenser (if heating), nitrogen inlet, and syringe/septum.
Procedure:
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3,5-dimethylpyrazole (1.0 equiv) and the anhydrous solvent (to make a ~0.5 M solution).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the base in portions. If using NaH, add it slowly and observe for hydrogen gas evolution.[5] Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the resulting suspension back to 0 °C. Add the alkylating agent (1.1 equiv) dropwise via syringe over 5-10 minutes.[15]
-
Reaction: Allow the reaction to warm to room temperature and stir. Monitor the reaction's progress by TLC or LC-MS until the 3,5-dimethylpyrazole is consumed (typically 2-16 hours). Gentle heating (e.g., 50-80 °C) can be applied if the reaction is sluggish.[16]
-
Work-up: Once complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkyl-3,5-dimethylpyrazole.[5]
References
- Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
- ResearchGate. (n.d.).
- BenchChem. (2025).
- Semantic Scholar. (1990).
-
MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
- Semantic Scholar. (n.d.).
-
ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. [Link]
-
MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
- Semantic Scholar. (2022).
- ResearchGate. (n.d.).
-
UAB Research Portal. (2005). Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. [Link]
- ResearchGate. (n.d.). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones.
-
NIH. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.
- Google Patents. (n.d.). Method for purifying pyrazoles.
-
ScienceDirect. (n.d.). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. [Link]
-
Bentham Science. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. [Link]
- SpringerLink. (n.d.).
-
PubMed. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. [Link]
-
DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. [Link]
- Google Patents. (n.d.).
-
ScienceDirect. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]
-
MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. [Link]
-
TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. eurekaselect.com [eurekaselect.com]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tsijournals.com [tsijournals.com]
- 16. books.rsc.org [books.rsc.org]
Troubleshooting low yield in the synthesis of 3-(pyrazol-1-yl)propanamines
Technical Support Center: Synthesis of 3-(Pyrazol-1-yl)propanamines
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 3-(pyrazol-1-yl)propanamines. Low yields can arise from multiple stages of the synthesis, from the initial C-N bond formation to the final reduction and purification. This document provides in-depth, mechanistically-grounded troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common experimental issues.
Section 1: Understanding the Core Synthesis Pathway
The most prevalent and modular route to 3-(pyrazol-1-yl)propanamines is a two-step process. Understanding this pathway is critical for effective troubleshooting.
-
Step 1: Aza-Michael Addition (Cyanoethylation/Acrylamidation) : The synthesis begins with the conjugate addition of a pyrazole to an activated alkene, typically acrylonitrile or acrylamide. This reaction forms the C(3)-N(1) bond and establishes the three-carbon chain. This step is highly dependent on the nucleophilicity of the pyrazole nitrogen.[1][2]
-
Step 2: Reduction : The resulting propanenitrile or propanamide intermediate is then reduced to the target primary amine. The choice of reducing agent is crucial for achieving a clean and high-yielding conversion.
Caption: General two-step workflow for the synthesis of 3-(pyrazol-1-yl)propanamines.
Section 2: Troubleshooting Guide: Step 1 - The Aza-Michael Addition
This initial C-N bond-forming reaction is often the primary source of low yields. Success hinges on activating the pyrazole nucleophile while avoiding unwanted side reactions.
Q1: My Aza-Michael reaction is sluggish, showing low conversion of the starting pyrazole. What are the likely causes?
A1: Low conversion is almost always linked to the nucleophilicity of the pyrazole N1 atom.[1] The pyrazole N-H is weakly acidic, and deprotonation to form the pyrazolate anion dramatically increases its nucleophilic character, making it a much more potent nucleophile.[2] Several factors influence this:
-
Insufficient Basicity : The most common issue is the use of a base that is too weak to effectively deprotonate the pyrazole N-H. While milder bases can work, stronger bases often accelerate the reaction.
-
Electronic Effects : Electron-withdrawing groups (EWGs) on the pyrazole ring (e.g., nitro, formyl, trifluoromethyl) decrease the electron density of the ring nitrogens, reducing their nucleophilicity and slowing the reaction.[1][3] Conversely, electron-donating groups (EDGs) can increase reactivity.[4]
-
Solvent Choice : Aprotic solvents like DMF or THF are generally preferred as they do not solvate the pyrazolate anion as strongly as protic solvents, leaving it more reactive.
-
Temperature : While many Michael additions proceed at room temperature, heating may be necessary, especially for less reactive pyrazoles.[5]
Troubleshooting Actions:
-
Re-evaluate Your Base : If using a weak base like K₂CO₃, consider switching to a stronger, non-nucleophilic base. Cesium carbonate (Cs₂CO₃) has proven highly effective for promoting aza-Michael additions of azoles.[6] For very deactivated pyrazoles, a strong hydride base like NaH may be required, though this increases the risk of side reactions.
-
Optimize Solvent and Temperature : If the reaction is slow in a solvent like acetonitrile, switching to a more polar aprotic solvent like DMF can improve solubility and reaction rates. A systematic temperature screen (e.g., RT, 50 °C, 80 °C) can identify the optimal conditions.
-
Monitor Progress Carefully : Use TLC or LC-MS to track the disappearance of starting material. An incomplete reaction may simply require a longer reaction time.[7]
| Parameter | Recommendation & Rationale |
| Base | Cs₂CO₃ (Recommended Start) : Highly effective, good balance of reactivity and handling.[6] K₂CO₃/Na₂CO₃ : Milder; may require heat and longer reaction times. NaH / t-BuOK : Strong bases for deactivated pyrazoles. Use with caution at low temperatures to control reactivity. |
| Solvent | DMF / DMSO : Polar aprotic solvents, good for solvating the pyrazolate salt and promoting the reaction. THF / Acetonitrile : Less polar options, may be sufficient for activated pyrazoles. |
| Temperature | Start at room temperature . If conversion is low after several hours, gradually increase to 50-80 °C . |
Q2: My reaction produces the intermediate, but the yield is low due to the formation of significant byproducts. What are they and how can I prevent them?
A2: Byproduct formation typically arises from the high reactivity of the Michael acceptor or competing reaction pathways.
-
Polymerization of Michael Acceptor : Acrylonitrile and acrylamide can polymerize under basic conditions, especially with heat. This consumes the reagent and complicates purification.
-
Bis-addition : In some cases, a second molecule of pyrazole can add to the initial product, though this is less common. A more likely scenario is the reaction of two pyrazole molecules with a different electrophile, such as 1-phenylprop-2-yn-1-one, which can yield a dipyrazole compound.[8]
-
N2-Alkylation Isomer : While the N1 position is generally the most nucleophilic site for alkylation after deprotonation, reaction at the N2 position can occur, leading to a regioisomeric byproduct. This is influenced by substituents and reaction conditions.
Caption: Desired reaction pathway versus a common side reaction.
Troubleshooting Actions:
-
Control Reagent Addition : Add the Michael acceptor (e.g., acrylonitrile) slowly via syringe pump to the solution of the pyrazole and base. This keeps the instantaneous concentration of the acceptor low, minimizing polymerization.
-
Lower the Temperature : If polymerization is suspected, run the reaction at a lower temperature (e.g., 0 °C or room temperature) even if it requires a longer reaction time.
-
Use a Milder Base : Strong bases like NaH can aggressively promote polymerization. Switching to Cs₂CO₃ or K₂CO₃ may provide a better outcome.
-
Ensure Purity of Reagents : Impurities in the Michael acceptor can sometimes initiate polymerization. Use freshly distilled or high-purity reagents.
Section 3: Troubleshooting Guide: Step 2 - Reduction & Purification
Once the nitrile or amide intermediate is successfully synthesized, the final reduction step presents its own set of challenges.
Q3: My reduction of the 3-(pyrazol-1-yl)propanenitrile is incomplete or yields a complex mixture. What should I do?
A3: The choice of reducing agent and reaction conditions are paramount for a clean conversion of the nitrile to the primary amine.
-
Incomplete Reduction : This can occur if the reducing agent is not sufficiently reactive or if it has degraded due to exposure to moisture. Catalytic hydrogenation may stall if the catalyst is poisoned.
-
Side Reactions : With powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄), over-reduction is less of a concern for a nitrile, but improper workup can lead to the formation of aluminum salt emulsions that are difficult to break, trapping the product and lowering the isolated yield.
-
Catalyst Inactivation : In catalytic hydrogenation, sulfur-containing impurities or other functional groups on the molecule can poison the catalyst (e.g., Raney Nickel, Palladium on Carbon), halting the reaction.
Troubleshooting Actions:
-
Verify Reagent Activity : For hydride reductions (LiAlH₄), ensure strictly anhydrous conditions. Use freshly opened or titrated reagents and dry solvents.
-
Optimize Hydrogenation Conditions : For catalytic hydrogenation, ensure the catalyst is active and the system is properly purged. Increase hydrogen pressure or temperature if the reaction is sluggish. Consider a different catalyst (e.g., Rh/Al₂O₃).
-
Alternative Reducing Agents : If LiAlH₄ proves problematic, consider alternative conditions such as Sodium Borohydride in the presence of a cobalt(II) chloride catalyst, which is a milder system for nitrile reduction.
| Reducing Agent | Conditions | Pros | Cons |
| LiAlH₄ | Anhydrous THF or Et₂O, 0 °C to reflux | Highly effective, fast, and reliable for nitriles. | Highly reactive with water/protic solvents; requires careful quenching (Fieser workup). |
| H₂ / Raney Nickel | MeOH or EtOH, 50-100 psi H₂, RT to 50 °C | "Greener" method, avoids metal waste; workup is simple filtration. | Catalyst can be pyrophoric; may be slow; sensitive to catalyst poisons. |
| NaBH₄ / CoCl₂ | Methanol, 0 °C to RT | Milder than LiAlH₄, easier to handle, one-pot procedure. | Can be slower; stoichiometry of cobalt salt may need optimization. |
Q4: I have the crude 3-(pyrazol-1-yl)propanamine, but purification by column chromatography is difficult and gives low recovery. Is there a better way?
A4: Amines can be challenging to purify via standard silica gel chromatography due to their basicity, which can cause streaking on the column and poor separation.
Alternative Purification Strategy: Acid-Salt Crystallization
This classic technique leverages the basicity of the target amine and is often more effective and scalable than chromatography.
-
Protonation & Extraction : Dissolve the crude product in an organic solvent (e.g., ethyl acetate, DCM). Extract this solution with aqueous acid (e.g., 1M HCl). The basic amine will be protonated to form the hydrochloride salt and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.
-
Wash : Wash the acidic aqueous layer with fresh organic solvent to remove any remaining neutral or acidic impurities.
-
Liberation & Isolation : Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH, K₂CO₃) until the solution is strongly basic (pH > 12). The free amine will precipitate or can be extracted with an organic solvent (e.g., DCM, ether).
-
Crystallization of the Salt : Alternatively, after dissolving the crude amine in a suitable solvent (like isopropanol or ether), a solution of HCl in ether or isopropanol can be added to precipitate the hydrochloride salt directly, which is often a stable, crystalline solid that can be collected by filtration.[9] This method yields a pure, easy-to-handle solid product.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Aza-Michael Addition (Cyanoethylation)
-
Setup : To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the substituted pyrazole (1.0 eq) and anhydrous DMF.
-
Base Addition : Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the solution and stir the suspension for 15-30 minutes at room temperature.
-
Michael Acceptor Addition : Add acrylonitrile (1.2 eq) dropwise to the mixture over 20 minutes using a syringe.
-
Reaction : Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gently heat to 50 °C.
-
Workup : Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude nitrile can be purified by column chromatography or used directly in the next step.
Protocol 2: General Procedure for Nitrile Reduction with LiAlH₄
-
Setup : To an oven-dried, three-neck flask equipped with a reflux condenser under an inert atmosphere, add a slurry of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF.
-
Substrate Addition : Cool the LiAlH₄ slurry to 0 °C in an ice bath. Dissolve the crude 3-(pyrazol-1-yl)propanenitrile (1.0 eq) in anhydrous THF and add it dropwise to the slurry, maintaining the internal temperature below 10 °C.
-
Reaction : After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Quenching (Fieser Workup) : Cool the reaction mixture to 0 °C. Cautiously and sequentially add dropwise: 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.
-
Isolation : A granular white precipitate of aluminum salts should form. Stir vigorously for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification : Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by column chromatography or acid-salt crystallization as described in Q4.
Section 5: References
-
Australian Journal of Chemistry. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. ConnectSci. Available at:
-
BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of Pyrazole. BenchChem. Available at:
-
ResearchGate. (n.d.). Synthetic route to the new 3‐(pyrazol‐1‐yl)propanamide (PPA) derivatives 3 and 4. ResearchGate. Available at:
-
Pinto, M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. Available at:
-
Taylor & Francis Online. (n.d.). Introduction of N‐Containing Heterocycles into Pyrazole by Nucleophilic Aromatic Substitution. Taylor & Francis Online. Available at:
-
ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available at:
-
ResearchGate. (n.d.). Pyrazole structure highlighting the nucleophilic and electrophilic positions. ResearchGate. Available at:
-
BenchChem. (n.d.). An In-depth Technical Guide on 1-(1H-Pyrazol-3-yl)propan-2-amine: Structure, Synthesis, and Potential Biological Significance. BenchChem. Available at:
-
ResearchGate. (2024). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. ResearchGate. Available at:
-
PubMed Central. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PubMed Central. Available at:
-
Turk J Pharm Sci. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Turk J Pharm Sci. Available at:
-
MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. Available at:
-
Google Patents. (n.d.). Method for purifying pyrazoles. Google Patents. Available at:
-
Royal Society of Chemistry. (n.d.). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. Royal Society of Chemistry. Available at:
-
BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis. BenchChem. Available at:
Sources
- 1. connectsci.au [connectsci.au]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine
Welcome to the dedicated technical support guide for the purification of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. The unique structure of this molecule, featuring a basic primary amine and a pyrazole moiety, presents specific challenges that require tailored purification strategies. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Introduction: Understanding the Purification Challenges
The target molecule, this compound, possesses a primary amine which is basic. This functionality is the primary determinant for its purification strategy. While advantageous for techniques like acid-base extraction, it is also the source of common issues in chromatography, particularly with standard silica gel. This guide will walk you through a logical progression of purification techniques, from initial work-up to high-purity isolation.
Frequently Asked Questions & Troubleshooting Guides
Q1: What are the most common impurities I should anticipate, and how do they influence my purification strategy?
Understanding potential impurities is the first step toward designing an effective purification plan. The impurities present will depend on the synthetic route, but common contaminants often include:
-
Unreacted Starting Materials: Especially unreacted 3,5-dimethylpyrazole.
-
Reaction Byproducts: Incomplete reduction products if the amine is synthesized from a nitrile, or over-alkylated products.[1]
-
Residual Solvents: Solvents used in the reaction and initial workup.
-
Degradation Products: Amines can be sensitive to oxidation, especially at elevated temperatures.[1]
Your initial purification strategy should focus on removing bulk impurities that are chemically distinct from your product. For example, the weakly basic 3,5-dimethylpyrazole can often be separated from the much more basic product amine through a carefully controlled acid-base extraction.
Q2: My crude product is a persistent oil. How can I induce crystallization or prepare it for chromatography?
It is common for amines to be isolated as oils. If direct crystallization fails, consider the following approaches:
-
Salt Formation: The most reliable method for crystallizing a basic amine is to convert it into a salt.[1][2] Dissolve the crude oil in a suitable solvent (e.g., ethyl acetate, diethyl ether, or 2-propanol) and add a solution of an acid like HCl (in ether or dioxane) or an organic acid (e.g., oxalic or tartaric acid) dropwise.[1] The resulting salt will often precipitate and can be isolated by filtration, yielding a stable, crystalline solid that is significantly purified.
-
Solvent Trituration: If you suspect the oiliness is due to residual solvents or a minor, oily impurity, try trituration. Add a non-polar solvent in which your product is poorly soluble (e.g., hexanes or pentane), and stir or sonicate the mixture vigorously. This can wash away soluble impurities and may induce the product to solidify.
-
Preparation for Chromatography: If the product remains an oil, it can be prepared for column chromatography by adsorbing it onto a small amount of silica gel or celite. Dissolve the oil in a minimal amount of a volatile solvent (like dichloromethane or methanol), add the adsorbent, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder that can be loaded onto the column.[2]
Q3: How do I perform an effective acid-base extraction to remove non-basic impurities?
Acid-base extraction is a powerful first-pass purification technique for amines, leveraging their ability to become water-soluble salts upon protonation.[3][4] This method is excellent for separating the basic amine product from neutral or acidic starting materials and byproducts.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl).[5] The basic amine will react with the acid to form its ammonium salt, which is soluble in the aqueous layer. Neutral and acidic impurities will remain in the organic layer.
-
Separation: Separate the two layers. The organic layer containing impurities can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), until the pH is strongly basic (pH > 12), as confirmed with pH paper.[4] This deprotonates the ammonium salt, regenerating the free amine, which will often appear as a cloudy precipitate or an oily layer.
-
Re-extraction: Extract the basified aqueous solution multiple times with a fresh organic solvent (e.g., DCM or ethyl acetate) to recover the purified free amine.
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Q4: My amine is streaking badly or not eluting from a standard silica gel column. What is happening and how do I fix it?
This is a classic problem when purifying basic compounds on standard silica gel.[6][7] Silica gel has acidic silanol groups (Si-OH) on its surface, which strongly and sometimes irreversibly bind to basic amines through an acid-base interaction.[6][7] This leads to poor separation, broad peaks (streaking), and low recovery.
Solutions:
| Problem | Probable Cause | Recommended Solution |
| Compound Streaking | Strong acid-base interaction between the amine and acidic silica gel. | Add a basic modifier to the mobile phase. A small amount of triethylamine (TEA), typically 0.5-2% (v/v), will compete with your product for the acidic sites on the silica, allowing it to elute properly.[7] Alternatively, a 7N solution of ammonia in methanol can be used as part of the eluent system.[7] |
| Compound Irreversibly Adsorbed (No Elution) | The amine is too basic for standard silica, leading to very strong binding. | Switch to a different stationary phase. Options include: • Amine-functionalized silica: This is often the best choice as it provides a basic surface that minimizes unwanted interactions.[6][7][8] • Basic alumina: A good alternative to silica for basic compounds.[7] • Reversed-phase (C18) silica: This can be very effective, especially when using an alkaline mobile phase (e.g., water/acetonitrile with a small amount of TEA or ammonium hydroxide) to ensure the amine is in its neutral, more lipophilic form.[8][9] |
Experimental Protocol: Column Chromatography on TEA-Treated Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexane). Add triethylamine to the slurry to a final concentration of 1-2% of the total solvent volume.
-
Column Packing: Pack the column with the TEA-treated slurry.
-
Equilibration: Equilibrate the packed column by flushing with 2-3 column volumes of the initial mobile phase (containing TEA).
-
Loading: Load your sample (pre-adsorbed onto silica as described in Q2) onto the top of the column.
-
Elution: Run the column using a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane), ensuring that both solvents contain the same percentage of triethylamine.
-
Monitoring: Monitor the elution using Thin Layer Chromatography (TLC), also developing the TLC plates in an eluent system containing TEA.
Q5: Recrystallization is not improving the purity of my compound. What are some alternative strategies?
If standard recrystallization from a single or binary solvent system is ineffective, it may be due to closely related impurities or the formation of a eutectic mixture. Consider these advanced or alternative techniques:
-
Recrystallization of a Salt: As mentioned in Q2, converting the amine to a salt (e.g., hydrochloride, oxalate) and recrystallizing the salt can be highly effective. The different crystal lattice of the salt may exclude impurities more efficiently than the free base. After recrystallization, the pure salt can be converted back to the free amine via basification and extraction.
-
Preparative Chromatography: If impurities are structurally similar to the product, chromatography is often necessary.
References
- Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines.
- BenchChem. (2025). dealing with poor solubility of pyrazole derivatives during synthesis.
- MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Sulfur Recovery Engineering Inc. Amine Troubleshooting.
- Wikipedia. Acid–base extraction.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- Engineering Ideas Clinic - Confluence. What is an Acid and Base Extraction?.
- Scribd. Amine Plant Troubleshooting and Optimiza.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
- ResearchGate. (2017, April 23). What solvent should I use to recrystallize pyrazoline?.
- ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
- Reddit. (2024, March 12). Amine workup : r/Chempros.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
- BenchChem. Troubleshooting purification of tertiary amine compounds by column chromatography.
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. teledyneisco.com [teledyneisco.com]
Technical Support Center: Overcoming Regioselectivity Issues in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic routes. Pyrazole derivatives are crucial scaffolds in medicinal and agricultural chemistry, making the control of their isomeric purity a paramount concern.[1][2] This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you navigate and resolve common regioselectivity issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine is producing a mixture of regioisomers. How can I control the outcome?
This is the most common challenge in pyrazole synthesis, particularly in the context of the Knorr pyrazole synthesis.[3][4] The formation of two regioisomers occurs because the substituted hydrazine can attack either of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound.[5] The key to controlling this outcome lies in understanding and manipulating the factors that govern the reaction pathway.
Root Causes and Mechanistic Insights
The regiochemical outcome is a delicate balance of several competing factors:
-
Electronic Effects: The inherent electrophilicity of the two carbonyl carbons plays a significant role. Electron-withdrawing groups adjacent to a carbonyl will increase its electrophilicity, making it a more favorable site for nucleophilic attack by the hydrazine.[5]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thereby directing the reaction towards the less hindered site.[5]
-
Reaction Conditions (pH, Solvent, Temperature): These are often the most critical and tunable parameters.
-
pH: Acidic conditions can protonate the hydrazine, altering the relative nucleophilicity of its two nitrogen atoms. This can lead to a reversal of selectivity compared to neutral or basic conditions.[5]
-
Solvent: The choice of solvent can dramatically influence regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity compared to standard solvents like ethanol.[6] This is attributed to their unique hydrogen-bonding properties and their ability to stabilize key intermediates.
-
Temperature: While often less impactful than pH or solvent, temperature can still influence the kinetic versus thermodynamic control of the reaction, potentially favoring one regioisomer over the other.
-
Troubleshooting Workflow & Suggested Protocols
If you are observing poor regioselectivity, consider the following systematic approach to optimize your reaction.
Caption: A systematic workflow for troubleshooting poor regioselectivity.
Experimental Protocol: Enhancing Regioselectivity with Fluorinated Alcohols
This protocol is adapted from studies demonstrating the dramatic improvement in regioselectivity when using fluorinated alcohols as solvents.[6]
Objective: To synthesize a single regioisomer of a 1,3,5-trisubstituted pyrazole from an unsymmetrical 1,3-diketone and a substituted hydrazine.
Materials:
-
Unsymmetrical 1,3-diketone (1.0 equiv)
-
Substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) (1.1 equiv)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as solvent
-
Standard laboratory glassware and magnetic stirrer
-
Reaction monitoring apparatus (TLC, LC-MS)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in the chosen fluorinated alcohol (TFE or HFIP) to a concentration of 0.1-0.5 M.
-
Add the substituted hydrazine (1.1 equiv) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired pyrazole regioisomer.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and isomeric purity.
Expected Outcome: A significant improvement in the ratio of the desired regioisomer compared to reactions run in traditional solvents like ethanol.
| Solvent | Typical Regioisomeric Ratio (A:B) | Reference |
| Ethanol | Often near 1:1, poor selectivity | [6] |
| TFE | Can exceed 10:1, good selectivity | [6] |
| HFIP | Can exceed 20:1, excellent selectivity | [6] |
| Caption: Comparative regioselectivity in different solvents. |
Issue 2: How can I be certain of the regiochemical assignment of my synthesized pyrazole?
An incorrect structural assignment can invalidate subsequent research. It is crucial to use robust analytical techniques to unambiguously determine the regiochemistry of your product.
Recommended Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Differences in the chemical shifts of protons on the pyrazole ring and its substituents can provide initial clues.
-
Nuclear Overhauser Effect (NOESY): This 2D NMR technique is one of the most powerful tools for this purpose. A NOESY experiment can show through-space correlations between protons, for example, between the N-substituent and a proton on a C3 or C5 substituent, thus confirming their proximity and establishing the regiochemistry.[7]
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are 2-3 bonds away. Observing a correlation between the N-substituent's protons and the C3 or C5 carbon of the pyrazole ring can definitively establish the structure.
-
-
X-ray Crystallography: If a suitable single crystal of the product can be obtained, X-ray diffraction provides an unequivocal structural determination.
-
Mass Spectrometry (MS): While not typically used for primary regiochemical assignment, fragmentation patterns in MS/MS experiments can sometimes differ between isomers, providing supporting evidence.[7]
Issue 3: Are there alternative synthetic strategies to circumvent regioselectivity problems from the outset?
Yes, several modern synthetic methods have been developed to offer high or complete regioselectivity, avoiding the issues associated with the classical condensation of 1,3-dicarbonyls.
Alternative Regioselective Syntheses
-
1,3-Dipolar Cycloadditions: Reactions involving 1,3-dipoles like nitrilimines or diazo compounds with alkynes or alkenes can provide highly regioselective access to polysubstituted pyrazoles.[2][8][9] The regioselectivity is often governed by the electronic properties of the dipole and dipolarophile, as explained by frontier molecular orbital (FMO) theory.[10]
-
Catalytic Methods: The use of catalysts, such as silver, iron, or ruthenium, can enable highly regioselective pyrazole syntheses from alternative starting materials.[1][11] For instance, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines yield 3-CF₃-pyrazoles with high regioselectivity.[1]
-
Synthesis via Directed Metalation: For pre-existing pyrazole cores, regioselective functionalization can be achieved through directed deprotonation using specific lithium/magnesium amide bases, followed by quenching with an electrophile.[12] This allows for the controlled introduction of substituents at specific positions.
Caption: Comparison of classical vs. modern pyrazole synthesis strategies.
References
-
Katritzky, A. R., et al. Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Deng, X. & Mani, N. S. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Available at: [Link]
-
Fustero, S., et al. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
Fustero, S., et al. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry. Available at: [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]
-
De Nino, A., et al. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. National Institutes of Health. Available at: [Link]
-
Shaaban, M., et al. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Iovine, V., et al. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available at: [Link]
-
Zhang, Z., et al. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]
-
Gommermann, N., et al. Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. Available at: [Link]
-
De Nino, A., et al. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. MDPI. Available at: [Link]
-
Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 10. mdpi.com [mdpi.com]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Addressing solubility challenges of pyrazole derivatives in biological assays
A Guide to Overcoming Solubility Challenges in Biological Assays
Welcome, researchers. As a Senior Application Scientist, I've frequently collaborated with teams navigating the complexities of preclinical drug discovery. A recurring and often critical hurdle is the poor aqueous solubility of promising heterocyclic compounds, particularly pyrazole derivatives.[1] While rich in pharmacological potential, their hydrophobic nature and strong crystal lattice energy can lead to precipitation in biological assays, yielding unreliable data and stalling progress.[2]
This guide is structured from my experience in the field to provide not just protocols, but the underlying rationale to empower you to make informed decisions. We'll move from quick answers to common problems to deep dives into formulation strategies, ensuring your valuable compounds get a fair chance in every experiment.
Part 1: Frequently Asked Questions (FAQs) - Your First Response Guide
This section addresses the most immediate questions that arise when a compound fails to dissolve.
Q1: I've just synthesized a new pyrazole derivative. Why is it so poorly soluble in my aqueous assay buffer?
A: This is a common challenge rooted in the physicochemical properties of the pyrazole scaffold and its substituents. Key factors include:
-
High Crystal Lattice Energy: The planar, aromatic nature of the pyrazole ring facilitates strong intermolecular packing in its solid state.[2] A significant amount of energy is required to break these crystal forces apart, which water, a highly polar solvent, may not provide efficiently.
-
Lipophilicity: While the core pyrazole ring is less lipophilic than a benzene ring, the substituents necessary for biological activity are often large, hydrophobic groups.[3][4] These groups decrease the molecule's affinity for water.
-
Intermolecular Hydrogen Bonding: The pyrazole ring itself contains both a hydrogen bond donor (N-1 H) and an acceptor (N-2), which can lead to strong self-association, further stabilizing the crystal form and impeding dissolution.[1][3]
Q2: What is the very first solvent I should use to prepare a stock solution?
A: Dimethyl sulfoxide (DMSO) is the industry-standard starting point for creating high-concentration stock solutions of poorly soluble compounds.[5] It is a powerful, polar aprotic solvent capable of dissolving a vast range of organic molecules. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted for your experiments.
Q3: My compound is dissolved in 100% DMSO, but it precipitates the moment I dilute it into my aqueous cell culture media or buffer. What's happening?
A: This is a classic "solvent-shift" precipitation. While your compound is stable in the organic DMSO environment, introducing it to a predominantly aqueous solution causes it to crash out. The final DMSO concentration in your assay is likely too low to maintain solubility. The key is to ensure the final concentration of any organic solvent is both non-toxic to your biological system and sufficient to keep your compound in solution.
Q4: What is a "safe" final concentration of DMSO for my cell-based assay?
A: This is a critical, cell-line-dependent parameter. As a general rule, most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity. However, it is imperative to run a vehicle control experiment. Treat your cells with the highest concentration of DMSO that will be present in your assay (without the compound) to confirm it does not impact cell viability or the specific endpoint you are measuring.[6] For sensitive primary cells or specific assays, you may need to stay below 0.1%.
Part 2: In-Depth Troubleshooting Guides
When simple DMSO dilution isn't enough, a more systematic approach is required.
Guide 1: Systematic Workflow for Tackling Solubility Issues
Before turning to complex formulations, follow a logical progression. This workflow helps you efficiently identify a viable solubilization strategy.
Caption: Decision workflow for troubleshooting pyrazole solubility.
Guide 2: Optimizing Co-Solvent and Surfactant Systems
When DMSO alone is insufficient at tolerable concentrations, a multi-component vehicle is the next logical step. These formulations are particularly common for in vivo studies but can be adapted for in vitro work with careful validation.[5]
-
The Rationale: Co-solvents like Polyethylene Glycol 400 (PEG400) or Propylene Glycol (PG) are less polar than water but miscible with it, creating a microenvironment that is more favorable for your compound.[5] Surfactants, such as Tween-80 or Polysorbate 80, form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility.[5]
-
Common Pitfalls:
-
Viscosity: High concentrations of PEG400 can make the solution viscous and difficult to pipette accurately.
-
Biological Interference: Surfactants can permeabilize cell membranes and interfere with protein function. Always run a vehicle control.
-
Order of Addition Matters: Always dissolve the compound completely in the strongest organic solvent (e.g., DMSO) first before sequentially adding other components and finally diluting with the aqueous buffer.[5]
-
| Component | Class | Typical Final Conc. Range | Key Considerations |
| DMSO | Co-solvent | < 0.5% (in vitro) | Gold standard for initial dissolution; potential cytotoxicity at high conc. |
| PEG400 | Co-solvent | 1-10% | Good solubilizer, but increases viscosity. |
| Ethanol | Co-solvent | 1-5% | Volatile; can be cytotoxic; often used in combination with other solvents.[7] |
| Tween-80 | Surfactant | 0.1-5% | Forms micelles; can interfere with cell membranes and protein assays.[5] |
| Kolliphor® EL | Surfactant | 0.1-2% | Potent solubilizer; associated with hypersensitivity reactions in vivo. |
Table 1: Common excipients for enhancing pyrazole derivative solubility.
Guide 3: Leveraging pH for Solubility Enhancement
For pyrazole derivatives containing acidic or basic functional groups, pH modification is a powerful and often overlooked tool.[8]
-
The Rationale: The solubility of an ionizable compound is lowest at its isoelectric point and increases dramatically as it becomes charged (ionized). By adjusting the pH of your buffer to be ~2 units above the pKa (for an acid) or ~2 units below the pKa (for a base), you can convert the compound into its more soluble salt form.[8][9]
-
How to Implement:
-
Predict pKa: Use software (e.g., ChemDraw, MarvinSketch) to predict the pKa of your compound's ionizable groups.
-
Select Buffer: Choose a buffer system that is effective at the target pH and compatible with your assay (e.g., phosphate, Tris, MES).
-
Test Solubility: Prepare small-scale test dilutions of your DMSO stock into buffers at various pH values around the predicted pKa to visually and analytically determine the optimal pH for solubility.
-
-
Caution: Ensure the required pH does not adversely affect your biological system (e.g., enzyme activity, cell health). The final pH of the assay medium after adding the compound should be verified.
Guide 4: Advanced Formulation with Cyclodextrins
When other methods fail, cyclodextrins offer a sophisticated solution for significantly increasing aqueous solubility.[10]
-
The Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[10][11] The poorly soluble pyrazole derivative can become encapsulated within this hydrophobic core, forming an "inclusion complex." This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most commonly used derivative in pharmaceutical development due to its high solubility and low toxicity.[11]
Caption: Mechanism of cyclodextrin-mediated solubilization.
-
Key Consideration: The binding affinity between the cyclodextrin and your compound is specific. Not all poorly soluble compounds are good "guests" for the cyclodextrin "host." This approach requires empirical testing. See the protocol below for a practical starting point.
Part 3: Key Experimental Protocols
Protocol 1: Preparation and Use of a DMSO Stock Solution
-
Weighing: Accurately weigh the required amount of your pyrazole derivative.
-
Dissolution: Add the calculated volume of 100% anhydrous DMSO to achieve your target high concentration (e.g., 20 mM).
-
Solubilization: Vortex thoroughly. If the compound does not fully dissolve, use a sonicator bath for 5-10 minutes to provide energy to break the crystal lattice. Gentle warming (to 30-40°C) can also be used, but be cautious of compound stability.[5]
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
-
Application: For assays, perform a serial dilution from this stock. For example, to get a 10 µM final concentration with 0.1% DMSO, you could perform a 1:100 dilution of a 10 mM stock into an intermediate buffer, followed by a 1:10 dilution into the final assay plate.
Protocol 2: Shake-Flask Method for Aqueous Solubility Determination
This is the gold-standard method for measuring the equilibrium solubility of a compound.[9]
-
Preparation: Add an excess amount of the solid pyrazole derivative to a vial containing your aqueous buffer of interest (e.g., pH 7.4 PBS). The key is to have undissolved solid remaining at the end.
-
Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) to pellet the excess, undissolved solid.
-
Sampling: Carefully collect an aliquot of the clear supernatant.
-
Analysis: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. Quantify the concentration of the dissolved compound using a validated analytical method like HPLC or UV-Vis spectrophotometry against a standard curve.[9]
Protocol 3: Formulation Using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol is adapted for preparing a concentrated solution for dilution into an assay.[5]
-
Prepare Cyclodextrin Solution: In a sterile vial, prepare a solution of HP-β-CD in your aqueous vehicle (e.g., saline or buffer). A 20-40% (w/v) solution is a common starting point. This may require stirring or gentle warming to fully dissolve.
-
Prepare Compound Stock: In a separate sterile vial, dissolve your pyrazole compound in a minimal amount of an organic solvent like DMSO or ethanol to create a very high concentration stock.
-
Complexation: While vortexing the HP-β-CD solution, slowly and dropwise add the concentrated compound stock. The slow addition is critical to allow time for the inclusion complexes to form.
-
Equilibration & Filtration: Allow the final solution to stir for 1-2 hours at room temperature. If the solution is intended for in vivo use, it must be sterile filtered through a 0.22 µm filter.[5] Visually inspect the final solution for any signs of precipitation.
References
- BenchChem Technical Support Team. (2025).
- Solubility of Things. (n.d.). Pyrazole.
- Various Authors. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- PMC NIH. (2021).
- Research and Reviews. (2024).
- BenchChem. (n.d.).
- PMC PubMed Central. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi.
- SciSpace. (n.d.).
- PDF. (2025).
- ResearchGate. (2025).
- ScienceDirect. (n.d.).
- Jude Jenita, M. (2024).
- ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
Sources
- 1. rroij.com [rroij.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. chemicaljournals.com [chemicaljournals.com]
Technical Support Center: Enhancing the Stability of Pyrazole-Based Ligands in Solution
A Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, I've frequently collaborated with researchers facing the challenge of pyrazole-based ligand instability. These versatile molecules are central to numerous applications, from catalysis to pharmaceuticals, but their performance is intrinsically linked to their stability in solution. Degradation can lead to inconsistent results, loss of activity, and misinterpreted data. This guide is structured to provide not just solutions, but a foundational understanding of the factors governing the stability of these ligands, enabling you to troubleshoot issues effectively and design more robust experimental systems.
Section 1: Frequently Asked Questions - Understanding Pyrazole Ligand Instability
This section addresses the most common initial questions regarding the stability of pyrazole-based ligands.
Q1: I'm observing inconsistent results with my pyrazole-based ligand. Could stability be the issue?
A: Absolutely. Inconsistency is a hallmark of ligand degradation. Pyrazole-based ligands can be susceptible to a range of environmental factors, leading to structural changes that alter their chemical properties and, consequently, their experimental performance.[1][2] Key indicators of instability include:
-
Decreased potency or efficacy over time.
-
Changes in the physical appearance of the solution (e.g., color, precipitation).
-
Emergence of unexpected peaks in analytical readouts like HPLC or LC-MS.
-
Poor reproducibility between experiments run on different days.
The stability of these systems is often dependent on noncovalent factors and can be limited, especially in challenging environments.[1]
Q2: What are the primary factors that influence the stability of pyrazole ligands in solution?
A: The stability of a pyrazole ligand is not an intrinsic constant but a dynamic property influenced by its environment. The primary factors you must control are:
-
pH: The pyrazole ring contains both a weakly acidic N-H proton and a basic pyridinic nitrogen atom.[3] pH changes can lead to protonation or deprotonation, altering the electronic properties and reactivity of the ring, which can either stabilize or destabilize the molecule.[1][4]
-
Solvent: The choice of solvent is critical. Protic solvents can form hydrogen bonds with the ligand, while solvent polarity can influence solubility and degradation kinetics.[5] Aprotic dipolar solvents have been shown to be effective in certain pyrazole syntheses, suggesting their utility in maintaining stability compared to polar protic solvents like ethanol.[6]
-
Temperature: Elevated temperatures accelerate the rate of most chemical degradation pathways.[1][7]
-
Atmosphere (Oxygen): While the pyrazole ring itself is relatively resistant to oxidation[8], many common substituents are not. The presence of dissolved oxygen can lead to oxidative degradation, often catalyzed by trace metal impurities.
-
Light: Photons can provide the activation energy for degradation reactions (photodecomposition), especially for compounds with chromophores that absorb in the UV-visible range.[7]
Below is a diagram illustrating the interplay of these factors.
Q3: How exactly does pH affect my ligand?
A: The pyrazole ring is tautomeric, and its protonation state is pH-dependent.[4] In strongly acidic conditions, the pyridinic nitrogen (N2) can be protonated. In basic conditions, a strong base can abstract the proton from the pyrrolic nitrogen (N1), forming a pyrazolate anion.[9] This is critically important for several reasons:
-
Reactivity: Deprotonation at N1 significantly increases the ligand's reactivity towards electrophiles.[9]
-
Coordination Chemistry: When coordinated to a metal center, the acidity of the N-H proton increases, making it easier to deprotonate.[3] This can be a crucial step in catalysis but may also open pathways for degradation if not controlled.
-
Solubility: The charge state of the ligand affects its solubility, which can indirectly impact stability. For instance, precipitation out of a buffered solution indicates a potential issue.
-
Optimal Range: For many metal-complexation studies, a pH range of 4 to 7 is found to be optimal for maintaining stability.[5]
Section 2: Troubleshooting Guide - From Observation to Solution
This section provides actionable steps for common stability-related problems.
Q4: My ligand solution turned yellow/brown overnight. What's happening?
A: A spontaneous color change, particularly to yellow or brown, is often a visual indicator of oxidative degradation . This can happen even if the core pyrazole ring is stable, as substituents on the ring or elsewhere on the molecule may be susceptible to oxidation.
Causality: The likely culprit is dissolved oxygen in your solvent, potentially accelerated by exposure to light or trace metal ions. The colored species are degradation products that often possess extended conjugated systems.
Troubleshooting Workflow:
Actionable Steps:
-
Isolate the Cause: Prepare a fresh solution using solvent that has been de-gassed (e.g., by sparging with argon or nitrogen for 15-30 minutes).
-
Protect the Solution: Store the new solution under an inert atmosphere (Ar or N₂) in an amber vial to protect it from light.[7]
-
Consider an Antioxidant: If the problem persists, consider adding a radical scavenger like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01%).
Q5: How do I definitively identify and quantify ligand degradation?
A: Visual inspection is not enough. You need robust analytical methods to confirm and quantify the extent of degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this.
Self-Validating Protocol: The key is to compare a "time-zero" sample with aged or stressed samples. A decrease in the peak area of your parent ligand and the appearance of new, smaller peaks is direct evidence of degradation.
Appendix A provides a detailed protocol for performing a forced degradation study, which is an essential tool for understanding the stability limits of your ligand. Appendix B outlines a standard HPLC method for stability monitoring.
Q6: What are the best practices for preparing and storing stock solutions of pyrazole ligands?
A: Proactive measures are the most effective way to ensure stability. Adhering to a strict storage protocol is non-negotiable for reproducible research.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C for long-term storage. 2-8°C for short-term (days).[7] | Drastically reduces the rate of all chemical degradation pathways.[7] |
| Solvent | Use high-purity, anhydrous, aprotic solvents (e.g., DMSO, DMF, Acetonitrile) whenever possible. If aqueous buffers are required, prepare them fresh and degas them. | Minimizes hydrolysis and other solvent-mediated degradation. Water can competitively bind to the ligand via hydrogen bonds, potentially hindering its desired interactions.[5] |
| Atmosphere | Overlay stock solutions with an inert gas (Argon or Nitrogen) before sealing. | Prevents long-term exposure to atmospheric oxygen, mitigating oxidative degradation. |
| Light | Store solutions in amber glass vials or wrap clear vials in aluminum foil.[7] | Prevents light-induced degradation (photolysis).[7] |
| Moisture | Use a desiccated environment for storage of solid compounds and ensure vials for solutions are tightly sealed with PTFE-lined caps.[7] | Prevents uptake of atmospheric moisture, which can promote hydrolysis.[7] |
| Aliquoting | Prepare smaller, single-use aliquots from a concentrated master stock. | Avoids repeated freeze-thaw cycles which can introduce moisture and accelerate degradation. |
Section 3: Advanced Strategies for Enhancing Ligand Stability
When standard handling procedures are insufficient, more advanced strategies may be required.
Q7: Can I improve stability by modifying the ligand's structure?
A: Yes, this is a powerful strategy often employed in drug development. The electronic and steric properties of substituents on the pyrazole ring have a profound effect on its stability.[10]
-
Steric Hindrance: Introducing bulky groups near reactive sites can physically block degradation pathways. For example, bulky substituents at the 3 and 5 positions of the pyrazole ring can affect the accessibility of the nitrogen atoms.[10]
-
Electronic Effects: Adding electron-withdrawing groups (e.g., -CF₃, -NO₂) can sometimes stabilize the ring by altering its electron density, making it less susceptible to certain reactions. Conversely, electron-donating groups may increase reactivity.[10]
-
Bioisosteric Replacement: In some cases, a labile part of the molecule (e.g., an ester) can be replaced with a more stable functional group (e.g., an amide) without losing biological activity.
These modifications often require significant synthetic chemistry effort but can yield ligands with vastly superior stability profiles.
Appendices: Standard Operating Protocols
Appendix A: Protocol for Rapid Forced Degradation Study
This protocol helps you quickly identify your ligand's vulnerabilities.
-
Preparation: Prepare a 1 mg/mL solution of your ligand in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Aliquotting: Dispense 1 mL of this solution into five separate, clearly labeled amber vials.
-
Stress Conditions:
-
Control: Store one vial at -20°C.
-
Acid Stress: Add 100 µL of 1 M HCl. Leave at 40°C for 24 hours.
-
Base Stress: Add 100 µL of 1 M NaOH. Leave at 40°C for 24 hours.
-
Oxidative Stress: Add 100 µL of 3% H₂O₂. Leave at room temperature for 24 hours.
-
Thermal Stress: Leave one vial at 60°C for 48 hours.
-
-
Analysis: After the designated time, neutralize the acid and base samples if necessary. Analyze all samples, including the control, by HPLC-UV or LC-MS.
-
Interpretation: Compare the chromatograms. The conditions that show a significant decrease in the parent peak and the appearance of new peaks are the primary degradation pathways to guard against.
Appendix B: Protocol for Stability Monitoring by HPLC
This protocol is for assessing stability under normal storage conditions.
-
Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM in DMSO) following the best practices in Section 2.
-
Time-Zero Sample (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a working concentration (e.g., 10 µM) in your experimental buffer or solvent. Inject this sample into the HPLC and record the chromatogram. This is your baseline.
-
Storage: Store the stock solution and several aliquots of the working solution under your proposed experimental conditions (e.g., 4°C, room temperature).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14 days), retrieve an aliquot and analyze it by HPLC using the exact same method as the T=0 sample.
-
Quantification: Calculate the percentage of the ligand remaining at each time point using the peak area from the chromatogram: % Remaining = (Peak Area at Time_X / Peak Area at Time_0) * 100
-
Acceptance Criteria: Define a stability threshold for your experiment (e.g., the ligand is considered stable if >95% remains after 7 days).
References
- Al-Moktari, M., et al. (2024). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega.
- Benchchem. stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
- Nayak, S. K., et al. (n.d.).
- La Monica, G., & Ardizzoia, G. A. (n.d.). The Role of the Pyrazolate Ligand in Building - Polynuclear Transition Metal Systems.
- Li, W., et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- de Oliveira, R. S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
- Kuwata, S. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC.
- Elsherif, K. M., et al. (2021). Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O). mocedes.org.
- ResearchGate. (2025). Pyrazole and Pyrazolate as Ligands in the Synthesis and Stabilization of New Palladium(II) and (III) Compounds | Request PDF.
- Al-Moktari, M., et al. (n.d.). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega.
- Alaoui, M., et al. (n.d.).
- MDPI. (2022). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. MDPI.
- International Journal of Pharmaceutical Sciences Review and Research. (2020).
Sources
- 1. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mocedes.org [mocedes.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Side-Product Formation in the Synthesis of Pyrazole Amines
Welcome to the Technical Support Center for pyrazole amine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with side-product formation in their synthetic routes. Pyrazole amines are a cornerstone structural motif in modern drug discovery, but their synthesis can be fraught with challenges, leading to complex product mixtures, difficult purifications, and reduced yields.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work. Our focus is on understanding the root causes of side-product formation and providing actionable, field-proven solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that frequently arise during the synthesis of pyrazole amines.
Q1: What are the most common classes of side products I should be aware of?
A: Side-product formation is highly dependent on your chosen synthetic route, but several classes of impurities are common across different methodologies. The most prevalent are:
-
Regioisomers: Especially in classic condensation reactions like the Knorr synthesis, using an unsymmetrical 1,3-dicarbonyl compound can lead to a mixture of pyrazole isomers that are often difficult to separate.[1][2]
-
Dimerization/Polymerization Products: Self-condensation of starting materials or reaction of the desired product with remaining starting materials can lead to high molecular weight impurities.[3][4] This is a particular risk with unprotected pyrazoles in coupling reactions.[4]
-
Hydrodehalogenation: In palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig), the aryl halide can be reduced, leading to the loss of the handle needed for C-N bond formation.
-
Incomplete Cyclization/Dehydration: In condensation reactions, stable intermediates like hydroxylpyrazolidines or hydrazones may persist in the final product mixture if the reaction conditions are not optimized for the final dehydration step to the aromatic pyrazole.[1]
-
Side-Reactions on the Amine: If the amine is a primary amine, over-alkylation or arylation can occur, leading to tertiary amine byproducts.
Q2: I see an unexpected side product in my LCMS. What is the first troubleshooting step?
A: The first and most critical step is to identify the structure of the side product. Obtain the mass of the impurity from your LCMS data. This information provides immediate clues to its origin. For example:
-
Mass = Desired Product: You are likely dealing with a regioisomer.
-
Mass = 2 x (Starting Material) - 2: This strongly suggests a dimerization byproduct.
-
Mass = (Aryl Halide) + H - Halogen: This points to hydrodehalogenation.
-
Mass = Product + (Alkylating/Arylating Agent): This indicates over-alkylation/arylation.
Once you have a hypothesis about the side product's identity, you can design targeted experiments to suppress its formation. The following diagram illustrates a logical workflow for this process.
Caption: Troubleshooting logic for byproduct formation.
Part 2: Troubleshooting Guide: Common Issues & Solutions
This section provides a detailed, question-and-answer guide to specific experimental problems.
Issue 1: My reaction produces a mixture of regioisomers.
Q: I'm performing a Knorr synthesis with an unsymmetrical 1,3-diketone and a substituted hydrazine, and I'm getting a 1:1 mixture of isomers. How can I control the regioselectivity?
A: This is a classic and well-documented challenge in pyrazole synthesis.[1][2] The formation of two regioisomers occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two distinct carbonyl carbons.[2][5][6] The outcome is governed by a delicate balance of electronic effects, steric hindrance, and reaction conditions.[2]
Causality & Mechanism: The reaction proceeds via the formation of a hydrazone intermediate, followed by cyclization and dehydration. The initial point of attack determines the final substitution pattern. For example, with 1-phenyl-1,3-butanedione, phenylhydrazine can attack the carbonyl adjacent to the phenyl group or the one adjacent to the methyl group, leading to two different products after cyclization.
Caption: Two possible pathways for pyrazole formation.
Solutions & Protocols:
-
Solvent Modification (High Impact): This is often the most effective strategy. Switching from standard protic solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) can dramatically improve regioselectivity.[7] The unique hydrogen-bonding properties of these solvents can stabilize one transition state over the other.
-
pH Control: The regioselectivity can be highly pH-dependent.
-
Acidic Conditions: Adding a catalytic amount of acid (e.g., acetic acid, HCl) can protonate one of the carbonyls, increasing its electrophilicity and directing the initial attack.[5][8][9]
-
Free Hydrazine vs. Hydrochloride Salt: The nature of the hydrazine reagent itself can dictate the outcome. Using an arylhydrazine hydrochloride salt can lead to one regioisomer, while the corresponding free base under different conditions may produce the other exclusively.[10]
-
-
Substrate Modification: If possible, modify your starting materials. Using a β-enaminone or a vinyl ketone with a leaving group instead of a 1,3-diketone can provide a highly regiocontrolled route to the pyrazole core.[7][11]
| Condition | Typical Outcome | Rationale |
| Ethanol, Neutral pH | Mixture of Isomers | Low transition state differentiation. |
| 2,2,2-Trifluoroethanol (TFE) | High selectivity for one isomer | Fluorinated alcohol alters solvation and H-bonding, favoring one reaction pathway.[7] |
| Ethanol, Catalytic HCl | Often reverses or improves selectivity | Protonation of a carbonyl group enhances its electrophilicity, directing the initial hydrazine attack.[10][12] |
| Aprotic Solvent (e.g., DMF) | Can favor specific isomers | Dipolar aprotic solvents can alter the reaction mechanism compared to protic solvents.[12] |
Table 1. Effect of Solvent and pH on Regioselectivity in Pyrazole Synthesis.
Issue 2: My Buchwald-Hartwig amination is failing or giving low yields.
Q: I am trying to couple a 4-bromopyrazole with a primary amine using a standard Pd catalyst, but I'm seeing low conversion and a significant amount of a dehalogenated byproduct. What's going wrong?
A: Buchwald-Hartwig amination is a powerful tool, but it is notoriously sensitive to reaction parameters, and N-heterocyclic substrates add layers of complexity.[13][14] Low conversion and hydrodehalogenation are classic symptoms of a suboptimal catalytic cycle.
Causality & Potential Issues:
-
Catalyst Inactivation: The Pd(0) active species is sensitive to oxygen. An inadequate inert atmosphere is a common cause of failure.[14]
-
Poor Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating both oxidative addition and reductive elimination. For electron-rich pyrazoles, bulky, electron-rich phosphine ligands are often required.[14][15]
-
Base Incompatibility: The base not only acts as a stoichiometric reagent but also influences catalyst activity and stability. The wrong base can lead to catalyst decomposition or side reactions with your substrate.[13]
-
Substrate Issues: An unprotected NH group on the pyrazole can coordinate to the palladium catalyst, inhibiting its activity, or participate in side reactions, leading to dimerization or polymerization.[4]
Solutions & Protocols:
-
Protect the Pyrazole NH: This is the most crucial first step. An unprotected NH can lead to a host of problems.[4] A tert-Butoxycarbonyl (Boc) group is a common choice as it is stable to many coupling conditions and can be readily removed.[16][17] Other options include benzyl (Bn) or p-methoxybenzyl (PMB) groups.[18]
-
Optimize Catalyst System:
-
Use a Pre-catalyst: Instead of sources like Pd(OAc)₂, use a well-defined pre-catalyst (e.g., a G3 or G4 palladacycle). These form the active Pd(0) species more cleanly and reliably in solution.[13]
-
Screen Ligands: Ligand choice is substrate-dependent. Start with a versatile, sterically hindered ligand like tBuXPhos or tBuDavePhos, which are often effective for heterocyclic couplings.[15]
-
-
Systematic Reagent Screening:
| Base | Solvent | Temperature | Common Issues / Considerations |
| NaOtBu | Toluene, Dioxane | 80-110 °C | Very strong, often effective but can be incompatible with sensitive functional groups (e.g., esters).[14] |
| LHMDS | Toluene, THF | 80-110 °C | Strong, non-nucleophilic base. Good alternative to NaOtBu. |
| Cs₂CO₃ | Dioxane, DMF | 100-120 °C | Milder base, good for substrates with base-sensitive groups, but may require higher temperatures.[14] |
| K₃PO₄ | Dioxane, DMF | 100-120 °C | Similar to Cs₂CO₃, offers good functional group tolerance.[14] |
Table 2. Common Conditions for Buchwald-Hartwig Amination of Halopyrazoles.
Experimental Protocol: Screening for Buchwald-Hartwig Amination
-
Preparation: To a set of oven-dried reaction vials, add the N-protected halopyrazole (1.0 equiv) and the chosen base (1.5-2.0 equiv).
-
Inerting: Place the vials in a glovebox or seal with septa and purge thoroughly with argon.
-
Catalyst Addition: In the glovebox, add the palladium pre-catalyst (1-5 mol%) and ligand (1.2-1.5 equiv relative to Pd).
-
Solvent & Amine Addition: Add anhydrous, degassed solvent (e.g., toluene) followed by the amine coupling partner (1.1-1.2 equiv).
-
Reaction: Seal the vials and place them in a preheated aluminum block on a stirrer hotplate at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 16h) to assess conversion and side-product formation.
Issue 3: I am observing dimerization of my aminopyrazole starting material.
Q: During a copper-catalyzed Ullmann condensation to N-arylate my 5-aminopyrazole, I'm forming a significant amount of a symmetrical dimer. How can I prevent this?
A: Dimerization in this context is a known side reaction, often promoted by the same catalytic conditions intended for the desired cross-coupling.[3] It typically occurs through oxidative C-H/N-H or C-H/C-H coupling of two aminopyrazole molecules.
Causality: Copper catalysts can mediate the oxidative coupling of two molecules of the starting aminopyrazole, leading to the formation of pyrazole-fused pyridazines or pyrazines.[3] This process competes directly with the desired N-arylation pathway.
Solutions:
-
Modify Ligand: The choice of ligand in an Ullmann reaction is critical. Bidentate ligands can often favor the desired cross-coupling pathway over the homocoupling/dimerization pathway.[19] Screening ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine is a good starting point.[20]
-
Slow Addition: Instead of adding all reagents at once, slowly add the aminopyrazole to the reaction mixture containing the aryl halide and catalyst. This keeps the instantaneous concentration of the aminopyrazole low, disfavoring the second-order dimerization reaction relative to the cross-coupling reaction.
-
Change the Coupling Strategy: If dimerization remains problematic, consider switching from a copper-catalyzed Ullmann reaction to a palladium-catalyzed Buchwald-Hartwig amination. While Pd can also cause side reactions, the catalytic cycle is different, and this may circumvent the specific dimerization pathway you are observing.
Part 3: References
-
Subramanyam, C., et al. (1995). 4-Methoxybenzyl (PMB), A Versatile Protecting Group for the Regiospecific Lithiation and Functionalization of Pyrazoles. Synthetic Communications, 25(5), 761-770. Available at: [Link]
-
Zhang, W., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. Available at: [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2491-2498. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d] pyrimidine-diones under thermal conditions. Retrieved from ResearchGate. Available at: [Link]
-
Aggarwal, P., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6520. Available at: [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from J&K Scientific. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from ResearchGate. Available at: [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from Slideshare. Available at: [Link]
-
Mittersteiner, M., et al. (2019). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 84(8), 5099-5108. Available at: [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from Name-Reaction.com. Available at: [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from Chem Help Asap. Available at: [Link]
-
Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. Available at: [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from r/chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Catalytic Ullmann‐Type N‐Arylation to Access Medicinally Important SuFEx‐able Pyrazolo[1,5‐a]Quinoxalinones. Retrieved from ResearchGate. Available at: [Link]
-
Quiroga, J., et al. (2011). Recent advances in the synthesis of new pyrazole derivatives. Current Organic Chemistry, 15(2), 194-213. (Link not directly available from search results, citation provided for context).
-
Monnier, F., & Taillefer, M. (2009). Catalytic CC, CN, and CO Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. Available at: [Link]
-
ResearchGate. (n.d.). Derivatives of pyrazole 1 protected at the endocyclic pyrazole nitrogen and hydroxyl group. Retrieved from ResearchGate. Available at: [Link]
-
Li, J., et al. (2023). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 28(2), 831. Available at: [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from Chemistry Stack Exchange. Available at: [Link]
-
Powers, I. G., & Uyeda, C. (2017). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N–N Coupling of Diazatitanacycles. Organometallics, 36(1), 236-240. Available at: [Link]
-
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? Retrieved from ResearchGate. Available at: [Link]
-
Gâmbuțǎ, A., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. New Journal of Chemistry, 39(4), 2530-2539. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from Organic Chemistry Portal. Available at: [Link]
-
Grimmett, M. R., et al. (1979). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Australian Journal of Chemistry, 32(10), 2203-2213. Available at: [Link]
-
ResearchGate. (n.d.). Regiocontrol in the synthesis of 1,5‐ or 1,4‐substituted pyrazoles 12–14 from enones 4. Retrieved from ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Regiocontrolled Synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c][1][12]oxazines. Retrieved from ResearchGate. Available at: [Link]
-
Irie, K., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4697. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? Retrieved from ResearchGate. Available at: [Link]
-
Fichez, J., et al. (n.d.). Recent advances in aminopyrazoles synthesis and functionalization. (Link not directly available from search results, citation provided for context).
-
Dąbrowska, E., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9876-9884. Available at: [Link]
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arkat-usa.org [arkat-usa.org]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Scaling the Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine
Welcome to the technical support center for the synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the potential challenges of this multi-step process. Our focus is on providing practical, experience-driven insights to ensure a successful and efficient scale-up.
Overview of the Synthetic Pathway
The synthesis of this compound typically proceeds through a two-step sequence: a Michael addition of 3,5-dimethylpyrazole to an appropriate Michael acceptor, followed by the reduction of a nitrile or amide intermediate. Each of these steps presents unique challenges, especially when transitioning from laboratory scale to pilot or manufacturing scale.
Caption: General two-step synthetic workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Part 1: Michael Addition (N-Alkylation of Pyrazole)
The first step involves the nucleophilic addition of 3,5-dimethylpyrazole to a Michael acceptor. A common choice of acceptor is methacrylonitrile, which directly yields the nitrile intermediate.
Q1: My Michael addition is sluggish or incomplete, resulting in low yields of the nitrile intermediate. How can I improve the reaction rate and conversion?
A1: This is a common issue when scaling up. Several factors could be at play:
-
Base Selection and Stoichiometry: The choice of base is critical for deprotonating the pyrazole and catalyzing the reaction. While weaker bases like potassium carbonate can be effective, stronger bases such as sodium hydride (NaH) or sodium tert-butoxide may be necessary to drive the reaction to completion, especially if the Michael acceptor is not highly reactive.[1] Ensure the base is of high purity and used in appropriate stoichiometric amounts (catalytic to stoichiometric, depending on the base strength and reaction conditions).
-
Solvent Effects: The polarity and aprotic nature of the solvent can significantly influence the reaction rate. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the pyrazole salt, leaving the pyrazole anion more nucleophilic.[2] On a larger scale, consider the practical aspects of solvent removal and potential side reactions.
-
Temperature Optimization: While many Michael additions proceed at room temperature, gentle heating (e.g., 40-60 °C) can often increase the reaction rate. However, be cautious of potential side reactions or polymerization of the Michael acceptor at higher temperatures. A systematic temperature optimization study is recommended.
-
Purity of Starting Materials: Ensure your 3,5-dimethylpyrazole is free of impurities that could consume the base or inhibit the reaction.[3] Similarly, the Michael acceptor should be pure and free from inhibitors that are often added for storage.
Q2: I am observing the formation of the N2-alkylated regioisomer. How can I improve the regioselectivity for the desired N1-alkylation?
A2: The regioselectivity of pyrazole alkylation is a well-known challenge, influenced by both electronic and steric factors.[1][4]
-
Steric Hindrance: The methyl groups at the 3 and 5 positions of the pyrazole sterically hinder the N2 position, generally favoring N1 alkylation.[5] However, with smaller alkylating agents, a mixture of isomers can still form.
-
Reaction Conditions: The choice of base and solvent can influence the regioselectivity. In some cases, using a bulkier base might enhance the steric hindrance around the N2 position, further favoring N1 alkylation. Computational studies have shown that hydrogen bonding interactions between the reactants can also influence the transition state energies and thus the regioselectivity.[4]
-
Purification: If a mixture of regioisomers is unavoidable, a robust purification method will be necessary. Column chromatography is effective at the lab scale, but for larger quantities, consider crystallization or distillation if the boiling points of the isomers are sufficiently different.
| Parameter | Condition A (Low Selectivity) | Condition B (Improved Selectivity) | Rationale |
| Base | Potassium Carbonate | Sodium Hydride | Stronger base can lead to a more defined pyrazole anion, potentially influencing regioselectivity. |
| Solvent | Acetonitrile | DMF | Higher polarity of DMF can better solvate the counter-ion, affecting the nucleophilicity of the pyrazole nitrogens differently. |
| Temperature | 80 °C | Room Temperature to 40 °C | Lower temperatures can sometimes enhance selectivity by favoring the thermodynamically more stable product. |
Table 1: Example conditions for optimizing regioselectivity.
Part 2: Reduction of the Nitrile Intermediate
The second step involves the reduction of the propanenitrile intermediate to the corresponding primary amine. This is a critical transformation with several potential pitfalls.
Q3: My nitrile reduction is producing significant amounts of secondary and tertiary amine byproducts. How can I improve the selectivity for the primary amine?
A3: The formation of secondary and tertiary amines is a common side reaction during nitrile reduction, arising from the reaction of the initially formed primary amine with the intermediate imine.[6]
-
Choice of Reducing Agent:
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that is often effective. However, careful control of stoichiometry and temperature is crucial. Using an excess of LiAlH₄ can sometimes lead to over-reduction or side reactions.
-
Catalytic Hydrogenation: This is often a cleaner and more scalable method. Catalysts like Raney Nickel or Palladium on carbon (Pd/C) are commonly used.[6] To suppress the formation of byproducts, the addition of ammonia or a primary amine scavenger to the reaction mixture is highly recommended.[6]
-
Borane Reagents: Borane complexes like BH₃-THF or BH₃-SMe₂ are also effective for nitrile reduction.[6]
-
-
Reaction Conditions for Catalytic Hydrogenation:
-
Pressure and Temperature: Higher hydrogen pressure generally favors the reduction. The optimal temperature will depend on the catalyst and substrate.
-
Solvent: Protic solvents like ethanol or methanol are often used.
-
Additives: As mentioned, adding ammonia (often as a solution in the solvent) can significantly suppress the formation of secondary and tertiary amines by competing for reaction with the intermediate imine.
-
Caption: Decision tree for troubleshooting the nitrile reduction step.
Q4: The reduction of my sterically hindered nitrile is slow and gives low yields. What alternative methods can I try?
A4: The steric hindrance from the methyl group on the propane backbone can indeed make the nitrile less accessible to some reducing agents.
-
Alternative Hydride Reagents: If LiAlH₄ is proving ineffective, consider more specialized borane reagents. For instance, diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride has been shown to be effective for reducing sterically hindered nitriles.[7][8]
-
High-Pressure Hydrogenation: For challenging reductions, increasing the hydrogen pressure and temperature during catalytic hydrogenation can be effective. Screening different catalysts, such as cobalt-based catalysts, may also yield better results.[7]
-
Two-Step Approach: If direct reduction remains problematic, an alternative is to first hydrolyze the nitrile to the corresponding amide, which can then be reduced to the amine using LiAlH₄ or other suitable reagents.
Part 3: Purification of the Final Product
The final amine product may contain unreacted starting materials, byproducts, and residual catalyst. A robust purification strategy is essential for obtaining a high-purity final product.
Q5: I am having difficulty purifying the final primary amine product. What are the best methods for large-scale purification?
A5: Purifying primary amines can be challenging due to their basicity and potential for salt formation.
-
Distillation: If the product is thermally stable and has a boiling point that is sufficiently different from the impurities, vacuum distillation is an excellent method for large-scale purification.
-
Crystallization: The amine can often be converted to a salt (e.g., hydrochloride or sulfate) which can then be purified by crystallization. The pure salt can then be neutralized to regenerate the free amine. Another technique is selective ammonium carbamate crystallization, which involves reacting the primary amine with CO₂ to form a salt that may have reduced solubility in nonpolar solvents, allowing for selective isolation.[9]
-
Chromatography: While standard silica gel chromatography can be problematic for basic amines, several alternatives exist:
-
Reverse-Phase Chromatography: C18-functionalized silica is a viable option for purifying polar compounds like primary amines.[10]
-
Ion-Exchange Chromatography: Cation exchange columns can be used to capture the protonated amine, which can then be eluted by changing the pH or ionic strength of the eluent.[11]
-
Amine-Functionalized or Basic Alumina Columns: These stationary phases are specifically designed for the purification of basic compounds.[10]
-
| Purification Method | Advantages | Disadvantages | Scale-Up Feasibility |
| Vacuum Distillation | High throughput, effective for volatile impurities. | Requires thermal stability of the product. | Excellent |
| Crystallization (as a salt) | High purity achievable, cost-effective. | Adds extra steps (salt formation and liberation). | Very Good |
| Column Chromatography | High resolution for complex mixtures. | Can be expensive and solvent-intensive for large scale. | Moderate (depends on the scale and type of chromatography) |
Table 2: Comparison of purification methods.
By carefully considering these troubleshooting strategies and FAQs, researchers and process chemists can effectively navigate the challenges of scaling up the synthesis of this compound, leading to a more efficient, robust, and high-yielding process.
References
-
Teledyne ISCO. (2012). Purification of primary amines. Retrieved from [Link]
- Despa, S. D., et al. (2016). The Michael-type Addition of 1-Cyanoacetyl-3,5-dimethylpyrazole to Arylmethylenecyanoacetamides. Molbank, M894.
-
Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. Retrieved from [Link]
- Jagd, M., et al. (2021).
-
ResearchGate. Chemoselective reduction of nitrile to amine. Retrieved from [Link]
- MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 793-839.
-
ResearchGate. 3,5-Dimethylpyrazole. Retrieved from [Link]
- Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
- Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry.
- Google Patents. (1967).
- National Institutes of Health. (2009). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2442.
-
ResearchGate. Optimization of pyrazole N-alkylation conditions. Retrieved from [Link]
-
Wikipedia. 3,5-Dimethylpyrazole. Retrieved from [Link]
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 488-537.
- Journal of Chemical and Pharmaceutical Research. (2013).
- National Institutes of Health. (2018).
- ResearchGate. (2025).
-
Organic Chemistry Portal. Nitrile to Amine - Common Conditions. Retrieved from [Link]
- National Institutes of Health. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 23(19), 11849.
- ChemRxiv. (2021).
-
ResearchGate. Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]
-
ResearchGate. Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Retrieved from [Link]
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. Retrieved from [Link]
- MDPI. (2018).
- MDPI. (2022).
- TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.
- RJPBCS. (2016). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 2133-2141.
- Thieme. (2022). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Synthesis, 54(21), 4683-4696.
-
Semantic Scholar. Rishiram Prajuli.pmd. Retrieved from [Link]
- Google Patents. (2017). Method for the preparation of a mixture of n-((3-methyl-1h-pyrazole-1-yl)methyl.... EP3231792A1.
- Google Patents. (1997). Process for the preparation of 3-amino-5-methylpyrazole. US5616723A.
Sources
- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. mdpi.com [mdpi.com]
- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. teledyneisco.com [teledyneisco.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrazoles
Welcome to the technical support center for the analysis of nuclear magnetic resonance (NMR) spectra of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for interpreting complex NMR data. Pyrazoles are a cornerstone of many pharmaceutical compounds, and a precise understanding of their structure is paramount. This guide will help you navigate the common challenges and unlock the full potential of NMR for your research.
Frequently Asked Questions (FAQs)
Here, we address the most common issues encountered during the NMR analysis of substituted pyrazoles.
Q1: Why are the signals for the C3 and C5 positions in my pyrazole derivative's ¹³C NMR spectrum broad or appearing as a single averaged signal?
This is a classic sign of annular tautomerism. The proton on the nitrogen can rapidly exchange between the N1 and N2 positions, creating an equilibrium between two tautomeric forms. If this exchange is fast on the NMR timescale, the signals for the C3 and C5 carbons (and their attached protons in ¹H NMR) will average out.[1][2][3]
-
Quick Troubleshooting:
-
Low-Temperature NMR: Cooling the sample can slow the proton exchange, potentially resolving the separate signals for each tautomer.[1][4]
-
Solvent Choice: The rate of exchange is highly solvent-dependent. Aprotic, non-polar solvents may slow the exchange, while protic solvents can accelerate it.[1][3]
-
Solid-State NMR: In the solid state, pyrazoles typically exist as a single tautomer, which can be identified using solid-state NMR (CP/MAS).[1][5][6]
-
Q2: The N-H proton signal in my ¹H NMR spectrum is very broad or has disappeared entirely. Where is it?
The broadening or disappearance of the N-H proton signal is also a consequence of proton exchange.[1] Several factors can contribute:
-
Chemical Exchange: The N-H proton can exchange with other pyrazole molecules, residual water in the solvent, or acidic/basic impurities. This rapid exchange broadens the signal, sometimes to the point where it merges with the baseline.[1]
-
Solvent Effects: In protic solvents like D₂O or CD₃OD, the N-H proton will exchange with the deuterium atoms of the solvent, rendering it undetectable in the ¹H NMR spectrum.[1]
-
Quick Troubleshooting:
Q3: How can I definitively assign the ¹H and ¹³C signals for the C3, C4, and C5 positions in an unsymmetrically substituted pyrazole?
Unambiguous assignment is crucial and can be achieved through a combination of 1D and 2D NMR techniques.[1]
-
The Power of 2D NMR:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It allows you to confidently identify which proton is attached to which carbon.[1][8][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is extremely powerful for assignment. For example, the H4 proton will show a correlation to both the C3 and C5 carbons, helping to distinguish them.[1][8][9][10][11]
-
Troubleshooting Guides
This section provides detailed, step-by-step protocols for tackling more complex challenges in the structural elucidation of substituted pyrazoles.
Guide 1: Resolving and Quantifying Tautomeric Equilibria
Problem: You have synthesized a 3(5)-substituted pyrazole and need to determine the major tautomer in solution and the equilibrium constant (KT).
Causality: The interconversion between tautomers is a temperature-dependent process. By lowering the temperature, we can slow down the kinetics of proton exchange to a rate that is slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[4] The ratio of the integrated signals will then directly provide the equilibrium constant.
Experimental Protocol: Low-Temperature NMR
-
Sample Preparation: Prepare a reasonably concentrated sample of your pyrazole derivative in a suitable deuterated solvent with a low freezing point (e.g., CD₂Cl₂, Toluene-d₈, or THF-d₈).
-
Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (e.g., 298 K).[1]
-
Cooling: Gradually lower the temperature of the NMR probe in decrements of 10-20 K.[1]
-
Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.[1]
-
Data Acquisition: Record the spectra at each temperature until you observe the splitting of the averaged signals into distinct sets of signals for each tautomer.[1]
-
Quantification: Once the signals are well-resolved, carefully integrate the corresponding signals for each tautomer in the ¹H spectrum. The ratio of the integrals will give you the tautomeric ratio and thus the KT.
Data Presentation:
| Temperature (K) | Appearance of C3/C5 Signals in ¹³C NMR | Tautomer A (%) | Tautomer B (%) | KT (B/A) |
| 298 | Broad, averaged signal at ~140 ppm | - | - | - |
| 250 | Broadening continues | - | - | - |
| 220 | Signals begin to resolve | - | - | - |
| 190 | Two sharp signals at ~145 and ~135 ppm | 75 | 25 | 0.33 |
Note: Data is illustrative.
Guide 2: Unambiguous Structure Elucidation of a Novel Substituted Pyrazole
Problem: You have synthesized a novel pyrazole with multiple substituents and need to confirm its constitution and assign all ¹H and ¹³C chemical shifts.
Causality: A systematic approach combining 1D and 2D NMR experiments provides a self-validating system for structure elucidation. Each experiment provides a piece of the puzzle, and together they build a complete and unambiguous picture of the molecular structure.[10][11]
Experimental Workflow:
-
Acquire 1D Spectra: Obtain high-quality ¹H and ¹³C{¹H} NMR spectra.
-
Acquire 2D HSQC Spectrum: This will reveal all one-bond C-H correlations, linking protons to the carbons they are directly attached to.[1][8]
-
Acquire 2D COSY Spectrum: This experiment shows correlations between J-coupled protons, typically those separated by two or three bonds. This helps to identify adjacent protons and spin systems.[8][9]
-
Acquire 2D HMBC Spectrum: This is often the key experiment for piecing together the carbon skeleton. It shows long-range correlations (typically 2-3 bonds) between protons and carbons.[1][8][10][11]
-
Integrate and Analyze: Use the information from all spectra to build the structure. For example, in a 3,4,5-trisubstituted pyrazole, the H4 proton will show HMBC correlations to the substituted C3 and C5 carbons, confirming their positions relative to C4.
Workflow Diagram:
Caption: Workflow for structure elucidation using 2D NMR.
Guide 3: Determining Regiochemistry of Substitution using NOE
Problem: You have performed a reaction that could yield two possible regioisomers of a substituted pyrazole. You need to determine which isomer was formed.
Causality: The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space.[12] An NOE is observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[12][13] This makes it an invaluable tool for determining stereochemistry and, in this case, regiochemistry.
Experimental Protocol: 1D or 2D NOESY
-
Sample Preparation: Prepare a high-purity sample. It is crucial to degas the sample to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.[14]
-
Identify Key Protons: In your ¹H spectrum, identify protons whose spatial proximity would differ between the two possible isomers. For example, a proton on a substituent at C5 would be close to the H4 proton, whereas a proton on a substituent at C3 would be further away.
-
Acquire NOESY Spectrum:
-
Analyze the Data: Look for cross-peaks (in 2D NOESY) or signal enhancements (in 1D NOE difference) between the key protons. The presence or absence of these correlations will allow you to distinguish between the possible regioisomers.
Logical Diagram for Regioisomer Determination:
Caption: Decision tree for assigning regiochemistry via NOE.
The Role of Computational Chemistry
Modern computational methods are a powerful adjunct to experimental NMR. Calculating theoretical chemical shifts using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach with Density Functional Theory (DFT) can be invaluable.[15][16][17][18]
-
Confirming Assignments: Comparing experimental shifts to calculated shifts for a proposed structure can provide strong evidence for its correctness.[19]
-
Predicting Tautomer Stability: Computational chemistry can predict the relative energies of different tautomers, helping to rationalize the experimentally observed equilibrium.[2]
References
- Bohrium. (2006, November 1). The use of NMR spectroscopy to study tautomerism.
- Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(6), 678-687.
- Elguero, J., Claramunt, R. M., Garceran, R., & Lopez, C. (1987). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of Heterocyclic Chemistry, 24(1), 131-135.
- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Canadian Journal of Chemistry, 71(6), 678-687.
- Alkorta, I., Claramunt, R. M., & Elguero, J. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 56(10), 963-973.
- Hörner, M., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(8), 1992.
- Nieto, J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 25.
- Abood, N. A., & Al-Shlhai, R. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
- ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
- Alkorta, A., Claramunt, R. M., Elguero, J., & Alkorta, I. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 56(10), 963-973.
- National Institutes of Health. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives.
- PubMed. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
- Nieto, J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 25.
- ResearchGate. (2000). A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles.
- Benchchem. Technical Support Center: Spectroscopic Analysis of Pyrazoles.
- Alkorta, I., Elguero, J., & Claramunt, R. M. (1998). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 22(8), 835-841.
- ResearchGate. (2001). 1H and 13C NMR study of perdeuterated pyrazoles.
- ResearchGate. (2019). Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR.
- SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC).
-
Wang, Y., et al. (2007). Structure Elucidation of a Pyrazolo[4][5]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1086-1094. Retrieved from
-
ResearchGate. (2007). Structure Elucidation of a Pyrazolo[4][5]pyran Derivative by NMR Spectroscopy. Retrieved from
- ResearchGate. (1982). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives.
- National Institutes of Health. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution.
- University of Arizona. 2D NMR.
- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
- Digital CSIC. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
- YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
- ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.
- Science.gov. cosy hsqc hmbc: Topics by Science.gov.
- University College London. NOE Experiments.
- Australian National University NMR / EPR Facility. Guide to NOE Experiments.
- National Institutes of Health. (2018). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles.
- University of Wisconsin-Madison. (2018). NOESY and ROESY.
- UMass Nuclear Magnetic Resonance (NMR) Labs. (2015). NOE Difference Spectroscopy.
- Iowa State University. NMR Coupling Constants.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. princeton.edu [princeton.edu]
- 10. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. NOE Experiments | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 14. techniques | UMass Nuclear Magnetic Resonance (NMR) Labs | Page 2 [websites.umass.edu]
- 15. researchgate.net [researchgate.net]
- 16. jocpr.com [jocpr.com]
- 17. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Activity of 3,5-Dimethylpyrazole Scaffolds
Welcome to the technical support center dedicated to the advancement of 3,5-dimethylpyrazole-based compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in optimizing this privileged scaffold. Here, we move beyond simple protocols to address the nuanced challenges encountered during synthesis, modification, and biological evaluation. Our focus is on providing actionable, field-tested insights to troubleshoot common problems and strategically enhance the therapeutic potential of your molecules.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that frequently arise when working with 3,5-dimethylpyrazole scaffolds.
Q1: What makes the 3,5-dimethylpyrazole scaffold a "privileged" structure in drug discovery?
A1: The 3,5-dimethylpyrazole core is considered a privileged scaffold due to its versatile chemical properties and broad range of biological activities. Its two nitrogen atoms allow it to act as both a hydrogen bond donor and acceptor, facilitating interactions with various biological targets. Furthermore, the pyrazole ring is relatively stable to metabolism and can serve as a bioisostere for other aromatic rings like benzene or imidazole, often improving physicochemical properties such as solubility and lipophilicity. This scaffold is a key component in several clinically used drugs and has demonstrated efficacy as an anti-inflammatory, anticancer, and antimicrobial agent, among other activities.
Q2: What are the most common synthetic routes to access the 3,5-dimethylpyrazole core?
A2: The most prevalent and straightforward method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound (in this case, acetylacetone) with a hydrazine derivative. This reaction is typically high-yielding and can be performed under mild conditions, often catalyzed by a weak acid like acetic acid. Variations using either hydrazine hydrate or hydrazine sulfate are well-documented, with hydrazine hydrate often providing higher yields and fewer inorganic byproducts.
Q3: I am observing two different regioisomers upon N-alkylation of my unsymmetrically substituted pyrazole. Why does this happen and how can I control it?
A3: This is a common challenge arising from the tautomerism of the pyrazole ring. The two nitrogen atoms are in a dynamic equilibrium, and alkylation can occur at either nitrogen, leading to a mixture of N-1 and N-2 alkylated products. The ratio of these isomers is influenced by several factors, including the steric and electronic nature of the substituents on the pyrazole ring, the choice of alkylating agent, the solvent, and the base used. Achieving regioselectivity often requires careful optimization of reaction conditions. For instance, bulky substituents on the pyrazole ring may sterically hinder alkylation at the adjacent nitrogen, favoring the formation of one isomer.
Q4: What is "bioisosteric replacement" and how is it relevant to the 3,5-dimethylpyrazole scaffold?
A4: Bioisosteric replacement is a strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance biological activity, improve pharmacokinetic properties, or reduce toxicity. The pyrazole ring itself is often used as a bioisostere for other rings like benzene or imidazole. For the 3,5-dimethylpyrazole scaffold, you can apply this principle by replacing the core pyrazole ring with other five-membered heterocycles (e.g., thiazole, triazole, oxadiazole) or by modifying the substituents at the 3 and 5 positions to mimic the interactions of a known active compound while improving properties like ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).
Part 2: Troubleshooting Guides
This section provides in-depth, question-and-answer-based troubleshooting for specific issues you may encounter during your experimental work.
Guide 1: Synthesis & Modification
Q1: My Knorr pyrazole synthesis is consistently giving low yields. What are the likely causes and how can I systematically troubleshoot this?
A1: Low yields in the Knorr synthesis of 3,5-dimethylpyrazole derivatives can often be traced back to suboptimal reaction conditions, side reactions, or the purity of starting materials. Here is a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Causality: The activation energy for the cyclization step may not be overcome, or the reaction time may be insufficient.
-
Solution:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of your starting materials.
-
Increase Temperature: Gently refluxing the reaction mixture in a suitable solvent like ethanol can often drive the reaction to completion. Microwave-assisted synthesis can also be a powerful tool to reduce reaction times and improve yields.
-
Optimize Catalyst: The reaction is acid-catalyzed. Ensure you are using a catalytic amount of a weak acid like glacial acetic acid. Too strong an acid or too low a pH (below 3) can promote the formation of furan byproducts.
-
-
-
Side Reactions: The formation of byproducts is a common cause of reduced yields.
-
Causality: With substituted hydrazines, the initial condensation can sometimes lead to stable hydrazone intermediates that are slow to cyclize. Additionally, self-condensation of the dicarbonyl starting material can occur.
-
Solution:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the hydrazine component to ensure the complete conversion of the more valuable dicarbonyl compound.
-
pH Control: As mentioned, maintain a weakly acidic to neutral pH to disfavor furan formation.
-
-
-
Starting Material Purity: Impurities in either the 1,3-dicarbonyl compound or the hydrazine can lead to a host of side products.
-
Causality: Contaminants can participate in competing reactions, lowering the yield of the desired pyrazole.
-
Solution:
-
Purify Starting Materials: If purity is questionable, purify the 1,3-dicarbonyl compound by distillation or recrystallization. Use a fresh, high-purity source of hydrazine.
-
-
Q2: I am struggling with the purification of my final 3,5-dimethylpyrazole derivative. It is proving difficult to separate from starting materials or byproducts.
A2: Purification challenges are common, especially with highly functionalized pyrazoles. Here are some strategies:
-
Column Chromatography:
-
Problem: Co-elution of product with impurities.
-
Solution:
-
Solvent System Optimization: Systematically screen different solvent systems with varying polarities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or reverse-phase silica (C18).
-
-
-
Recrystallization:
-
Problem: The compound oils out or does not crystallize.
-
Solution:
-
Solvent Screening: Test a variety of single and binary solvent systems. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Induce Crystallization: If the compound remains an oil, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a seed crystal of the pure compound, if available, is also highly effective.
-
-
-
Acid-Base Extraction:
-
Problem: Removing acidic or basic impurities.
-
Solution: The pyrazole ring itself is weakly basic. You can exploit this by dissolving the crude mixture in an organic solvent (e.g., ethyl acetate) and washing with a dilute aqueous acid (e.g., 1M HCl). Your pyrazole product should move into the aqueous layer as a salt. You can then neutralize the aqueous layer with a base (e.g., NaHCO₃) and extract your purified product back into an organic solvent. This is particularly useful for removing non-basic impurities.
-
Guide 2: Biological Activity & Screening
Q1: My 3,5-dimethylpyrazole compound shows promising activity in a biochemical assay but has poor solubility in aqueous media for cell-based assays. How can I address this?
A1: Poor aqueous solubility is a major hurdle in drug development. Here are several strategies to manage this in a laboratory setting:
-
Formulation with Solubilizing Agents:
-
DMSO Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. For cell-based assays, it's crucial to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Co-solvents and Surfactants: For in vivo studies, or if DMSO is not suitable, co-solvents like polyethylene glycol (PEG400) and surfactants like Tween-80 or Cremophor EL can be used to create stable formulations.
-
-
Chemical Modification:
-
Introduce Polar Groups: If you are still in the lead optimization phase, consider adding small, polar functional groups (e.g., hydroxyl, amino, or short ether chains) to the scaffold to improve aqueous solubility. The pyrazole ring itself contributes to better solubility compared to a benzene ring.
-
Prodrug Approach: Design a more soluble prodrug that is metabolized in vivo to release the active compound.
-
-
Advanced Formulation Technologies:
-
Cyclodextrins: Encapsulating the compound within cyclodextrins (like HP-β-CD) can form a water-soluble inclusion complex.
-
Nanoparticle Encapsulation: Formulating the compound into nanoparticles can also enhance its solubility and bioavailability.
-
Table 1: Common Excipients for Formulating Poorly Soluble Pyrazole Derivatives
| Excipient | Class | Typical Concentration Range | Use Case |
| DMSO | Organic Solvent | ≤ 0.5% (in vitro), 5-10% (in vivo) | Stock solutions, initial solubilization |
| PEG400 | Co-solvent | 30-60% | Oral and parenteral formulations |
| Tween-80 | Surfactant | 1-10% | Emulsions and suspensions |
| HP-β-CD | Complexing Agent | 10-40% | Aqueous formulations for IV administration |
Q2: My lead compound has good on-target potency but is plagued by off-target effects. What is the general strategy to improve selectivity?
A2: Improving selectivity is a cornerstone of lead optimization. It involves a deep understanding of the structure-activity relationship (SAR) and the target's binding site.
-
Structural Analysis:
-
Crystallography/Modeling: If a crystal structure of your compound bound to its target is available, analyze the key interactions. Identify regions of the molecule that extend into solvent-exposed areas. Modifications here are less likely to disrupt on-target binding but can be designed to clash with the binding sites of off-target proteins.
-
Compare Binding Pockets: Compare the binding pocket of your primary target with those of known off-targets. Look for differences in size, shape, and amino acid residues that can be exploited. For example, you might introduce a bulky group that is accommodated by the primary target but clashes with a smaller off-target binding site.
-
-
Systematic SAR Studies:
-
Vector-based Modifications: As illustrated in the diagram below, systematically explore different substituents around the 3,5-dimethylpyrazole core. The goal is to identify "selectivity vectors"—positions where modifications have a greater negative impact on off-target activity than on-target activity.
-
Rigidification: Introducing conformational constraints (e.g., by incorporating rings) can lock the molecule into a bioactive conformation that is more specific for the intended target.
-
-
Bioisosteric Replacement:
-
Scaffold Hopping: Replace the 3,5-dimethylpyrazole core with a different scaffold that maintains the key binding interactions but presents a different overall shape and electronic profile to off-targets.
-
Part 3: Experimental Protocols
Protocol 1: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol outlines a method for determining the IC₅₀ value of a test compound against a recombinant human phosphodiesterase 4 (PDE4) enzyme using a fluorescence polarization (FP) format.
Principle: This assay measures the hydrolysis of a fluorescein-labeled cAMP (cAMP-FAM) substrate by PDE4. When cAMP-FAM is intact, it is small and rotates rapidly in solution, resulting in low fluorescence polarization. Upon hydrolysis by PDE4, the resulting 5'-AMP-FAM is captured by a binding agent, forming a large, slow-rotating complex that exhibits high fluorescence polarization. Inhibitors of PDE4 will prevent this hydrolysis, keeping the polarization low.
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4B)
-
FAM-cAMP substrate
-
PDE Assay Buffer (e.g., Tris-HCl, pH 7.5 with MgCl₂)
-
Binding Agent (phosphate-binding nanoparticles)
-
Test compound and a reference inhibitor (e.g., Roflumilast)
-
Anhydrous DMSO
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Dilute these DMSO stocks into PDE Assay Buffer to create 4X final assay concentrations. The final DMSO concentration in the assay should be ≤ 1%.
-
-
Assay Plate Setup:
-
Add 5 µL of the 4X test compound dilutions or reference inhibitor to the appropriate wells of the 384-well plate.
-
For "High Control" wells (no inhibition), add 5 µL of Assay Buffer containing the same percentage of DMSO.
-
For "Low Control" wells (no enzyme activity), add 5 µL of Assay Buffer containing DMSO.
-
-
Enzyme Addition:
-
Dilute the PDE4 enzyme stock to a 2X working concentration in cold Assay Buffer.
-
Add 10 µL of the 2X enzyme solution to all wells except the "Low Control" wells.
-
To the "Low Control" wells, add 10 µL of Assay Buffer.
-
Incubate the plate for 15 minutes at room temperature.
-
-
Reaction Initiation:
-
Dilute the FAM-cAMP substrate to a 4X working concentration in Assay Buffer.
-
Add 5 µL of the 4X FAM-cAMP solution to all wells to initiate the reaction. The final volume should be 20 µL.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Detection:
-
Add 10 µL of the Binding Agent to all wells.
-
Incubate for an additional 30 minutes at room temperature with gentle agitation.
-
Measure the fluorescence polarization on a plate reader (Excitation: 485 nm, Emission: 535 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the high and low controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: CB1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human cannabinoid receptor 1 (CB1) using a radiolabeled ligand.
Principle: This assay measures the ability of a test compound to compete with a known high-affinity radioligand (e.g., [³H]CP-55,940) for binding to the CB1 receptor in a membrane preparation from cells overexpressing the receptor. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.
Materials:
-
Membrane preparation from HEK293 cells stably expressing human CB1 receptor
-
Radioligand: [³H]CP-55,940
-
Non-specific binding control: WIN 55,212-2 (10 µM)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 0.2% BSA, pH 7.4
-
Test compound
-
96-well filter plates (GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock of the test compound in 100% DMSO.
-
Perform serial dilutions in Binding Buffer to achieve a range of final assay concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of Binding Buffer, 50 µL of [³H]CP-55,940 (at a final concentration near its Kd, e.g., 0.5 nM), and 100 µL of the CB1 membrane preparation (e.g., 10-20 µg protein).
-
Non-Specific Binding (NSB): Add 50 µL of 10 µM WIN 55,212-2, 50 µL of [³H]CP-55,940, and 100 µL of membranes.
-
Test Compound: Add 50 µL of the diluted test compound, 50 µL of [³H]CP-55,940, and 100 µL of membranes.
-
-
Incubation:
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Pre-soak the filter plate with Wash Buffer.
-
Rapidly transfer the contents of the reaction plate to the filter plate and apply a vacuum to aspirate the liquid.
-
Wash the filters rapidly three times with 200 µL of ice-cold Wash Buffer.
-
-
Detection:
-
Allow the filters to dry completely.
-
Add 50 µL of scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the NSB counts from the total binding counts.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by non-linear regression analysis.
-
Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
-
A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. National Institutes of Health. [Link]
-
Assay of CB1 Receptor Binding. PubMed. [Link]
-
CB1 Biochemical Binding Assay Service. Reaction Biology. [Link]
-
Assay of CB1 Receptor Binding. ResearchGate. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
Synthesis and anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation activities of 3,5-dimethyl pyrazoles, 3-methyl pyrazol-5-ones and 3,5-disubstituted pyrazolines. SciSpace. [Link]
-
Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. PMC - NIH. [Link]
-
PDE4B1 Assay Kit. BPS Bioscience. [Link]
-
Synthesis and anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation activities of 3,5-dimethyl pyrazoles, 3-methyl pyrazol-5-ones and 3,5-disubstituted pyrazolines | Request PDF. ResearchGate. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
-
PDE4C Assay Kit. BPS Bioscience. [Link]
-
A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology. [Link]
-
First N‐Functionalization of 4‐Nitroso‐1H‐Pyrazoles Using Monofunctional and Bifunctional Alkylating Agents | Request PDF. ResearchGate. [Link]
-
Brief SAR of anti-inflammatory activity of the compounds synthesised... ResearchGate. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC - PubMed Central. [Link]
-
How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. European Journal of Medicinal Chemistry. [Link]
-
The Antidiabetic Activity of 3,5-Dimethylpyrazoles. Journal of Medicinal Chemistry. [Link]
-
Knorr Pyrazole Synthesis advice. Reddit. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]
-
Synthesis of 3 - 5-Dimethylpyrazole | PDF | Chemical Reactions. Scribd. [Link]
-
Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. PubMed. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Bioisosteric replacement of Compounds 1 and 2. ResearchGate. [Link]
-
Compounds designed by bioisosteric replacement, homologation, and molecular simplification. ResearchGate. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC - NIH. [Link]
-
3,5-dimethylpyrazole - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. SciSpace. [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. [Link]
- **Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR
Validation & Comparative
A Comparative Analysis of Pyrazole-Based Inhibitors: Unveiling the Therapeutic Potential of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine Analogs
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable versatility and ability to interact with a wide array of biological targets have led to the development of numerous blockbuster drugs and promising clinical candidates.[3] This guide provides a comparative analysis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine and other notable pyrazole-based inhibitors, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation.
While specific experimental data for this compound is not extensively available in the public domain, its structural motifs—a 3,5-dimethylpyrazole core and a flexible alkylamine side chain—are characteristic of inhibitors targeting specific enzyme families. This analysis will, therefore, draw comparisons with well-characterized pyrazole inhibitors of Fatty Acid Amide Hydrolase (FAAH) and Monoamine Oxidase (MAO), where such structural features are prevalent.[4][5] For a broader perspective, we will also include a comparison with the widely-known anti-inflammatory drug, Celecoxib.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The pyrazole ring's success in drug design can be attributed to its unique physicochemical properties. It can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with enzyme active sites.[1] Furthermore, its aromatic nature allows for favorable π-π stacking interactions. The substituents on the pyrazole ring can be readily modified to fine-tune the molecule's potency, selectivity, and pharmacokinetic properties, making it a highly adaptable scaffold for drug development.[2]
Comparative Analysis of Pyrazole Inhibitors
To understand the potential of this compound, we will compare its core structure to three distinct classes of pyrazole inhibitors, each with a different biological target and therapeutic application.
| Compound/Class | Structure | Primary Target | Mechanism of Action | Therapeutic Area | Potency (IC50/Ki) |
| This compound | Hypothesized: FAAH, MAO | Hypothesized: Enzyme Inhibition | Hypothesized: Neuropathic pain, anxiety, depression | Not Available | |
| Pyrazole Phenylcyclohexylcarbamates | Fatty Acid Amide Hydrolase (FAAH) | Irreversible covalent modification of the catalytic serine residue (Ser241) in the FAAH active site.[6][7] | Neuropathic pain, anxiety, inflammatory disorders.[6] | Low nanomolar range (e.g., 11 nM for compound 22).[6] | |
| 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole Derivatives | Monoamine Oxidase A (MAO-A) | Reversible, selective inhibition of MAO-A, preventing the breakdown of monoamine neurotransmitters like serotonin.[8] | Depression, anxiety disorders.[9] | Potent and selective, with Ki values in the nanomolar range for MAO-A.[8] | |
| Celecoxib | Cyclooxygenase-2 (COX-2) | Selective, reversible inhibition of the COX-2 enzyme, blocking the synthesis of pro-inflammatory prostaglandins.[10][11] | Osteoarthritis, rheumatoid arthritis, acute pain.[10] | Approximately 10-20 times more selective for COX-2 over COX-1.[11] |
Hypothesized Activity Profile of this compound:
Based on its structural similarity to known inhibitors, this compound is a promising candidate for targeting enzymes that recognize a substituted pyrazole core coupled with a flexible amine-containing side chain.
-
FAAH Inhibition: The 3,5-dimethylpyrazole group can be envisioned to occupy a hydrophobic pocket in the FAAH active site, while the alkylamine chain could interact with residues near the catalytic triad, potentially leading to inhibition.[5][6]
-
MAO Inhibition: The pyrazole nucleus in this compound can be considered a bioisostere of the phenyl ring found in many classical MAO inhibitors. The alkylamine chain is a common feature for interaction with the active site of MAO enzymes.[4][9]
Further experimental validation is necessary to confirm these hypotheses and to determine the precise mechanism and potency of inhibition.
Signaling Pathways and Experimental Workflows
Endocannabinoid Signaling and FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide.[7] By inhibiting FAAH, the levels of anandamide are increased, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and subsequent analgesic, anxiolytic, and anti-inflammatory effects.[12]
Caption: Endocannabinoid signaling pathway and the role of FAAH inhibition.
Experimental Workflow for FAAH Inhibition Assay
A common method to assess FAAH inhibition is a fluorometric assay that measures the hydrolysis of a synthetic substrate.
Caption: Experimental workflow for determining FAAH inhibitory activity.
Detailed Experimental Protocols
Fluorometric Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This protocol is adapted from commercially available kits and literature procedures.
1. Reagent Preparation:
- FAAH Assay Buffer: Prepare a suitable buffer, typically 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.
- FAAH Enzyme: Reconstitute or dilute recombinant human FAAH enzyme to the desired concentration in cold FAAH Assay Buffer. Keep on ice.
- Test Inhibitor Stock Solution: Prepare a concentrated stock solution of the pyrazole inhibitor (e.g., 10 mM) in DMSO.
- Fluorogenic Substrate: Prepare a stock solution of a suitable FAAH substrate, such as AMC-arachidonoyl amide, in ethanol.
- Positive Control: Use a known FAAH inhibitor (e.g., URB597) for comparison.
2. Assay Procedure:
- Dispense 90 µL of FAAH enzyme solution into the wells of a 96-well black microplate.
- Add 10 µL of the test inhibitor at various concentrations (serial dilutions) or vehicle (DMSO) to the respective wells.
- Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction. This step is crucial for irreversible inhibitors.[7]
- Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.
- Immediately begin monitoring the fluorescence in a microplate reader at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[13]
- Record fluorescence readings every minute for 30-60 minutes at 37°C.
3. Data Analysis:
- Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
- Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Fluorometric Monoamine Oxidase (MAO) Inhibition Assay
This protocol is based on established methods for determining MAO-A and MAO-B inhibition.[14][15][16]
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer, such as 100 mM potassium phosphate, pH 7.4.
- MAO Enzymes: Use recombinant human MAO-A and MAO-B enzymes.
- Test Inhibitor Stock Solution: Prepare a concentrated stock solution of the pyrazole inhibitor in DMSO.
- Substrate: Use a non-selective substrate like kynuramine or a selective substrate for each isoform.[15]
- Detection Reagent: A reagent that reacts with the H2O2 produced during the MAO reaction to generate a fluorescent product (e.g., Amplex Red).
- Horseradish Peroxidase (HRP): Required for the detection reaction.
- Positive Controls: Use known selective inhibitors, such as clorgyline for MAO-A and selegiline for MAO-B.[14]
2. Assay Procedure:
- In separate wells of a 96-well black microplate, add the MAO-A or MAO-B enzyme solution.
- Add the test inhibitor at various concentrations or vehicle (DMSO).
- Incubate at room temperature for a defined period (e.g., 15 minutes).
- Prepare a working solution containing the substrate, detection reagent, and HRP in assay buffer.
- Add the working solution to each well to start the reaction.
- Incubate the plate at 37°C, protected from light, for 30-60 minutes.
- Measure the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for Amplex Red).
3. Data Analysis:
- Subtract the background fluorescence (wells without enzyme) from all readings.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
- Determine the IC50 values for both MAO-A and MAO-B to assess the inhibitor's potency and selectivity.
Conclusion and Future Directions
The pyrazole scaffold remains a highly privileged and versatile core in the design of enzyme inhibitors. While the specific biological activity of this compound requires direct experimental investigation, a comparative analysis with structurally related inhibitors of FAAH and MAO provides a strong rationale for its potential therapeutic applications in neurological and inflammatory disorders. The detailed experimental protocols provided herein offer a clear path for the biological evaluation of this and other novel pyrazole derivatives. Future research should focus on synthesizing and testing this compound and its analogs in relevant enzymatic and cell-based assays to elucidate its precise mechanism of action, potency, and selectivity. Such studies will be crucial in unlocking the full therapeutic potential of this promising class of molecules.
References
-
Tiwari, A. & Varrassi, G. Celecoxib. In StatPearls. StatPearls Publishing. (2023). [Link]
-
Mandal, A. Celebrex (Celecoxib) Pharmacology. News-Medical.Net. (2019-02-27). [Link]
-
Sildenafil. Wikipedia. [Link]
-
Celecoxib. Wikipedia. [Link]
-
What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction? (2025-03-05). [Link]
-
Maccarrone, M. et al. Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). Bioorganic & Medicinal Chemistry24 , 2587-2595 (2016). [Link]
-
Secci, D., Bolasco, A., Chimenti, P. & Carradori, S. The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. Current Medicinal Chemistry18 , 5114-5144 (2011). [Link]
-
Celecoxib Pathway, Pharmacodynamics. ClinPGx. [Link]
-
What is the mechanism of Rimonabant? Patsnap Synapse. (2024-07-17). [Link]
-
Gelfand, E. V. & Cannon, C. P. Rimonabant: a selective blocker of the cannabinoid-1 receptor for the management of obesity, smoking cessation and cardiometabolic risk factors. Expert Opinion on Investigational Drugs15 , 307-315 (2006). [Link]
-
What is Rimonabant used for? Patsnap Synapse. (2024-06-14). [Link]
-
What is the mechanism of Celecoxib? Patsnap Synapse. (2024-07-17). [Link]
-
Van Gaal, L. F., Rissanen, A. M., Scheen, A. J., Ziegler, O. & Rössner, S. Effects of the cannabinoid-1 receptor blocker rimonabant on weight reduction and cardiovascular risk factors in overweight patients: 1-year experience from the RIO-Europe study. The Lancet365 , 1389-1397 (2005). [Link]
-
Sahoo, A. et al. Synthesis and Selective Inhibitory Activity of 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole Derivatives against Monoamine Oxidase. Journal of Medicinal Chemistry51 , 2146-2150 (2008). [Link]
-
Secci, D., Bolasco, A., Chimenti, P. & Carradori, S. The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and antidepressant/anticonvulsant Agents. Current Medicinal Chemistry18 , 5114-5144 (2011). [Link]
-
G, L. M. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. Journal of Clinical Pharmacy and Therapeutics32 , 209-231 (2007). [Link]
-
The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. Bentham Science Publisher. [Link]
- Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). CoLab.
-
Chimenti, F. et al. Synthesis, Molecular Modeling Studies, and Selective Inhibitory Activity against Monoamine Oxidase of 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)- pyrazole Derivatives. Journal of Medicinal Chemistry48 , 7113-7122 (2005). [Link]
-
The mechanism of action of sildenafil and its subsequent potential... ResearchGate. [Link]
-
The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (2025-08-09). [Link]
-
Herraiz, T. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). in Methods in Molecular Biology vol. 1978 127-140 (Humana Press, 2019). [Link]
-
G., P. A. et al. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences22 , 6088 (2021). [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
-
Neumann, J. et al. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry14 , 233-247 (2023). [Link]
-
Mathew, B., Suresh, J., Mathew, G. E. & Kim, H. Enzyme Inhibition Assays for Monoamine Oxidase. in Methods in Molecular Biology vol. 2707 335-344 (Humana, 2024). [Link]
-
Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]
-
Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. [Link]
-
Regulation of Inflammatory Pain by Inhibition of Fatty Acid Amide Hydrolase. ResearchGate. [Link]
-
The Antidiabetic Activity of 3,5-Dimethylpyrazoles. Journal of Medicinal Chemistry. [Link]
-
Verma, A., Joshi, S. & Singh, D. Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences6 , 2-15 (2014). [Link]
-
Kumar, V., Kaur, K., Kumar, S. & Gupta, G. K. Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences125 , 759-781 (2013). [Link]
-
Monoamine Oxidase Assay Kit. Bio-Techne. [Link]
-
Al-Abdullah, E. S. et al. (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. Molecules21 , 1046 (2016). [Link]
-
Structure-guided inhibitor design for human FAAH by interspecies active site conversion. [Link]
-
Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. JOCPR. [Link]
-
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]
-
The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. [Link]
-
Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Processes9 , 2019 (2021). [Link]
-
Kumar, S., Bawa, S. & Gupta, H. Biological activities of pyrazoline derivatives--a recent development. Recent Patents on Anti-Infective Drug Discovery4 , 154-163 (2009). [Link]
-
Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. JOCPR. [Link]
-
Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3. VeriXiv. [Link]
-
FAAH Inhibitor Screening Assay Kit. Creative BioMart. [Link]
-
Design, synthesis and structure-activity relationships of 3,5-diaryl-1H-pyrazoles as inhibitors of arylamine N-acetyltransferase. Research Explorer - The University of Manchester. [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Celecoxib - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 15. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
A Senior Application Scientist's Guide to Biological Target Validation: A Comparative Case Study of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine
Introduction
In the landscape of modern drug discovery, the unequivocal validation of a new chemical entity's biological target is the bedrock upon which successful therapeutic programs are built. This process, a rigorous interrogation of molecular interaction and physiological consequence, separates promising candidates from costly late-stage failures. The pyrazole heterocycle is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of clinical disorders.[1][2][3] Molecules containing this scaffold have shown efficacy as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[4][5]
This guide uses a novel pyrazole-containing molecule, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine (hereafter referred to as "Compound P"), as a case study to delineate a comprehensive, multi-platform strategy for target identification and validation. As Compound P has no publicly documented biological target, we will approach this task from the perspective of a discovery program, outlining an integrated workflow that moves from initial hypothesis generation to robust, multi-faceted validation. Our objective is to not only describe the requisite experimental techniques but to explain the causal logic behind their deployment, providing a self-validating framework for researchers, scientists, and drug development professionals.
Part 1: The Target Hypothesis - From Phenotype to Putative Protein
Before direct target validation can begin, a credible hypothesis must be formed. The process of identifying a potential target is the crucial first step in any drug discovery pipeline.[6][7] This initial phase combines computational prediction with broad phenotypic screening to narrow the field of potential protein partners for Compound P.
Initial Steps:
-
Phenotypic Screening: The first empirical step involves assessing the effect of Compound P across a diverse panel of human cell lines (e.g., NCI-60). A common finding for novel pyrazole derivatives is antiproliferative activity.[5][8] A potent cytotoxic or cytostatic effect in a specific cancer cell line provides the critical phenotypic anchor for the subsequent target search.
-
Computational Target Prediction: Leveraging the structure of Compound P, in silico methods can predict potential binding partners. This includes ligand-based approaches, which compare Compound P to molecules with known targets, and receptor-based methods like molecular docking against libraries of protein structures.[6][9]
-
Affinity-Based Proteomics: Techniques such as chemical proteomics, where a modified version of Compound P is used as "bait" to pull down its binding partners from cell lysates, can provide direct, albeit technically demanding, evidence for potential targets.
This initial phase generates a list of candidate proteins. For this guide, let us hypothesize that this workflow implicates a specific protein kinase—for example, a Cyclin-Dependent Kinase (CDK)—as the primary putative target for Compound P's antiproliferative effects. The remainder of this guide will focus on validating this hypothesis.
Part 2: Biophysical Validation - A Comparative Analysis of Direct Binding
Once a putative target is identified, the first critical validation step is to confirm direct, physical interaction between the compound and the purified target protein. Several biophysical techniques can achieve this, each providing unique and complementary information. The choice of method is dictated by the specific questions being asked—kinetics, thermodynamics, or simple confirmation of binding.
Comparison of Key Biophysical Techniques
Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Thermal Shift Assays (TSA) are three gold-standard techniques for characterizing protein-ligand interactions.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Thermal Shift Assay (TSA/DSF) |
| Principle | Measures change in refractive index on a sensor chip as analyte flows over an immobilized ligand.[10][11] | Measures heat released or absorbed during the titration of a ligand into a solution of the target protein.[12][13] | Measures the change in thermal denaturation temperature of a protein upon ligand binding, often using a fluorescent dye. |
| Primary Output | Kinetics: Association (kₐ) & Dissociation (kₑ) rates. Affinity: K₋.[14] | Thermodynamics: Affinity (K₋), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n).[15][16] | Stability: Melting Temperature Shift (ΔTₘ). |
| Key Advantage | Provides kinetic information (residence time), which can better correlate with in vivo efficacy.[14] | "Gold standard" for thermodynamics; label-free, in-solution, and provides stoichiometry directly.[17] | High-throughput, low sample consumption, suitable for initial screening. |
| Key Limitation | Requires immobilization of the target, which can affect its conformation or activity. Not ideal for very weak (mM) binders.[14] | High protein consumption; lower throughput; sensitive to buffer mismatch. | Indirect measure of affinity; fluorescent dyes can sometimes interfere with binding. |
| Use Case | Lead optimization (improving on/off rates), fragment screening, detailed kinetic profiling. | Hit confirmation, thermodynamic profiling to understand binding drivers, mechanism of action studies.[12][15] | High-throughput screening (HTS), validating hits from a primary screen, optimizing buffer conditions. |
Experimental Protocol: Surface Plasmon Resonance (SPR) for Kinetic Analysis
This protocol outlines the steps to determine the binding kinetics of Compound P with its putative target, Protein Kinase X.
Objective: To determine the association rate (kₐ), dissociation rate (kₑ), and equilibrium dissociation constant (K₋) for the Compound P / Kinase X interaction.
Materials:
-
Biacore™ SPR instrument (e.g., Biacore 8K).[18]
-
CM5 sensor chip.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Purified Protein Kinase X (>95% purity) in a suitable buffer (e.g., HBS-EP+).
-
Compound P, dissolved in DMSO (stock) and serially diluted in running buffer.
-
Running Buffer (e.g., HBS-EP+ with 1-5% DMSO).
Methodology:
-
Surface Preparation and Immobilization:
-
Equilibrate the system with running buffer.
-
Activate the carboxyl groups on the CM5 sensor chip surface by injecting a 1:1 mixture of EDC/NHS for 7 minutes.
-
Immobilize Protein Kinase X to the surface by injecting it at a low concentration (e.g., 10 µg/mL in 10 mM acetate buffer, pH 4.5) until the desired immobilization level (e.g., ~5000 RU) is reached. The goal is to create a surface that allows for accurate measurement of small molecule binding.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes. A reference flow cell should be prepared similarly but without the protein to allow for subtraction of bulk refractive index changes.
-
-
Binding Analysis (Kinetic Titration):
-
Prepare a serial dilution of Compound P in running buffer (e.g., 0.1 nM to 1 µM). The concentration range should bracket the expected K₋.
-
Perform a kinetic titration cycle. This involves sequential injections of increasing concentrations of Compound P over the immobilized kinase surface without a regeneration step between injections.
-
Each injection consists of an association phase (e.g., 120 seconds) followed by a dissociation phase (e.g., 300 seconds) where only running buffer flows over the surface.
-
At the end of the cycle, inject a regeneration solution (e.g., a pulse of 10 mM Glycine pH 2.0) to remove all bound compound and prepare the surface for the next cycle, if necessary. Surface stability should be confirmed.[18]
-
-
Data Analysis:
-
Double-reference the raw data by subtracting the signal from the reference flow cell and from a "blank" injection (running buffer only).
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
The fitting will yield values for kₐ (units M⁻¹s⁻¹), kₑ (units s⁻¹), and K₋ (units M), calculated as kₑ/kₐ. A low chi-squared value indicates a good fit of the data to the model.
-
Part 3: Cellular Target Engagement - The Power of CETSA
Confirming that a compound binds to its purified target is essential, but it is not sufficient. The ultimate goal is to demonstrate this same interaction occurs within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying intracellular target engagement.[19][20] The principle is elegant: ligand binding stabilizes a protein, increasing the temperature required to denature it.[21] This thermal shift can be measured in cell lysates, intact cells, or even tissue samples.[22]
Experimental Protocol: Isothermal Dose-Response Fingerprint (ITDRF) CETSA
Objective: To determine the concentration-dependent engagement of Compound P with Protein Kinase X in intact cells.
Phase 1: Determine the Apparent Aggregation Temperature (Tagg)
-
Culture cells known to express Protein Kinase X to ~80% confluency.
-
Harvest and resuspend cells in PBS. Aliquot cells into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation (e.g., 20,000 x g for 20 min).
-
Analyze the amount of soluble Protein Kinase X remaining at each temperature by Western Blot.
-
The Tagg is the temperature at which approximately 50% of the protein has aggregated. Let's assume this is 54°C.
Phase 2: Isothermal Dose-Response
-
Culture and harvest cells as in Phase 1.
-
Aliquot cells and treat with a serial dilution of Compound P (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for 1 hour at 37°C.
-
Heat all samples at the predetermined Tagg (54°C) for 3 minutes, then cool.
-
Lyse the cells and separate the soluble fraction as described above.
-
Quantify the amount of soluble Protein Kinase X in each sample.
-
Plot the amount of soluble protein against the logarithm of Compound P concentration. A sigmoidal curve demonstrates dose-dependent target stabilization, and the EC₅₀ of this curve represents the concentration at which Compound P engages 50% of the target protein population.
Part 4: Genetic Validation - Linking Target to Phenotype
The definitive test of target validation is to demonstrate that the protein is not just a binding partner but is also responsible for the compound's biological effect. Genetic methods like RNA interference (siRNA) or CRISPR-Cas9 gene editing provide the most direct means to establish this causal link.[23]
The logic is straightforward: if knocking down or knocking out the gene for Protein Kinase X abrogates the antiproliferative effect of Compound P, then the kinase is the functionally relevant target.
Part 5: Comparative Analysis - Benchmarking Against Alternatives
With the target validated, the final step is to understand how the compound performs relative to other known modulators of the same target. This competitive benchmarking is crucial for deciding whether to advance a compound into lead optimization.
Let us continue our hypothesis that Compound P is a validated inhibitor of Cyclin-Dependent Kinase 7 (CDK7). We can now compare its hypothetical performance metrics against a known clinical-stage CDK7 inhibitor, Samuraciclib.[24]
| Parameter | Hypothetical Data: Compound P | Reference Data: Samuraciclib | Rationale |
| Target Potency (IC₅₀) | 15 nM | < 10 nM | Measures direct inhibitory power against the purified enzyme. Lower is better. |
| Cellular Potency (EC₅₀) | 100 nM | ~50-200 nM | Measures the effective concentration needed to inhibit the target in a cellular context (e.g., from an ITDR-CETSA). |
| Antiproliferative Activity (GI₅₀) | 250 nM (in PANC-1 cells) | ~100-500 nM (in various cell lines) | Measures the ultimate phenotypic outcome. Should correlate with cellular potency. |
| Kinase Selectivity | >100-fold selective for CDK7 vs. other CDKs (e.g., CDK2, CDK9) | Highly selective for CDK7/12/13 | Assessed via broad kinase screening panel. High selectivity is critical to minimize off-target toxicity. |
| Mechanism of Action | ATP-Competitive | ATP-Competitive | Determined through kinetic studies (e.g., using SPR or enzyme assays). Defines how the compound inhibits the target. |
This comparative analysis contextualizes the performance of Compound P. While its hypothetical potency might be slightly lower than the clinical compound, its strong selectivity could represent a superior safety profile, making it a compelling candidate for further development.
Conclusion
The validation of a biological target is not a single experiment but a meticulously constructed portfolio of evidence. As demonstrated with our case study of the novel agent, this compound (Compound P), a robust validation strategy is a logical progression. It begins with a well-supported hypothesis from phenotypic and in silico screening, moves to direct confirmation of binding with quantitative biophysical methods like SPR and ITC, and critically, proves target engagement in the relevant cellular environment using techniques such as CETSA. The final, indispensable pillar is genetic validation, which provides the causal link between the target and the compound's physiological effect. By integrating these orthogonal approaches, researchers can build an unassailable case for their target, de-risking the path forward and significantly increasing the probability of translating a novel molecule into a successful therapeutic.
References
-
Turnbull, W. B., & Daranas, A. H. (2003). Isothermal titration calorimetry in drug discovery. PubMed. Available at: [Link]
-
Ghai, R., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Molecular Biosciences. Available at: [Link]
-
Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology. Available at: [Link]
-
Nguyen, T., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
-
TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available at: [Link]
-
Tariq, M., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ResearchGate. Available at: [Link]
-
deNOVO Biolabs. (n.d.). How does SPR work in Drug Discovery? deNOVO Biolabs. Available at: [Link]
-
Steppan, C. M., & Lazar, M. A. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today. Available at: [Link]
-
Shireman, B. T., & Ugaz, V. M. (2016). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. NIH National Center for Biotechnology Information. Available at: [Link]
-
Kumar, H., et al. (2022). An insight into pyrazole-containing compounds: Synthesis and pharmacological activities. SciSpace. Available at: [Link]
-
Sygnature Discovery. (n.d.). Isothermal Titration Calorimetry (ITC). Sygnature Discovery. Available at: [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI Bookshelf. Available at: [Link]
-
Xu, Y., et al. (2023). Identifying novel drug targets with computational precision. PLOS One. Available at: [Link]
-
Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. Available at: [Link]
-
Kumar, H., et al. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Anti-Infective Agents. Available at: [Link]
-
Ball, K., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]
-
Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]
-
Wang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
-
Sharma, T., et al. (2023). Identifying novel drug targets with computational precision. ScienceDirect. Available at: [Link]
-
Charnwood Discovery. (n.d.). Surface Plasmon Resonance (SPR). Charnwood Discovery. Available at: [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
-
Scott, J. S., & Brown, D. G. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Pal, S., et al. (2009). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. Acta Crystallographica Section E. Available at: [Link]
-
Rageb, A. H., et al. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. ChemRxiv. Available at: [Link]
-
Colon-Rios, D. A., et al. (2022). Development of Novel Anticancer Pyrazolopyrimidinones Targeting Glioblastoma. ChemMedChem. Available at: [Link]
-
Amato, E., et al. (2024). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Chemistry – A European Journal. Available at: [Link]
-
Gomaa, A. M., et al. (2021). Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[12][15][22]triazolo[3,4- b ][12][13][22] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. Medicinal Chemistry Research. Available at: [Link]
-
Lo, C., et al. (2016). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Spalluto, G., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. Available at: [Link]
-
Abrigach, F., et al. (2020). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. ResearchGate. Available at: [Link]
Sources
- 1. An insight into pyrazole-containing compounds: Synthesis and pharmacological activities (2022) | Harish Kumar [scispace.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Novel Anticancer Pyrazolopyrimidinones Targeting Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Novel target identification towards drug repurposing based on biological activity profiles | PLOS One [journals.plos.org]
- 10. denovobiolabs.com [denovobiolabs.com]
- 11. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 12. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. criver.com [criver.com]
- 15. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 16. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. charnwooddiscovery.com [charnwooddiscovery.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
- 21. annualreviews.org [annualreviews.org]
- 22. bio-protocol.org [bio-protocol.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine
In the intricate world of drug discovery, the journey of a promising molecule from a hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring its selectivity—the ability to interact with its intended target while minimizing engagement with other proteins, which can lead to unforeseen side effects. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine , a novel small molecule with therapeutic potential. By examining its interactions with a panel of common off-targets, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its selectivity and to contextualize its performance against alternative compounds.
The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, known for its presence in numerous approved drugs.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, often targeting kinases and G-protein coupled receptors (GPCRs).[3][4] This inherent biological promiscuity necessitates a thorough investigation of the off-target profile of any new pyrazole-containing entity. Understanding these unintended interactions early in the development process is paramount to mitigating the risk of late-stage failures and ensuring the safety and efficacy of a potential therapeutic.[5]
This guide will delve into the hypothetical cross-reactivity of our lead compound, drawing upon established principles of safety pharmacology and structure-activity relationships (SAR) of related pyrazole analogs to build a predictive profile. We will explore its potential interactions with key protein families implicated in adverse drug reactions, including kinases, GPCRs, ion channels, and cytochrome P450 enzymes.
The Rationale for Proactive Profiling: A Tiered Approach
Modern drug discovery employs a tiered approach to safety pharmacology, starting with broad, cost-effective in vitro screens to identify potential liabilities early on.[6][7] This strategy allows for the early deselection of promiscuous compounds and guides the chemical optimization of promising leads toward improved selectivity.
A typical early-stage cross-reactivity assessment involves screening the compound against a panel of targets known to be associated with adverse drug events. This initial screen is often followed by more focused, dose-response studies for any identified "hits" to determine their potency and potential clinical relevance.
Figure 2: Conceptual representation of kinase selectivity profiles.
Protocol 3: hERG Patch-Clamp Assay
Objective: To definitively assess the potential for hERG channel inhibition.
Methodology:
-
Cell Culture: Use a stable cell line expressing the human hERG channel (e.g., HEK293 cells).
-
Electrophysiology: Perform whole-cell patch-clamp recordings to measure the hERG current in the presence and absence of the test compound at multiple concentrations.
-
Data Analysis: Construct a concentration-response curve and calculate the IC50 value for hERG channel inhibition.
Comparative Analysis and Future Directions
The predictive cross-reactivity profile of this compound suggests a compound with a potentially favorable, yet not entirely clean, off-target profile. The primary areas of potential concern are weak to moderate interactions with aminergic GPCRs, certain kinases, and CYP enzymes, as well as a low risk of hERG inhibition.
Comparison with Alternatives:
When compared to more complex, multi-aromatic pyrazole-containing compounds, our lead is predicted to have a less promiscuous kinase profile due to its simpler structure and lower lipophilicity. However, the presence of the basic amine may confer a higher liability for aminergic GPCR interactions compared to pyrazole derivatives lacking this feature.
Future Directions:
-
Experimental Validation: The immediate next step is to perform the in vitro screening assays outlined above to generate empirical data and validate or refute the predictive profile.
-
Structure-Activity Relationship (SAR) Studies: Should any significant off-target activities be confirmed, targeted medicinal chemistry efforts can be initiated to mitigate these liabilities. For example, modification of the alkylamine side chain or the methyl groups on the pyrazole ring could modulate GPCR and kinase interactions.
-
In Silico Modeling: Computational docking and molecular dynamics simulations can be employed to understand the binding modes of the compound at any identified off-targets, providing a rational basis for its redesign.
References
- Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922.
- Gao, C., Wang, Y., Zhang, J., & Liu, H. (2019). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1436-1441.
- Brennan, R. J., Jenkinson, S., Brown, A., et al. (2024). The state of the art in secondary pharmacology and its impact on the safety of new medicines.
- Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024). Current Medicinal Chemistry.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2022). Molecules, 27(15), 4858.
- Juvonen, R. O., Rytkönen, A., & Pelkonen, O. (1993). Inducibility of P450Coh by pyrazole and its derivatives. Biochemical Pharmacology, 45(7), 1429-1435.
- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
- WO2008004096A1 - Pyrazole derivatives as cytochrome p450 inhibitors. (2008).
- Prevalence of Scaffolds in Human Cytochrome P450 Inhibitors Identified Using the LOPAC1280 Library of Pharmacologically Active Compounds. (n.d.). Sigma-Aldrich.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). International Journal of Molecular Sciences, 23(19), 11880.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(8), 915-937.
- 3,5-Dimethylpyrazole. (n.d.). Wikipedia.
- Lead optimisation of OXS007417: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia. (2024). RSC Medicinal Chemistry, 15(4), 1014-1022.
- 3,5-Dimethylpyrazole: Product Characteristics and Applic
- 3,5-Dimethylpyrazole. (n.d.). Wikipedia.
- Reducing hERG Inhibition in the Design of Potent and Bioavailable Indazole cGAS Inhibitors. (2025). ACS Medicinal Chemistry Letters.
- 1H-Pyrazolo[3,4-g]hexahydro-isoquinolines as potent GR antagonists with reduced hERG inhibition and an improved pharmacokinetic profile. (2015). Bioorganic & Medicinal Chemistry Letters, 25(24), 5720-5725.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(9), 931-943.
- 3,5-Dimethylpyrazole | High-Purity Reagent. (n.d.). Benchchem.
- Stereoselective Inhibition of the hERG1 Potassium Channel. (2011). Basic & Clinical Pharmacology & Toxicology, 108(4), 229-236.
- SUPPORTING INFORMATION Computational design and discovery of “minimally structured” hERG blockers. (n.d.). AWS.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(9), 931-943.
- Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (VAS2870). (2014). Free Radical Biology and Medicine, 67, 1-10.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry, 42(5), 769-776.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry, 42(5), 769-776.
- Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024). Current Medicinal Chemistry.
- Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024). Bentham Science Publishers.
- Structure-Activity Relationship of Aminophenyl-Pyrazole Analogs: A Compar
- 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. (2025). Turkish Journal of Pharmaceutical Sciences, 22(1).
- GPCRs in Intracellular Compartments: New Targets for Drug Discovery. (2021). International Journal of Molecular Sciences, 22(16), 8826.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of Novel Pyrazole Derivatives Over Known Anticancer Agents
Introduction: The Rise of the Pyrazole Scaffold in Oncology
To researchers and drug development professionals, the quest for novel molecular scaffolds that yield potent and selective therapeutics is perpetual. Among the heterocyclic compounds, the pyrazole nucleus has distinguished itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique five-membered aromatic ring structure, containing two adjacent nitrogen atoms, offers a versatile foundation for designing molecules with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[3][4]
Many pyrazole derivatives have demonstrated the ability to interact with various biological targets, such as tubulin, Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs), leading to multiple mechanisms of anticancer action.[3][5] This guide provides an in-depth, objective comparison of the efficacy of recently developed pyrazole derivatives against established drugs, supported by experimental data and mechanistic insights. We will delve into the causality behind experimental choices and provide validated protocols to ensure scientific integrity and reproducibility.
The Established Benchmark: Celecoxib and its Anticancer Role
A familiar pyrazole-containing drug is Celecoxib (sold as Celebrex), a non-steroidal anti-inflammatory drug (NSAID).[6][7] Its primary, well-understood mechanism of action is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is crucial in the prostaglandin synthesis pathway responsible for pain and inflammation.[6][8][9]
However, the utility of Celecoxib extends beyond its anti-inflammatory properties. It has demonstrated anti-cancer effects that, in some cases, are independent of COX-2 inhibition.[7][10] Celecoxib can induce apoptosis (programmed cell death), arrest the cell cycle, and regulate angiogenesis (the formation of new blood vessels that feed a tumor).[10] This dual-action profile makes Celecoxib an important reference point when evaluating new pyrazole compounds that are designed with a primary focus on oncology.
A New Generation: Multi-Targeted Pyrazole Derivatives in Cancer Therapy
Recent advancements have produced novel pyrazole derivatives with potent anticancer activities that often surpass those of standard chemotherapeutic agents.[3][11] Structure-activity relationship (SAR) studies have shown that modifying substitutions on the pyrazole ring can significantly boost anticancer efficacy and selectivity against various cancer cell lines.[3][5]
For instance, a series of pyrazole carbaldehyde derivatives were designed as potential PI3 kinase inhibitors. Among them, one compound exhibited an IC₅₀ of 0.25 µM against MCF7 breast cancer cells, a significantly higher potency than the standard drug doxorubicin (IC₅₀ of 0.95 µM) in the same study.[4] In another study, novel indole derivatives linked to a pyrazole moiety showed potent inhibition of CDK2 and greater cytotoxicity against four human cancer cell lines than doxorubicin.[4] Similarly, other synthesized pyrazole derivatives have demonstrated superior anticancer activity against hepatocellular carcinoma cells when compared to cisplatin.[3]
Comparative Efficacy: Novel Pyrazoles vs. Standard Drugs
To objectively assess the performance of these novel agents, we can summarize their cytotoxic effects in a comparative data table. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro and is a standard measure of potency. A lower IC₅₀ value indicates a more potent compound.
| Compound Class | Cancer Cell Line | Novel Pyrazole Derivative IC₅₀ (µM) | Standard Drug | Standard Drug IC₅₀ (µM) | Reference |
| Pyrazole Carbaldehyde Derivative | MCF7 (Breast) | 0.25 | Doxorubicin | 0.95 | [4] |
| Indole-Pyrazole Hybrid (Cpd 33) | HCT116 (Colon) | <23.7 | Doxorubicin | 24.7 | [4] |
| Indole-Pyrazole Hybrid (Cpd 34) | MCF7 (Breast) | <23.7 | Doxorubicin | 64.8 | [4] |
| Polysubstituted Pyrazole (Cpd 59) | HepG2 (Liver) | 2.0 | Cisplatin | 5.5 | [3] |
| Isolongifolanone-Pyrazole Hybrid | MCF7 (Breast) | 5.21 | - | - | [3] |
Note: IC₅₀ values can vary based on experimental conditions. The data presented is for comparative purposes based on the cited studies.
Mechanistic Deep Dive: Unraveling the Pathways of Action
The superior efficacy of these novel pyrazole derivatives often stems from their ability to modulate critical cellular signaling pathways that control cell fate. Two of the most important pathways in cancer therapy are the p53 tumor suppressor pathway and the caspase-dependent apoptosis cascade.
The p53 Signaling Pathway: The Guardian of the Genome
The p53 protein is a crucial tumor suppressor that responds to cellular stress, including DNA damage, by halting the cell cycle to allow for repair or by initiating apoptosis if the damage is irreparable.[12][13] Many cancers exhibit mutations in the p53 gene, allowing damaged cells to proliferate uncontrollably.[12] Several novel anticancer compounds, including pyrazole derivatives, function by reactivating the p53 pathway.[14] This forces cancer cells to undergo cell cycle arrest or apoptosis.[14][15]
Caption: The p53 signaling pathway response to cellular stress.
The Caspase-3 Apoptosis Pathway: Executing Cell Death
Apoptosis is a highly regulated process of programmed cell death mediated by a family of proteases called caspases.[16] Caspase-3 is a key "executioner" caspase.[17][18] Its activation, triggered by either intrinsic (mitochondrial) or extrinsic (death receptor) pathways, leads to the systematic dismantling of the cell.[18][19] It cleaves critical cellular proteins, leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[17][18] Many pyrazole derivatives exert their anticancer effects by inducing apoptosis through the activation of this caspase cascade.[3][10]
Caption: Simplified overview of Caspase-3 activation in apoptosis.
Experimental Corner: Validated Protocols for Efficacy Benchmarking
To ensure trustworthy and reproducible results when comparing novel compounds to known drugs, standardized and well-controlled experimental protocols are essential. Below are methodologies for key assays used to determine cytotoxicity and impact on the cell cycle.
Experimental Workflow for Benchmarking
The logical flow of experiments is critical. We begin with a broad screen for cytotoxicity to determine the effective concentration range and then proceed to more detailed mechanistic studies for the most potent compounds.
Caption: High-level workflow for benchmarking anticancer compounds.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[20][21] NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[20][22] The amount of formazan produced is directly proportional to the number of living cells.[20]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF7, A549) in a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) and incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[20]
-
Compound Treatment: Prepare serial dilutions of the novel pyrazole derivatives and the reference drug (e.g., doxorubicin) in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include untreated wells as a negative control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[23]
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS, then diluted in serum-free medium) to each well to a final concentration of 0.5 mg/mL.[20][24] Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[20][23]
-
Solubilization: Carefully remove the MTT-containing medium. Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization solution, to each well to dissolve the purple formazan crystals.[20][23] Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[24]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate spectrophotometer at a wavelength of 540-590 nm.[20][24]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
Protocol 2: Flow Cytometry for Cell Cycle Analysis
Principle: Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a population.[25] For cell cycle analysis, a fluorescent dye such as Propidium Iodide (PI) is used, which binds stoichiometrically to DNA.[26] The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[26] This assay can reveal if a compound induces cell cycle arrest at a specific checkpoint.
Methodology:
-
Cell Culture and Treatment: Grow cells in 6-well plates and treat them with the novel pyrazole derivative at its IC₅₀ concentration for a defined period (e.g., 24 hours). Include an untreated control group.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 1200 rpm for 5 minutes.[27]
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[27] This step fixes and permeabilizes the cells. Incubate at 4°C for at least 30 minutes (or store at -20°C for longer periods).[27][28]
-
Washing: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS to remove any residual ethanol.[27]
-
Staining: Resuspend the cells in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).[27] The RNase is crucial to prevent the staining of double-stranded RNA.[26] Incubate in the dark at room temperature for 20-30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The instrument will measure the fluorescence intensity of individual cells.[26]
-
Data Interpretation: The resulting data is displayed as a histogram where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents cell count. The distribution of cells in G0/G1, S, and G2/M phases is quantified using analysis software.[27] An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.
Conclusion and Future Outlook
The evidence strongly indicates that novel pyrazole derivatives represent a highly promising class of anticancer agents, frequently demonstrating superior potency and potentially different mechanisms of action compared to established drugs like doxorubicin and cisplatin. Their structural versatility allows medicinal chemists to fine-tune their properties to target specific cancer-related pathways, such as p53 and caspase-dependent apoptosis, with high precision.[11]
The continued exploration of the pyrazole scaffold, guided by robust structure-activity relationship studies and benchmarked with the rigorous experimental protocols outlined in this guide, will undoubtedly accelerate the discovery of more effective and selective cancer therapeutics.[11] As we move forward, the focus will likely expand to in vivo studies and the development of pyrazole derivatives that can overcome drug resistance, further solidifying their role in the future of oncology.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]
-
Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. [Link]
-
Celecoxib - Wikipedia. (n.d.). Wikipedia. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). OUCi. [Link]
-
Emerging roles of caspase-3 in apoptosis. (n.d.). PubMed. [Link]
-
Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies. (2023). Wiley Online Library. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Center for Biotechnology Information. [Link]
-
Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]
-
Multi-step Synthesis of Novel Pyrazole Derivatives as Anticancer Agents. (n.d.). Taylor & Francis Online. [Link]
-
Targeting the p53 signaling pathway in cancer therapy - The promises, challenges, and perils. (n.d.). National Center for Biotechnology Information. [Link]
-
Caspase-3 activation via the intrinsic and extrinsic apoptotic pathways. (n.d.). ResearchGate. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. [Link]
-
What is the mechanism of Celecoxib? (2024). Patsnap Synapse. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed. [Link]
-
P53 signaling pathway. (n.d.). Slideshare. [Link]
-
Caspase 3 - Wikipedia. (n.d.). Wikipedia. [Link]
-
Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
Flow Cytometry Protocol | 10 Hints & Tips. (n.d.). Assay Genie. [Link]
-
p53 Signaling. (n.d.). QIAGEN GeneGlobe. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]
-
Assaying cell cycle status using flow cytometry. (n.d.). National Center for Biotechnology Information. [Link]
-
P53 Signaling Pathway. (n.d.). Creative Diagnostics. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). National Center for Biotechnology Information. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]
-
The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. (2024). National Center for Biotechnology Information. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Celecoxib - Wikipedia [en.wikipedia.org]
- 8. news-medical.net [news-medical.net]
- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 10. ClinPGx [clinpgx.org]
- 11. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. P53 signaling pathway | PDF [slideshare.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 17. Emerging roles of caspase-3 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Caspase 3 - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. clyte.tech [clyte.tech]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. broadpharm.com [broadpharm.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. assaygenie.com [assaygenie.com]
- 26. Flow cytometry with PI staining | Abcam [abcam.com]
- 27. wp.uthscsa.edu [wp.uthscsa.edu]
- 28. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the coordination properties of pyrazole versus imidazole ligands
A Comparative Guide to the Coordination Properties of Pyrazole and Imidazole Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the vast landscape of coordination chemistry, nitrogen-containing heterocyclic ligands are indispensable building blocks for constructing metal complexes with tailored properties. Among these, pyrazole and imidazole, as structural isomers, present a fascinating case study in how subtle structural differences can lead to significant variations in coordination behavior. This guide provides an in-depth, objective comparison of their coordination properties, supported by experimental data and detailed protocols. We will explore the fundamental electronic and steric distinctions that govern their interactions with metal ions, influencing the stability, geometry, and reactivity of the resulting complexes. This resource is designed to equip researchers with the foundational knowledge and practical methodologies required to make informed decisions when selecting between these two pivotal ligands for applications in catalysis, materials science, and medicinal chemistry.
Introduction: A Tale of Two Isomers
Pyrazole and imidazole are five-membered aromatic heterocycles, each containing two nitrogen atoms. Their distinction lies in the relative positions of these nitrogens: in a 1,2-arrangement for pyrazole and a 1,3-arrangement for imidazole. This seemingly minor isomeric difference creates a cascade of effects, profoundly influencing their electronic character, steric profile, and ultimately, their behavior as ligands.
Imidazole, with its separated nitrogen atoms, features prominently in biological systems, most notably in the side chain of the amino acid histidine, which plays a critical role in the active sites of many metalloenzymes[1]. Pyrazole, while less common in nature, offers a unique set of properties that have made it a valuable ligand in the design of catalysts and functional materials[2][3]. Understanding their comparative coordination chemistry is therefore crucial for the rational design of metal complexes.
Caption: Structural isomerism of Pyrazole (1,2-diazole) and Imidazole (1,3-diazole).
Fundamental Physicochemical Properties
The coordination behavior of a ligand is dictated by its intrinsic electronic and steric properties. Here, the differences between pyrazole and imidazole are stark and consequential.
Electronic Properties: Basicity and Donor Strength
The most critical electronic differentiator is basicity, quantified by the pKa of the conjugate acid (pKaH). Imidazole is significantly more basic than pyrazole.[4][5] This is attributed to the electronic arrangement within the rings. In imidazole, the "pyridine-like" nitrogen (N3) lone pair is readily available for protonation or metal coordination, and the resulting positive charge in the imidazolium ion is effectively delocalized over two nitrogen atoms.[6] In contrast, the adjacent, electron-withdrawing "pyrrole-like" nitrogen in pyrazole destabilizes the positive charge on the pyrazolium ion, rendering it a weaker base.[5][7]
This difference in basicity directly translates to their σ-donor strength. Imidazole is a stronger σ-donor ligand than pyrazole. [4] This means it generally forms stronger, more stable coordinate bonds with metal ions, a crucial factor in the thermodynamic stability of the resulting complexes.
| Property | Pyrazole | Imidazole | Causality |
| pKa of Conjugate Acid | ~2.5[5] | ~7.0[5] | Adjacent nitrogen in pyrazole is electron-withdrawing, destabilizing the conjugate acid. |
| σ-Donor Strength | Weaker | Stronger | Higher basicity correlates with stronger σ-donation. |
| π-System | π-excessive | π-excessive | Both are aromatic heterocycles with 6 π-electrons. |
Steric Profile
In their unsubstituted forms, both ligands are relatively small and impose minimal steric hindrance. However, the placement of the nitrogen atoms dictates how substituents affect the coordination environment. In pyrazole, substituents at the 3- and 5-positions flank the coordinating nitrogen, creating direct steric clash that can influence the metal's coordination geometry. In imidazole, substituents at the 2- and 4(5)-positions are positioned differently relative to the primary N3 coordination site, leading to distinct steric demands.
Coordination Chemistry: A Comparative Analysis
The fundamental differences in electronics and sterics manifest in several key aspects of their coordination chemistry.
Coordination Modes
Both ligands are highly versatile. The most common coordination mode is as a neutral, monodentate ligand through the "pyridine-like" nitrogen. However, after deprotonation of the N-H proton, the resulting pyrazolate or imidazolate anions can act as bridging ligands, connecting two or more metal centers.[8][9][10]
-
Pyrazole (Hpz): Primarily coordinates as a neutral monodentate ligand. The pyrazolate anion (pz⁻) is an exceptionally effective bridging ligand, often holding metal ions in close proximity, which is exploited in the design of polynuclear complexes and catalysts.[8]
-
Imidazole (Him): Also coordinates as a neutral monodentate ligand. The imidazolate anion (im⁻) can also bridge metal centers, famously seen in the structure of certain superoxide dismutase (SOD) enzymes.
Caption: Common monodentate (neutral) and bridging (anionic) coordination modes.
Stability of Metal Complexes
A direct consequence of imidazole's greater basicity and σ-donor strength is that, for a given metal ion, imidazole complexes are generally more thermodynamically stable than their pyrazole counterparts. [4] The stability of complexes with first-row transition metals typically follows the Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺).[4]
Quantitative data on stability constants (log K) confirms this trend. For example, the log K₁ values for the formation of 1:1 complexes with various metal ions are consistently higher for imidazole.
| Metal Ion (M²⁺) | log K₁ (Imidazole) | log K₁ (Pyrazole) | Reference |
| Co²⁺ | 2.48 | ~1.8 | [11] |
| Ni²⁺ | 3.09 | ~2.5 | [11] |
| Cu²⁺ | 4.21 | ~3.2 | [12][13] |
| Zn²⁺ | 2.54 | ~1.8 | [11] |
| (Note: Values are approximate and depend on experimental conditions such as solvent and ionic strength). |
Experimental Guide for Comparative Analysis
To empirically validate these differences, a researcher can perform a series of well-established experiments. This section provides the rationale and a generalized protocol for such a study.
Caption: A generalized workflow for the comparative study of pyrazole and imidazole complexes.
Protocol 1: Synthesis of a Generic M(II) Complex
Causality: The goal is to synthesize analogous complexes, for instance, [M(Ligand)₄Cl₂], under identical conditions to ensure a fair comparison. The choice of a simple metal salt like CuCl₂ or CoCl₂ is ideal due to their distinct colors and paramagnetic properties, which are useful for subsequent characterization. Ethanol is a common solvent that dissolves the ligands and many metal salts.
Methodology:
-
Preparation: In two separate flasks, dissolve 1.0 mmol of the metal salt (e.g., CuCl₂·2H₂O) in 10 mL of ethanol.
-
Ligand Addition: To the first flask, add a solution of 4.0 mmol of pyrazole in 5 mL of ethanol dropwise while stirring. To the second flask, add a solution of 4.0 mmol of imidazole in 5 mL of ethanol under the same conditions.
-
Reaction: Stir both solutions at room temperature for 2 hours. A color change or precipitation should be observed.
-
Isolation: If a precipitate forms, collect it by vacuum filtration. If not, slowly evaporate the solvent until crystals form.
-
Washing & Drying: Wash the collected solids with a small amount of cold ethanol and then diethyl ether to remove unreacted starting materials. Dry the products in a desiccator.[3]
Protocol 2: Determination of Stability Constant by UV-Vis Spectrophotometry
Causality: This method relies on Beer's Law and the fact that the formation of a metal-ligand complex often results in a new species with a different molar absorptivity (ε) or a shift in the maximum absorbance wavelength (λₘₐₓ). By systematically titrating a metal solution with a ligand solution, one can monitor the change in absorbance to calculate the equilibrium constant for complex formation (K_f, the stability constant).[14][15][16]
Methodology (Job's Plot for Stoichiometry & Titration for K_f):
Part A: Determining Stoichiometry (Job's Method of Continuous Variation)
-
Stock Solutions: Prepare equimolar stock solutions (e.g., 1.0 mM) of the metal salt and each ligand (pyrazole and imidazole) in a suitable solvent (e.g., methanol or water).[15]
-
Mixing: Prepare a series of solutions where the mole fractions of metal and ligand vary but the total molar concentration is constant. For example, mix X mL of the metal stock with (10-X) mL of the ligand stock, where X ranges from 0 to 10.
-
Measurement: Record the absorbance of each solution at the λₘₐₓ of the complex.
-
Analysis: Plot absorbance versus the mole fraction of the ligand. The maximum of the plot corresponds to the stoichiometry of the complex (e.g., a maximum at a mole fraction of 0.67 suggests a 1:2 Metal:Ligand ratio).
Part B: Spectrophotometric Titration for K_f
-
Setup: Prepare a series of solutions with a constant concentration of the metal ion and increasing concentrations of the ligand.
-
Measurement: Measure the absorbance of each solution at the λₘₐₓ of the complex.
-
Calculation: The data can be fitted to various binding models (e.g., the Benesi-Hildebrand equation for a 1:1 complex) to extract the stability constant, K_f. The change in absorbance is proportional to the concentration of the formed complex.[14][17]
Protocol 3: Probing Coordination by ¹H NMR Spectroscopy
Causality: The coordination of a ligand to a metal ion alters the electronic environment of the ligand's protons. This change is directly observable as a shift in their resonance frequency (chemical shift, δ) in the ¹H NMR spectrum. Protons closer to the coordination site typically experience a more significant shift. This provides direct evidence of binding and identifies the coordinating atom.[18][19]
Methodology:
-
Reference Spectrum: Record a high-resolution ¹H NMR spectrum of the free ligand (pyrazole or imidazole) in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Titration: Prepare a series of NMR tubes containing a constant concentration of the ligand and incrementally increasing amounts of a diamagnetic metal ion (e.g., Zn²⁺ or Cd²⁺). Paramagnetic ions will broaden the signals excessively.
-
Data Acquisition: Record the ¹H NMR spectrum for each sample.
-
Analysis: Monitor the chemical shifts of the ligand's protons. For both pyrazole and imidazole, the C-H protons adjacent to the coordinating nitrogen will show the most significant downfield shift upon complexation, confirming the binding site.[20] The magnitude of the shift can give qualitative insights into the strength of the interaction.
Conclusion and Outlook
The choice between pyrazole and imidazole is a nuanced decision based on the desired properties of the final metal complex.
-
Choose Imidazole when:
-
High thermodynamic stability is required.
-
Strong σ-donation is needed to stabilize higher oxidation states of the metal or to influence its electronic properties for catalysis.
-
Biomimetic applications are targeted, mimicking the active sites of metalloproteins.
-
-
Choose Pyrazole when:
-
A weaker σ-donor is needed to create a more electrophilic metal center, which can be advantageous in certain catalytic reactions.[4]
-
The formation of robust, bridged polynuclear complexes is the primary goal.
-
The unique steric profile of 3,5-disubstituted pyrazoles is desired to control the coordination environment.
-
This guide has outlined the fundamental principles and provided practical methodologies for a comparative study. By understanding the intrinsic differences in basicity, donor strength, and steric profiles, researchers can rationally select and design ligands to achieve the desired function in their coordination compounds, pushing the boundaries of catalyst design, materials science, and bioinorganic chemistry.
References
-
Semantic Scholar. CRITICAL EVALUATION OF STABILITY CONSTANTS OF METAL-IMIDAZOLE AND METAL-HISTAMINE SYSTEMS. Semantic Scholar. Available at: [Link]
-
International Journal of Research and Analytical Reviews. Study of proton-ligand and metal-ligand stability constants of Cu (II) and Mn (II) complexes with chlorosubstituted pyrazoles an. IJRAR. Available at: [Link]
-
ResearchGate. The Coordination Chemistry of Pyrazole‐Derived Ligands. ResearchGate. Available at: [Link]
-
ResearchGate. Coordination modes of imidazole as monodentate ligand and glycine as bidentate ligand with [Pd(MAMP)(H2O)2]²⁺ complex. ResearchGate. Available at: [Link]
-
Scribd. Imidazole and Pyrazole. Scribd. Available at: [Link]
-
Journal of Applicable Chemistry. Determination of Stoichiometry and Stability Constant of Cd(II) and Zn(II) Complexes with Pyrazole Based Ligand. JOAC. Available at: [Link]
-
ResearchGate. The Role of the Pyrazolate Ligand in Building - Polynuclear Transition Metal Systems. ResearchGate. Available at: [Link]
-
ProQuest. Determination of Stability Constant of Some Transition Metal Ions Chelates With Substituted Pyrazoles. ProQuest. Available at: [Link]
-
ACS Publications. STABILITY CONSTANTS AND STRUCTURES OF SOME METAL COMPLEXES WITH IMIDAZOLE DERIVATIVES. ACS Publications. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Studies in metal-ligand stability constants of the pyrazoles complexes with some lanthanide metal ions pH-metrically and spectrophotometrically. JOCPR. Available at: [Link]
-
ACS Omega. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Publications. Available at: [Link]
-
Scholars Research Library. Studies of stability constants of the complexes of chlorosubstituted pyrazoles and pyrazoline with Cu(II),Ni(II). Scholars Research Library. Available at: [Link]
-
ResearchGate. Metal ion-coordinating properties of imidazole and derivatives in aqueous solution: Interrelation between complex stability and ligand basicity. ResearchGate. Available at: [Link]
-
RSC Publishing. The roles of imidazole ligands in coordination supramolecular systems. RSC Publishing. Available at: [Link]
-
ACS Publications. STABILITY CONSTANTS AND STRUCTURES OF SOME METAL COMPLEXES WITH IMIDAZOLE DERIVATIVES1a. The Journal of Physical Chemistry. Available at: [Link]
-
OSTI.gov. Coordination Stoichiometry Effects on the Binding Hierarchy of Histamine and Imidazole–M2+ Complexes. OSTI.gov. Available at: [Link]
-
National Institutes of Health. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. NIH. Available at: [Link]
-
FULIR. On the basicity of conjugated nitrogen heterocycles in different media. FULIR. Available at: [Link]
-
American Chemical Society. N-Heterocyclic Olefins of Pyrazole and Indazole. ACS Publications. Available at: [Link]
-
Wikipedia. Transition metal imidazole complex. Wikipedia. Available at: [Link]
-
IUPAC. GUIDELINES FOR THE DETERMINATION OF STABILITY CONSTANTS. IUPAC. Available at: [Link]
-
PubMed. The coordination of imidazole and substituted pyridines by the hemeoctapeptide N-acetyl-ferromicroperoxidase-8 (FeIINAcMP8). PubMed. Available at: [Link]
-
ResearchGate. What is the resonable interpretation of NMR titration with metal? ResearchGate. Available at: [Link]
-
Scribd. Determination of Stability Constants. Scribd. Available at: [Link]
-
ACS Publications. Linking the Character of the Metal–Ligand Bond to the Ligand NMR Shielding in Transition-Metal Complexes: NMR Contributions from Spin–Orbit Coupling. Journal of Chemical Theory and Computation. Available at: [Link]
-
Masaryk University. APPLICATIONS OF NMR SPECTROSCOPY TO STUDY TRANSITION-METAL COMPLEXES WITH NITROGEN-BASED LIGANDS. IS MUNI. Available at: [Link]
-
ScienceDirect. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. ScienceDirect. Available at: [Link]
-
PURKH. Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. PURKH. Available at: [Link]
-
ResearchGate. Pyrazoles and imidazoles as ligands: Part I. Some simple metal(II) perchlorates and tetrafluoroborates solvated by neutral pyrazole and imidazole. ResearchGate. Available at: [Link]
-
CURRENT RESEARCH WEB. Spectrophotometric Study on Stability Constants of Co(II), Ni(II) and Cu(II) Complexes Derived from Isatin. CURRENT RESEARCH WEB. Available at: [Link]
-
IJCSPUB. A STUDY ON SPECTROPHOTOMETRIC DETERMINATION STABILITY CONSTANT. IJCSPUB. Available at: [Link]
-
National Institutes of Health. Binding site identification and structure determination of protein-ligand complexes by NMR. NIH. Available at: [Link]
-
Asian Journal of Chemistry. Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Asian Journal of Chemistry. Available at: [Link]
-
Mansoura University. Heterocyclic Chemistry. Mansoura University. Available at: [Link]
-
SlideShare. Imidazole pyrazole. SlideShare. Available at: [Link]
-
Springer Nature. Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy. Springer Nature. Available at: [Link]
-
ResearchGate. pKa values for morpholine, pyrazole and imidazole. ResearchGate. Available at: [Link]
-
ResearchGate. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. ResearchGate. Available at: [Link]
-
Quora. Why is imidazole less basic than pyrazole? Quora. Available at: [Link]
-
ACS Publications. Electrostatic proximity effects in the relative basicities and acidities of pyrazole, imidazole, pyridazine, and pyrimidine. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. Transition metal imidazole complex - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. quora.com [quora.com]
- 8. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The roles of imidazole ligands in coordination supramolecular systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Table 7 from CRITICAL EVALUATION OF STABILITY CONSTANTS OF METAL-IMIDAZOLE AND METAL-HISTAMINE SYSTEMS * * | Semantic Scholar [semanticscholar.org]
- 13. sphinxsai.com [sphinxsai.com]
- 14. scribd.com [scribd.com]
- 15. curresweb.com [curresweb.com]
- 16. airo.co.in [airo.co.in]
- 17. asianpubs.org [asianpubs.org]
- 18. researchgate.net [researchgate.net]
- 19. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of Pyrazole-Based Enzyme Inhibitors
Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3] Its remarkable versatility allows it to serve as a bioisostere for other aromatic systems, often enhancing physicochemical properties like solubility while providing a rigid scaffold for precise substituent placement.[4] This "privileged scaffold" is a key component in numerous FDA-approved drugs targeting a wide array of diseases, from cancers (e.g., Crizotinib, Ruxolitinib) to inflammatory conditions and viral infections.[2][5][6]
A significant number of these drugs function as enzyme inhibitors, with the pyrazole core often playing a critical role in binding to the target protein.[4] For researchers in drug development, synthesizing a novel pyrazole-based compound with high inhibitory potency (e.g., a low nanomolar IC50) is only the beginning. The crucial next step—and the focus of this guide—is to rigorously validate its mechanism of action (MoA). A definitive understanding of how an inhibitor works is paramount for lead optimization, predicting in vivo efficacy, and ensuring safety.
This guide provides a comprehensive, multi-tiered framework for elucidating the MoA of pyrazole-based enzyme inhibitors. We will move beyond simple potency measurements to build a self-validating cascade of experiments, from foundational enzyme kinetics to high-resolution structural biology, ensuring that each step logically informs the next.
Part 1: The Foundational Tier - Uncovering Inhibition Modality with Enzyme Kinetics
The first step in characterizing any enzyme inhibitor is to understand its effect on the enzyme's catalytic cycle. Steady-state enzyme kinetics provides a robust method to determine the mode of reversible inhibition—whether it is competitive, non-competitive, uncompetitive, or a mix of these.[7][8] This is not merely an academic exercise; the inhibition modality dictates how the inhibitor will perform in a cellular environment where substrate concentrations fluctuate. For example, a competitive inhibitor's efficacy will be overcome by high substrate concentrations, a critical consideration for in vivo applications.[9]
The "Why": Causality in Kinetic Analysis
We perform these detailed kinetic studies to move from a simple IC50 value (a measure of potency under specific assay conditions) to a true inhibition constant (Ki), which is an intrinsic measure of the inhibitor's affinity for the enzyme.[7][10] The relationship between IC50 and Ki is dependent on both the substrate concentration and the mechanism of inhibition. Therefore, determining the Ki provides a standardized value for comparing inhibitor affinity.
The workflow below outlines a logical progression for kinetic analysis.
Caption: Workflow for Kinetic Characterization of an Enzyme Inhibitor.
Experimental Protocol: Determining Ki and Inhibition Modality
This protocol assumes a reversible inhibitor and a single-substrate enzyme that follows Michaelis-Menten kinetics.
Objective: To determine the inhibition constant (Ki) and the mode of inhibition.
Materials:
-
Purified target enzyme of known concentration.
-
Enzyme substrate.
-
Pyrazole-based inhibitor stock solution (typically in DMSO).
-
Assay buffer.
-
Microplate reader capable of the required detection method (e.g., absorbance, fluorescence).
-
96-well microplates.
Methodology:
-
Enzyme Titration: First, determine the optimal enzyme concentration that yields a linear reaction rate for at least 10-15 minutes and consumes less than 10% of the substrate (initial velocity conditions).[9]
-
Substrate Km Determination: In the absence of the inhibitor, measure the initial reaction velocity across a range of substrate concentrations (e.g., 0.1x Km to 10x Km). Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Assay Setup: Prepare a matrix in a 96-well plate. The matrix should consist of varying concentrations of the substrate (rows) and varying concentrations of the inhibitor (columns).
-
Substrate Concentrations: Use a range of at least 8 concentrations spanning from 0.25x Km to 8x Km.
-
Inhibitor Concentrations: Use at least 5 concentrations, including a zero-inhibitor control (vehicle only, e.g., DMSO). Concentrations should be chosen based on the previously determined IC50 (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50, 5x IC50).
-
-
Reaction Initiation and Measurement:
-
Add buffer, substrate, and inhibitor to the wells and pre-incubate at the desired temperature.
-
Initiate the reaction by adding the pre-determined concentration of the enzyme.
-
Immediately begin measuring the signal (e.g., absorbance) over time using the microplate reader in kinetic mode.
-
-
Data Analysis:
-
For each well, calculate the initial velocity (v) from the linear portion of the progress curve.
-
Plot v versus [Substrate] for each inhibitor concentration to generate a set of Michaelis-Menten curves.
-
Transform the data into a Lineweaver-Burk plot (1/v versus 1/[Substrate]). The pattern of line intersections is indicative of the inhibition modality.[8]
-
For the most accurate determination of kinetic parameters, perform a global non-linear regression fit of the entire velocity dataset to the appropriate mechanistic equation (e.g., competitive, non-competitive) using specialized software (e.g., GraphPad Prism). This will yield the Ki.
-
Caption: Mechanisms of Competitive and Non-competitive Inhibition.
Part 2: The Biophysical Tier - Confirming Direct Target Engagement
While enzyme kinetics reveal how an inhibitor affects catalysis, they do not definitively prove a direct physical interaction between the inhibitor and the enzyme.[11] The observed effects could theoretically arise from indirect mechanisms. Therefore, the next essential step is to use biophysical techniques to confirm direct binding and to quantify the interaction thermodynamics and kinetics.[12][13]
Choosing the Right Tool: A Comparison of Biophysical Methods
Several powerful techniques are available, each with unique strengths and weaknesses. The choice of method depends on factors like protein consumption, throughput, and the specific information required.
| Technique | Principle | Key Outputs | Advantages | Disadvantages |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Kd (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n) | "Gold standard" for thermodynamics; label-free; solution-based. | High protein consumption; low throughput; sensitive to buffer mismatch. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index as the inhibitor binds to an immobilized enzyme. | Kd (affinity), kon (on-rate), koff (off-rate) | Real-time kinetics; low protein consumption; label-free. | Requires protein immobilization which may affect activity; potential for mass transport artifacts. |
| Differential Scanning Fluorimetry (DSF) | Monitors the thermal unfolding of a protein in the presence of a ligand using a fluorescent dye. | ΔTm (change in melting temp.) | High throughput; very low protein consumption; cost-effective. | Indirect measure of binding; provides relative affinity (Tm shift), not absolute Kd; some inhibitors may quench fluorescence. |
This table summarizes key characteristics of common biophysical assays used for validating protein-ligand interactions.[12][13][14]
Recommendation: For initial validation, DSF is an excellent high-throughput method to confirm that the pyrazole compound stabilizes the target protein, which is strong evidence of binding. For a more detailed, quantitative characterization of a lead compound, SPR is invaluable for its kinetic data (kon/koff), while ITC provides the complete thermodynamic profile of the interaction.[15]
Part 3: The Structural Tier - Visualizing the Interaction
The ultimate validation of a mechanism of action comes from visualizing the inhibitor bound to the enzyme at atomic resolution. Structural biology techniques like X-ray crystallography provide irrefutable evidence of the binding site, the inhibitor's conformation, and the specific molecular interactions (hydrogen bonds, hydrophobic contacts, etc.) that confer its potency and selectivity.[16][17][18]
The "Why": From Hypothesis to Certainty
A high-resolution crystal structure can:
-
Confirm the Binding Site: Directly visualize if the pyrazole inhibitor binds in the active site (confirming competitive inhibition) or at an allosteric site.[16]
-
Explain Structure-Activity Relationships (SAR): Reveal why certain chemical modifications on the pyrazole scaffold increase or decrease potency. For instance, a structure might show that a newly added hydroxyl group forms a critical hydrogen bond with a backbone carbonyl in the enzyme.[19]
-
Guide Future Design: Provide a blueprint for rational, structure-based drug design to improve affinity, selectivity, and pharmacokinetic properties.[17]
The diagram below illustrates a hypothetical binding mode for a pyrazole-based kinase inhibitor, a common target class for this scaffold.[6][20][21][22]
Caption: Hypothetical Interactions of a Pyrazole Inhibitor in a Kinase Active Site.
Part 4: Comparative Analysis - Benchmarking Against Alternatives
To understand the true potential of a novel pyrazole-based inhibitor, its performance must be benchmarked against existing compounds. This includes other inhibitors with different chemical scaffolds that target the same enzyme. This comparative analysis provides crucial context for selectivity, potency, and potential advantages.
Consider a hypothetical pyrazole-based inhibitor for Cyclooxygenase-2 (COX-2), a well-known enzyme target.[23]
| Parameter | Hypothetical Pyrazole Inhibitor (PZ-101) | Alternative: Celecoxib (A Non-Pyrazole Sulfonamide) | Significance & Experimental Method |
| Target | COX-2 | COX-2 | Both inhibitors target the same enzyme. |
| IC50 (COX-2) | 15 nM | 40 nM | Potency against the target enzyme. (Enzymatic Assay) |
| IC50 (COX-1) | 1500 nM | > 8000 nM | Potency against a closely related off-target, indicating selectivity. (Enzymatic Assay) |
| Selectivity Index (COX-1/COX-2) | 100 | > 200 | A higher ratio indicates better selectivity for the target. |
| Binding Affinity (Kd) | 10 nM | 25 nM | Direct measure of binding strength. (SPR or ITC) |
| Residence Time (1/koff) | 30 minutes | 45 minutes | How long the inhibitor remains bound; can correlate with duration of action. (SPR) |
| Mode of Inhibition | Competitive | Competitive | Both compete with the substrate (arachidonic acid). (Enzyme Kinetics) |
This comparison demonstrates that while the hypothetical PZ-101 is more potent in vitro (lower IC50 and Kd), the established drug Celecoxib shows higher selectivity. This type of data is critical for making informed decisions in a drug development pipeline.
Conclusion: An Integrated and Self-Validating Approach
Validating the mechanism of action for a novel pyrazole-based enzyme inhibitor is a systematic process that builds a pyramid of evidence. It begins with the broad base of enzyme kinetics to define the functional consequence of the inhibitor, is reinforced by biophysical assays confirming direct physical engagement, and is crowned by high-resolution structural data that provides the definitive visual proof. Each tier validates the findings of the one before it, creating a robust and trustworthy data package. By following this integrated approach, researchers can move with confidence from a promising hit compound to a well-characterized lead candidate, fully understanding the causality behind its biological activity.
References
- Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry.
- (2025). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. [Source not further specified].
- (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
- (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry.
- (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. OUCI.
- (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK.
- (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central.
- (n.d.). Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). [Source not further specified].
- (n.d.). The designed pyrazole-based target compounds.
- (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Source not further specified].
- (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020)
- (n.d.). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI.
- (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
- (n.d.). Modern Biophysical Approaches to Study Protein–Ligand Interactions. [Source not further specified].
- (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. [Source not further specified].
- (n.d.). Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC - PubMed Central.
- (2025). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase.
- (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf - NIH.
- (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf - NIH.
- (2025). Molecular Mechanism Studies of Enzyme Inhibition. [Source not further specified].
- (2021). Steady-state enzyme kinetics. The Biochemist - Portland Press.
- (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo.
- (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- (n.d.). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Taylor & Francis Online.
- (n.d.). New methods to modulate protein-protein interactions for drug discovery. [Source not further specified].
- (2024). What Are Enzyme Kinetic Assays?. Tip Biosystems.
- (n.d.). Enzyme inhibitor. Wikipedia.
- (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance.
- (n.d.).
- (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds.
- (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
- (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Source not further specified].
- (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. MDPI.
- (n.d.). Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. PMC - PubMed Central.
-
(2010). Structural Features of the Interfaces in Enzyme-Inhibitor Complexes. Semantic Scholar. [Link]
- (2025). 6.4: Enzyme Inhibition. Biology LibreTexts.
- (2014). Inhibitor Design Strategy Based on an Enzyme Structural Flexibility: A Case of Bacterial MurD Ligase.
Sources
- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. omicsonline.org [omicsonline.org]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
- 12. researchgate.net [researchgate.net]
- 13. worldscientific.com [worldscientific.com]
- 14. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 16. drughunter.com [drughunter.com]
- 17. Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural Features of the Interfaces in Enzyme-Inhibitor Complexes | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
Independent Verification and Comparative Analysis of Synthetic Routes to 3-(Pyrazol-1-yl)propanamide Derivatives
A Guide for Medicinal Chemists and Process Development Scientists
In the landscape of modern drug discovery, pyrazole-containing scaffolds are of paramount importance, demonstrating a wide array of biological activities including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The 3-(pyrazol-1-yl)propanamide structural motif, in particular, has emerged as a key pharmacophore in the development of novel therapeutics, such as selective androgen receptor degraders (SARDs) for prostate cancer and potential neuroprotective agents.[4][5][6]
Given the significance of this chemical class, the reproducibility and efficiency of reported synthetic protocols are critical for advancing research and development. This guide provides an in-depth analysis and independent verification of a commonly cited synthetic method for N-aryl-3-(pyrazol-1-yl)propanamides. Furthermore, it presents a comparative study with a more atom-economical alternative, the direct Aza-Michael addition, providing researchers with the data necessary to make informed decisions for their synthetic campaigns.
Reported Synthesis: A Two-Step Protocol via a Halogenated Intermediate
A prevalent method for the synthesis of N-aryl-3-(pyrazol-1-yl)propanamides, reported by Tarikoğullari Doğan et al., involves a two-step sequence.[4][5] This approach first involves the synthesis of an N-aryl-3-chloropropanamide intermediate, which is subsequently reacted with pyrazole to yield the final product.
Causality Behind Experimental Choices
The rationale for this two-step approach lies in its robustness and predictability. The initial acylation of an aniline with 3-chloropropionyl chloride is a high-yielding and well-established reaction. Isolating the chlorinated intermediate (Step 1) allows for purification, ensuring that the subsequent nucleophilic substitution with pyrazole (Step 2) proceeds with a clean, well-defined substrate. The use of a base, such as potassium carbonate or triethylamine, in the second step is crucial to deprotonate the pyrazole, thereby activating it as a nucleophile to displace the chloride. Dimethylformamide (DMF) is chosen as the solvent due to its high boiling point and its ability to dissolve both the polar pyrazole salt and the organic intermediate.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of N-(2-chlorophenyl)-3-chloropropanamide
-
A solution of 2-chloroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) is cooled to 0 °C in an ice bath.
-
3-chloropropionyl chloride (1.1 eq) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.
-
The mixture is then poured into cold water, and the resulting precipitate is collected by filtration, washed with water, and dried to yield the crude N-(2-chlorophenyl)-3-chloropropanamide.
Step 2: Synthesis of N-(2-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide (1)
-
To a solution of N-(2-chlorophenyl)-3-chloropropanamide (1.0 eq) in DMF, pyrazole (1.2 eq) and a base (e.g., anhydrous K₂CO₃, 1.5 eq) are added.
-
The reaction mixture is heated to 80-90 °C and stirred for 12-24 hours.
-
The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitate is filtered, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel to afford the pure N-(2-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide.[4][5]
Verification of Reported Data
The trustworthiness of a synthetic protocol hinges on the quality and completeness of its characterization data, which allows for independent verification. The study by Tarikoğullari Doğan et al. provides comprehensive data for a series of derivatives.[4][5] For the representative compound, N-(2-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide, the reported data serves as a benchmark for verification.
| Parameter | Reported Data[4] |
| Yield | 30% |
| Melting Point | 102 °C |
| IR (cm⁻¹) | 3279 (N-H), 1650 (C=O, Amide I), 1533 (Amide II) |
| ¹H NMR (CDCl₃) | δ 3.04 (t, 2H), 4.53 (t, 2H), 6.21 (t, 1H), 7.03 (td, 1H), 7.24 (m, 1H), 7.33 (dd, 1H), 7.45 (d, 1H), 7.54 (d, 1H), 7.91 (brs, 1H, NH), 8.27 (d, 1H) |
| MS (ESI) | m/z 250 [M+H]⁺, 252 [M+2+H]⁺ |
| Elemental Anal. | Calcd: C, 57.72; H, 4.84; N, 16.83. Found: C, 57.60; H, 4.99; N, 16.42. |
The detailed spectroscopic data (¹H NMR, IR, MS) and elemental analysis provide a robust validation of the compound's structure and purity. The correlation between the calculated and found elemental analysis values, being within the acceptable ±0.4% range, confirms the compound's elemental composition. The mass spectrometry data, showing the molecular ion peak and the characteristic isotopic pattern for a chlorine-containing compound, further corroborates the structure.
Alternative & Comparative Synthesis: Direct Aza-Michael Addition
An alternative and more convergent approach to 3-(pyrazol-1-yl)propanamides is the direct Aza-Michael addition of pyrazole to an appropriate acrylamide derivative.[7][8] This method is highly atom-economical as it forms the target C-N bond directly without the need for a halogenated intermediate and subsequent displacement.
Causality Behind Experimental Choices
The Aza-Michael addition is a powerful C-N bond-forming reaction.[7] The reaction's success depends on the nucleophilicity of the pyrazole and the electrophilicity of the acrylamide's β-carbon. While the reaction can sometimes proceed without a catalyst, particularly at elevated temperatures, it is often facilitated by a base. The base deprotonates the pyrazole, increasing its nucleophilicity for the conjugate addition. The choice of solvent and temperature can be critical to achieving good yields and minimizing side reactions.
Experimental Protocol: Aza-Michael Addition
-
In a suitable solvent (e.g., acetonitrile, or neat), the substituted pyrazole (1.0 eq) and the corresponding acrylamide (1.0-1.2 eq) are combined.
-
A catalytic amount of a base (e.g., DBU, K₂CO₃, or none) can be added.
-
The mixture is heated (e.g., 80-100 °C) and stirred for several hours to days, with progress monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is purified, typically by crystallization or column chromatography, to yield the final 3-(pyrazol-1-yl)propanamide derivative.[8]
Performance Comparison: Two-Step vs. Aza-Michael Addition
| Feature | Reported Two-Step Protocol | Direct Aza-Michael Addition | Analysis |
| Number of Steps | 2 | 1 | The Aza-Michael addition is more convergent and efficient. |
| Atom Economy | Lower (involves a leaving group, Cl) | Higher (100% theoretical atom economy) | The direct addition is a greener, more sustainable method. |
| Reagents | 3-chloropropionyl chloride, pyrazole, base | Pyrazole, acrylamide, optional catalyst | The two-step method requires a moisture-sensitive acyl chloride. |
| Intermediates | Requires isolation of a chlorinated amide | None | Eliminating an isolation/purification step saves time and resources. |
| Reported Yields | Variable (14-72% for the series)[4] | Generally moderate to good (can exceed 70%)[9] | Yields are highly substrate-dependent for both methods. The two-step method's overall yield is a product of both steps. |
| Substrate Scope | Broad for anilines; requires stable halogenated intermediate | Broad for pyrazoles and acrylamides.[7][10] | Both methods are versatile, but the Aza-Michael approach may be more direct for library synthesis. |
Conclusion and Recommendations
The two-step synthesis of 3-(pyrazol-1-yl)propanamide derivatives via a chlorinated intermediate is a well-documented and reliable method. The comprehensive characterization data provided in reports like that of Tarikoğullari Doğan et al. establishes a trustworthy benchmark for the identity and purity of the synthesized compounds, allowing for confident verification by other researchers.[4][5]
However, for process development and large-scale synthesis, the direct Aza-Michael addition presents a more compelling alternative. Its single-step nature, higher atom economy, and reduced number of intermediates make it a more efficient, cost-effective, and environmentally benign approach.[7][8] While yields can be variable and may require optimization for specific substrates, the inherent advantages of this convergent strategy are significant.
Recommendation for Researchers:
-
For initial, small-scale exploratory synthesis where reliability and clean conversion are prioritized, the two-step method is a robust choice.
-
For library synthesis, process optimization, and scale-up activities, the direct Aza-Michael addition should be the preferred route to investigate due to its superior efficiency and green chemistry credentials.
Ultimately, the choice of synthetic route will depend on the specific goals of the research program, scale of operation, and available resources. This guide provides the necessary comparative data to support that decision-making process.
References
-
Tarikoğullari Doğan, A. H., Saylam, M., Yilmaz, S., Parlar, S., Ballar, P., & Alptüzün, V. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9. [Link]
-
Various Authors. (2022). Conversions after given time of the aza‐Michael addition of 1 and 2 to... ResearchGate. [Link]
-
Tarikoğullari Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Galenos Publishing House. [Link]
-
Mohler, M. L., et al. (2020). Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. National Institutes of Health. [Link]
-
Reddy, G. S., et al. (2024). Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. National Institutes of Health. [Link]
-
Du, L.-H., et al. (2026). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. ResearchGate. [Link]
-
Swamy, G. N., et al. (2015). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. [Link]
-
Abdel-Wahab, B. F., et al. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. National Institutes of Health. [Link]
-
Wang, X., et al. (2022). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. RSC Advances. [Link]
-
Various Authors. (2020). Optimization of conditions for the reaction of the Aza-Michael addition. ResearchGate. [Link]
-
Du, L.-H., et al. (2026). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. ResearchGate. [Link]
-
Gataullin, R. R., et al. (2017). Aza-Michael addition of pyrazoles to crotonic acid. ResearchGate. [Link]
-
Saleh, T. S., et al. (2025). Exploring The Molecular Structure of Green-Synthesized Aza-Michael Addition Products: 2D NMR Confirms Novel Pyrazoles. ResearchGate. [Link]
-
Gataullin, R. R. (2020). Synthetic route to the new 3‐(pyrazol‐1‐yl)propanamide (PPA) derivatives 3 and 4. ResearchGate. [Link]
-
Thumar, N. M., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. turkjps.org [turkjps.org]
- 6. Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Bridging the Gap: A Comparative Guide to the In-Vitro and In-Vivo Efficacy of Pyrazole Compounds
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility has given rise to a plethora of clinically significant drugs, from the anti-inflammatory agent Celecoxib to the anticancer drug Ruxolinib.[1] The journey of a pyrazole compound from a laboratory curiosity to a life-saving therapeutic is a rigorous one, critically dependent on a thorough understanding of its efficacy, first in the controlled environment of a test tube (in vitro) and subsequently within the complex biological system of a living organism (in vivo). This guide provides a comprehensive comparison of the in-vitro and in-vivo evaluation of pyrazole compounds, offering insights into experimental design, data interpretation, and the crucial translation of preclinical findings.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The pyrazole ring's unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor make it an ideal scaffold for interacting with a wide range of biological targets.[2] This has led to the development of pyrazole-containing compounds that modulate the activity of enzymes, receptors, and signaling pathways implicated in numerous diseases, including cancer, inflammation, and neurological disorders.[3][4]
Part 1: The Proving Ground - In-Vitro Efficacy Assessment
In-vitro studies represent the initial and fundamental step in evaluating the potential of a novel pyrazole compound. These experiments are designed to assess the compound's direct effect on a specific biological target or cellular process in a highly controlled and isolated setting.
Key In-Vitro Assays for Pyrazole Compounds
The choice of in-vitro assays is dictated by the intended therapeutic target of the pyrazole compound. Common methodologies include:
-
Enzyme Inhibition Assays: For pyrazole compounds designed as enzyme inhibitors (e.g., kinase inhibitors), these assays are paramount. They quantify the compound's ability to reduce the activity of a target enzyme. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of the compound required to inhibit 50% of the enzyme's activity. For instance, a series of pyrazole derivatives were found to have potent COX-2 inhibitory activity with IC50 values ranging from 0.034 to 0.052 μM.[5]
-
Cell Viability and Cytotoxicity Assays: When developing anticancer agents, it is crucial to assess a compound's ability to kill or inhibit the proliferation of cancer cells. Assays like the MTT assay are commonly employed to determine the IC50 value in various cancer cell lines. For example, a novel pyrazole-indole hybrid demonstrated excellent anticancer activity against the HepG2 cancer cell line with an IC50 value of 6.1 ± 1.9 μM.[6]
-
Receptor Binding Assays: For pyrazole compounds targeting cell surface receptors, these assays measure the compound's affinity for the receptor. This is often determined by competitive binding experiments using a radiolabeled ligand.
-
Cell-Based Signaling Assays: These assays investigate the downstream effects of a pyrazole compound on specific signaling pathways within a cell. For example, the JAK1/JAK2 inhibitor Ruxolitinib has been shown to significantly inhibit STAT signaling in Hodgkin lymphoma and primary mediastinal B-cell lymphoma cells in vitro.[7]
Experimental Protocol: In-Vitro Kinase Inhibition Assay
This protocol outlines a typical procedure for determining the IC50 of a pyrazole-based kinase inhibitor.
-
Reagent Preparation:
-
Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer containing the kinase, its substrate (often a peptide), and ATP.
-
-
Assay Procedure:
-
Serially dilute the pyrazole compound to create a range of concentrations.
-
Add the diluted compound to the wells of a microplate.
-
Initiate the kinase reaction by adding the enzyme, substrate, and ATP mixture.
-
Incubate the plate at a specific temperature for a defined period.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA or radiometric assays.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
-
Caption: Workflow for an in-vitro kinase inhibition assay.
Part 2: The Real World - In-Vivo Efficacy Assessment
While in-vitro assays provide crucial initial data, they cannot fully replicate the complex environment of a living organism. In-vivo studies are therefore essential to evaluate a compound's efficacy, pharmacokinetics (how the body processes the drug), pharmacodynamics (how the drug affects the body), and potential toxicity in a whole-animal system.
Common In-Vivo Models for Pyrazole Compounds
The choice of animal model depends on the disease being studied. Some common models include:
-
Xenograft Models: For anticancer research, human cancer cells are implanted into immunocompromised mice.[9][10] This allows for the evaluation of a compound's ability to inhibit tumor growth in a living system. For instance, the pyrazole-containing compound Crizotinib is evaluated in EML4-ALK rearranged non-small cell lung cancer (NSCLC) cell xenografts.[11]
-
Carrageenan-Induced Paw Edema Model: This is a widely used model to screen for anti-inflammatory drugs.[4] Inflammation is induced in the paw of a rat or mouse, and the ability of a compound to reduce the swelling is measured.
-
Disease-Specific Genetic Models: For certain diseases, genetically engineered animal models that mimic the human condition are available. For example, mouse models of Huntington's disease have been used to demonstrate the neuroprotective effects of the mGluR5 positive allosteric modulator CDPPB.[12]
-
Myeloproliferative Neoplasm (MPN) Mouse Model: This model is used to study the efficacy of drugs like Ruxolitinib, which targets the JAK2V617F mutation often found in MPNs.[11]
Experimental Protocol: Xenograft Mouse Model for Anticancer Efficacy
This protocol describes a typical xenograft study to evaluate the in-vivo efficacy of a pyrazole-based anticancer compound.
-
Cell Culture and Implantation:
-
Culture the desired human cancer cell line.
-
Subcutaneously inject a specific number of cells into the flank of immunocompromised mice.
-
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into control and treatment groups.
-
Administer the pyrazole compound to the treatment group via a clinically relevant route (e.g., oral, intraperitoneal) at a predetermined dose and schedule. The control group receives a vehicle.
-
-
Efficacy Evaluation:
-
Measure the tumor volume regularly using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition in the treated group compared to the control group.
-
Analyze the survival of the animals.
-
Caption: Workflow for an in-vivo xenograft mouse model study.
Part 3: The In-Vitro vs. In-Vivo Correlation: A Critical Analysis
A key challenge in drug development is the often-observed discrepancy between in-vitro and in-vivo results. A compound that shows potent activity in a cell-free assay may have little to no effect in an animal model, and vice versa. Understanding the reasons for this is crucial for successful drug development.
Factors Influencing the In-Vitro/In-Vivo Correlation
-
Pharmacokinetics (ADME): A compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties play a critical role in its in-vivo efficacy. A compound may be highly potent in vitro but have poor oral bioavailability, rapid metabolism, or be unable to reach its target tissue in sufficient concentrations. For example, in-vitro studies showed that the metabolism of celecoxib is altered in individuals with certain CYP2C9 variant alleles, which was also confirmed in in-vivo studies.[13]
-
Off-Target Effects: In the complex biological system of an organism, a compound may interact with unintended targets, leading to unexpected efficacy or toxicity.
-
The Tumor Microenvironment: In cancer research, the in-vitro environment of a cell culture dish does not replicate the complex tumor microenvironment, which includes stromal cells, immune cells, and the extracellular matrix. These factors can significantly influence a drug's efficacy.
-
Host Immune Response: The immune system can play a significant role in the response to a therapeutic agent, an aspect that is absent in most in-vitro models.
Case Studies in Pyrazole Compounds
| Compound | In-Vitro Efficacy | In-Vivo Efficacy | Key Observations |
| Celecoxib | Potent and selective COX-2 inhibitor (IC50 ~0.04 µM)[5][14] | Reduces inflammation in rat paw edema model; inhibits tumor growth in breast cancer xenograft models.[15][16] | Demonstrates good correlation, with COX-2 inhibition being a key mechanism both in vitro and in vivo.[13][17] |
| Ruxolitinib | Potent JAK1/JAK2 inhibitor; induces apoptosis in lymphoma cell lines.[7][18] | Significantly inhibits tumor progression and improves survival in lymphoma xenograft mouse models.[7] | Strong in-vitro to in-vivo translation of efficacy in hematological malignancies.[19][20][21] |
| CDPPB | Potent and selective positive allosteric modulator of mGluR5 (EC50 ~27 nM).[22] | Ameliorates pathology and phenotypic signs in a mouse model of Huntington's disease; shows antipsychotic-like effects in rat models.[12][22] | The potent in-vitro activity on the mGluR5 receptor translates to significant neuroprotective and behavioral effects in vivo.[23][24][25] |
Conclusion
The evaluation of pyrazole compounds requires a multi-faceted approach that integrates both in-vitro and in-vivo studies. While in-vitro assays provide a rapid and cost-effective means of initial screening and mechanism of action studies, in-vivo models are indispensable for assessing a compound's true therapeutic potential in a complex biological system. A thorough understanding of the factors that can lead to discrepancies between in-vitro and in-vivo data is essential for making informed decisions in the drug discovery and development process. By carefully designing and interpreting both types of studies, researchers can successfully navigate the challenging path from a promising pyrazole scaffold to a novel and effective therapeutic agent.
References
-
D'Souza, K., et al. (2014). The mGluR5 positive allosteric modulator, CDPPB, ameliorates pathology and phenotypic signs of a mouse model of Huntington's disease. Neurobiology of Disease. Available at: [Link]
- Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
-
Lindsley, C. W., et al. (2006). A novel selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 has in vivo activity and antipsychotic-like effects in rat behavioral models. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Gomha, S. M., et al. (2020). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]
-
Ying, W., et al. (2016). Ruxolitinib significantly enhances in vitro apoptosis in Hodgkin lymphoma and primary mediastinal B-cell lymphoma and survival in a lymphoma xenograft murine model. Oncotarget. Available at: [Link]
-
Ben-Messaoud, G., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Mihai, C. I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link]
-
Whirl-Carrillo, M., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics. Available at: [Link]
-
Yadav, P., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Biochemistry and Biomedicine. Available at: [Link]
-
Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]
-
Heine, A., et al. (2013). The JAK-inhibitor ruxolitinib impairs dendritic cell function in vitro and in vivo. Blood. Available at: [Link]
-
Schönberg, K., et al. (2013). The Pan- JAK Inhibitor Ruxolitinib Impairs T-Cell Activation, Cytokine Production and Proliferation In Vivo and In Vitro. Blood. Available at: [Link]
- Abdul-Malek, S., et al. (2022). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
-
Cheng, T. C., et al. (2005). In vitro and in vivo effects and mechanisms of celecoxib-induced growth inhibition of human hepatocellular carcinoma cells. Clinical Cancer Research. Available at: [Link]
-
El-Naggar, M., et al. (2022). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. Available at: [Link]
-
Heine, A., et al. (2013). The JAK-inhibitor ruxolitinib impairs dendritic cell function in vitro and in vivo. Blood. Available at: [Link]
-
Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. Available at: [Link]
-
Kumar, A., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Ferorelli, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available at: [Link]
-
Zhang, Y., et al. (2023). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. Available at: [Link]
-
Uslaner, J. M., et al. (2008). mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning. Neuropsychopharmacology. Available at: [Link]
-
de la Torre-Vega, L., et al. (2013). Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders. Pharmaceuticals. Available at: [Link]
-
Lee, S. H., et al. (2020). Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. Bioorganic Chemistry. Available at: [Link]
-
Moolla, A., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports. Available at: [Link]
-
Gregory, K. J., et al. (2013). Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Altogen Labs. (2023). Validated preclinical xenograft models for in vivo efficacy testing of INDs. Available at: [Link]
-
Backman, J. T., et al. (2002). Celecoxib is a CYP1A2 inhibitor in vitro but not in vivo. European Journal of Clinical Pharmacology. Available at: [Link]
-
InvivoGen. Ruxolitinib. Available at: [Link]
-
ResearchGate. IC50 of the most active compounds. To calculate half maximal inhibitory concentration... Available at: [Link]
-
ResearchGate. anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. Available at: [Link]
-
ResearchGate. (2020). Development of Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors That Demonstrate In Vivo Anticancer Activity in Mouse Xenograft Models. Available at: [Link]
-
National Institutes of Health. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Available at: [Link]
-
Al-Ghamdi, A. A., et al. (2012). Antitumor activity of the selective cyclooxygenase-2 inhibitor, celecoxib, on breast cancer in Vitro and in Vivo. Cell and Tissue Research. Available at: [Link]
-
YouTube. (2018). Celecoxib -NSAID Mechanism of Action. Available at: [Link]
-
El-Sayed, R., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports. Available at: [Link]
-
Elzahhar, P. A., et al. (2021). Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Wang, S., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules. Available at: [Link]
- Chahal, G., et al. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Letters in Drug Design & Discovery.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruxolitinib significantly enhances in vitro apoptosis in Hodgkin lymphoma and primary mediastinal B-cell lymphoma and survival in a lymphoma xenograft murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validated preclinical xenograft models for in vivo efficacy testing of INDs - Altogen Labs [altogenlabs.com]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The mGluR5 positive allosteric modulator, CDPPB, ameliorates pathology and phenotypic signs of a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jchr.org [jchr.org]
- 15. In vitro and in vivo effects and mechanisms of celecoxib-induced growth inhibition of human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antitumor activity of the selective cyclooxygenase-2 inhibitor, celecoxib, on breast cancer in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. invivogen.com [invivogen.com]
- 19. The JAK-inhibitor ruxolitinib impairs dendritic cell function in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
- 21. ashpublications.org [ashpublications.org]
- 22. A novel selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 has in vivo activity and antipsychotic-like effects in rat behavioral models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safe and compliant disposal of research chemicals. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine, a substituted pyrazole derivative. Adherence to these procedures is paramount for personnel safety, environmental stewardship, and regulatory compliance.
Understanding the Compound: Hazard Profile and Chemical Characteristics
Before initiating any disposal protocol, a thorough understanding of the subject compound is essential. This compound belongs to the pyrazole class of heterocyclic compounds, which are known for a wide spectrum of biological activities.[1][2][3] The presence of an amine functional group suggests that it is an organic base.[4]
Assumed Hazard Classification:
-
Acute Toxicity (Oral)
-
Skin Corrosion/Irritation
-
Serious Eye Damage/Irritation
-
Environmental Hazard (Aquatic Toxicity)
Always consult your institution's specific Safety Data Sheet (SDS) and internal safety guidelines before handling any chemical.[7]
The Disposal Workflow: A Step-by-Step Protocol
The recommended disposal method for this compound is through collection and transfer to a licensed professional waste disposal service, which will typically employ incineration for final destruction.[7] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[8][9]
Step 1: Immediate Safety and Personal Protective Equipment (PPE)
Prior to handling the waste, ensure you are wearing the appropriate personal protective equipment. All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact, as amine and pyrazole compounds can be skin irritants or corrosive.[10][11] |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes, which could cause serious eye damage.[5][10] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[7] |
Step 2: Waste Identification and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate proper disposal.[12][13]
-
Classify: All waste containing this compound must be classified as hazardous chemical waste .[7]
-
Segregate:
-
Keep this amine-containing waste separate from acidic waste to prevent violent neutralization reactions.[9][12]
-
Do not mix with incompatible materials such as strong oxidizing agents.[4][14]
-
Separate liquid waste (e.g., solutions from experiments) from solid waste (e.g., contaminated gloves, weigh boats, and paper towels).[7]
-
Step 3: Waste Collection and Containerization
The integrity of the waste container is critical for safe storage and transport.[13]
-
Container Selection: Use a dedicated and clearly labeled waste container made of a chemically compatible material, such as high-density polyethylene (HDPE).[7] Do not use metal containers for amines as they can be corrosive.[13]
-
Container Condition: Ensure the container is in good condition, free from cracks or damage, and has a secure, leak-proof lid.[7]
-
Headspace: Leave adequate headspace (around 10-15%) in liquid waste containers to allow for vapor expansion.
Step 4: Labeling
Accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.[8][9]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste ".[9]
-
Content Identification:
-
Identify the contents as "Waste this compound".
-
List all components of the waste, including solvents and their approximate concentrations.
-
Indicate the date when the waste was first added to the container.
-
Step 5: Storage
Temporary storage of the hazardous waste in the laboratory must adhere to strict safety standards.[15][16]
-
Location: Store the waste container in a designated satellite accumulation area. This area should be under the control of laboratory personnel.[9]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[8]
-
Segregation: Store the container away from incompatible chemicals, particularly acids and oxidizers.[9][15]
-
Quantity Limits: Be aware of your institution's limits on the volume of hazardous waste that can be stored in a satellite accumulation area (typically 55 gallons of hazardous waste or 1 quart of acutely toxic waste).[7]
Step 6: Final Disposal
-
Arrangement for Pickup: Once the container is full, or has been in storage for the maximum allowable time per your institution's policy (often not exceeding one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][13]
-
Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory agencies.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, immediately alert others and evacuate the area if necessary.[12] Use a spill kit containing absorbent materials to contain the spill.[4] All contaminated materials, including PPE, must be collected and disposed of as hazardous waste.[12] Report all incidents to your laboratory supervisor and EHS department.
Conclusion
The responsible management and disposal of research chemicals like this compound are fundamental to a safe and ethical research environment. By following this detailed protocol, researchers can ensure they are protecting themselves, their colleagues, and the environment, while maintaining full regulatory compliance. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
- Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025). Vertex AI Search.
- Proper Disposal of AF 430 Amine: A Guide for Labor
- In-Laboratory Treatment of Chemical Waste. (n.d.). Safety & Risk Services.
- Management of Chemicals. (n.d.).
- Management of Waste. (n.d.).
- In-Lab Disposal Methods: Waste Management Guide. (n.d.). Protect IU - Indiana University.
- Hazardous Waste Disposal Guide. (n.d.). Research Areas - Dartmouth Policy Portal.
- Hazardous Waste Disposal Guide. (2023). Research Safety - Northwestern University.
- Laboratory Safety Manual. (1997).
- Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
- Chemical Handling and Storage. (n.d.).
- (1,3-Dimethyl-1H-pyrazol-5-yl)
- A Review on Pyrazole and Its Deriv
- 3,5-Dimethyl-1H-pyrazole-1-carboximidamidenitrate Material Safety D
- 1-Phenyl-3-methyl-5-pyrazolone Safety D
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- 1H-Pyrazole, 3,5-dimethyl- Safety D
- Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview. (n.d.).
- A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.
- 2-(4-Amino-1h-pyrazol-1-yl)
- N,N′-Dimethyl-1,3-propanediamine Safety D
- Dimethylamine Safety D
- Hazardous Materials Disposal Guide. (2019). Nipissing University.
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine. (n.d.). Sigma-Aldrich.
Sources
- 1. jchr.org [jchr.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmajournal.net [pharmajournal.net]
- 4. nipissingu.ca [nipissingu.ca]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 10. fishersci.com [fishersci.com]
- 11. airgas.com [airgas.com]
- 12. globalresearchchem.com [globalresearchchem.com]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 16. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
Navigating the Safe Handling of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine: A Guide for Laboratory Professionals
For the innovative researchers, scientists, and drug development professionals dedicated to advancing scientific frontiers, the safe and effective handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine, a compound of interest in contemporary research. By moving beyond a simple checklist, we delve into the rationale behind each procedural step, ensuring a culture of safety and scientific integrity within your laboratory.
Core Hazard Assessment and Engineering Controls
Before detailing specific PPE, it is crucial to establish the primary lines of defense. All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[2][3][4] The work area should be equipped with readily accessible eyewash stations and safety showers.[2]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for various laboratory scenarios involving this compound.
| Protection Level | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection | When to Use |
| Standard Laboratory Use | Safety glasses with side shields or chemical splash goggles.[1] | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1] | Standard lab coat. | Not generally required if handled in a certified chemical fume hood.[1] | For handling small quantities in a well-ventilated laboratory fume hood. |
| Increased Risk of Splash or Aerosol | Chemical splash goggles and a face shield.[1] | Double-gloving with chemical-resistant gloves.[1] | Chemical-resistant apron or coveralls over a lab coat.[1] | A NIOSH-approved respirator with organic vapor cartridges.[1] | For handling larger quantities, during reactions that may generate aerosols, or if working outside of a fume hood. |
| Emergency (Spill) | Full-face respirator with appropriate cartridges.[1] | Heavy-duty chemical-resistant gloves.[1] | Fully encapsulated chemical- and vapor-protective suit. | Positive pressure, full face-piece self-contained breathing apparatus (SCBA).[1] | In the event of a significant spill or release. |
The Rationale Behind Our Recommendations:
-
Eye and Face Protection: The amine functionality suggests potential corrosivity, making eye protection critical to prevent serious eye damage, including blindness.[2][3] In situations with a higher risk of splashing, a face shield offers an additional layer of protection for the entire face.[1][5]
-
Hand Protection: Substituted amines and pyrazoles can cause skin irritation and may be harmful upon contact.[6] Chemical-resistant gloves, such as nitrile, provide a reliable barrier.[1] Double-gloving is recommended when handling larger quantities or for prolonged tasks to mitigate the risk of exposure from undetected pinholes or tears in the outer glove.[1][7]
-
Body Protection: A standard lab coat is sufficient for handling small quantities. For tasks with a higher splash potential, a chemical-resistant apron or coveralls should be worn over the lab coat to protect personal clothing and underlying skin from contamination.[1]
-
Respiratory Protection: While a fume hood is the primary means of respiratory protection, a NIOSH-approved respirator with organic vapor cartridges becomes necessary when engineering controls are insufficient or during emergency situations.[1][5]
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a structured workflow is crucial for minimizing the risk of exposure and ensuring the integrity of your research.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of hazardous waste is a critical component of laboratory safety and environmental stewardship.
-
Chemical Waste: All materials contaminated with this compound, including excess reagent, solutions, and the first rinse of emptied containers, must be collected in a designated, properly labeled hazardous waste container.[8][9] The container should be kept closed when not in use and stored in a secondary containment vessel.[8]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a separate, clearly labeled hazardous waste bag for incineration.[9]
-
Empty Containers: To be considered non-hazardous, chemical containers must be triple-rinsed. The first rinseate must be collected as hazardous waste.[8] Subsequent rinses can be disposed of down the drain with copious amounts of water, provided local regulations permit this.
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste stream management and disposal procedures.[8][9]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
Spill: Evacuate the area and prevent entry. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste.[10] Ventilate the area and wash the spill site after material pickup is complete. For large spills, contact your institution's EHS department.
By integrating these detailed safety protocols into your laboratory's standard operating procedures, you can confidently and safely advance your research with this compound.
References
- BenchChem. Personal protective equipment for handling 1-(1H-Pyrazol-3-YL)propan-2-amine.
- Thermo Fisher Scientific. (2025). 3 - SAFETY DATA SHEET.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Triethylamine.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - N,N'-Dimethylpropane-1,3-diamine.
- Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.
- BenchChem. Personal protective equipment for handling 1,5-dimethyl-1H-pyrazol-3-amine.
- Sigma-Aldrich. (2024). Aldrich P56607 - SAFETY DATA SHEET.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Methyl-1-phenyl-2-pyrazolin-5-one.
- Sigma-Aldrich. 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine.
- ITW Reagents. (2021). 5 - Safety Data Sheet.
- Thermo Fisher Scientific. (2014). 3 - SAFETY DATA SHEET.
- Sigma-Aldrich. safety data sheet - Pyrazole.
- Fisher Scientific. (2025). 4 - SAFETY DATA SHEET.
- Technical Marketing Corporation. (2020). TechMVC Moisture Vapor And Alkalinity Barrier Part B - SAFETY DATA SHEET.
- Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety.
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health.
- Chemcia Scientific, LLC. MATERIAL SAFETY DATA SHEET - 4-Bromo-5-methyl-2H-pyrazol-3-yl-amine.
- PubChem. 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine. National Center for Biotechnology Information.
- PubChem. 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile. National Center for Biotechnology Information.
- Dartmouth College. Hazardous Waste Disposal Guide.
- Saint Louis University. (2023). Laboratory Waste.
- Airgas. (2019). SAFETY DATA SHEET - Dimethylamine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pppmag.com [pppmag.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. slu.edu [slu.edu]
- 10. bio.vu.nl [bio.vu.nl]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
